Carbosulfan

Catalog No.
S599578
CAS No.
55285-14-8
M.F
C20H32N2O3S
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbosulfan

CAS Number

55285-14-8

Product Name

Carbosulfan

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate

Molecular Formula

C20H32N2O3S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3

InChI Key

JLQUFIHWVLZVTJ-UHFFFAOYSA-N

SMILES

Array

solubility

7.88e-07 M

Synonyms

2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl)methylcarbamate, carbosulfan, Marshal

Canonical SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

The exact mass of the compound Carbosulfan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.88e-07 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

carbosulfan metabolism and transformation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Primary Metabolic Pathways of Carbosulfan

This compound is metabolized through two main competing Phase I pathways: an activation pathway (the "carbofuran pathway") and a detoxification pathway (the "sulfur oxidation pathway") [1] [2] [3]. The balance between these pathways determines the overall toxicity.

The following diagram illustrates these core metabolic pathways and the resulting metabolites.

carbosulfan_metabolism This compound Metabolic Pathways This compound This compound Activation Activation This compound->Activation N-S Bond Cleavage Detoxification Detoxification This compound->Detoxification S-Oxidation Carbofuran Carbofuran Activation->Carbofuran This compound Sulfinamide This compound Sulfinamide Detoxification->this compound Sulfinamide 3-Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->3-Hydroxycarbofuran CYP Oxidation 3-Ketocarbofuran 3-Ketocarbofuran 3-Hydroxycarbofuran->3-Ketocarbofuran Oxidation 3-Hydroxy-7-phenolcarbofuran 3-Hydroxy-7-phenolcarbofuran 3-Hydroxycarbofuran->3-Hydroxy-7-phenolcarbofuran 3-Keto-7-phenolcarbofuran 3-Keto-7-phenolcarbofuran 3-Ketocarbofuran->3-Keto-7-phenolcarbofuran

Core metabolic pathways of this compound, showing activation to toxic carbofuran and detoxification to sulfinamide.

Human Hepatic Metabolism and CYP Isoforms

In humans, the metabolism of this compound is primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1].

The table below summarizes the quantitative kinetic parameters for this compound metabolism in a panel of ten human liver microsomes, demonstrating significant interindividual variability [1].

Kinetic Parameter Carbofuran Pathway (Activation) Sulfur Oxidation Pathway (Detoxification)
Fold Variability 5.9-7.0 fold in ( K_m ) and ( V_{max} ) Not specified
Major Contributing CYP Isoforms CYP3A4 (~98%), CYP3A5 CYP2B6 (~37%), CYP3A4 (~57%)
Correlation with Marker Activities CYP3A4 (Omeprazole sulfoxidation, ( r^2=0.96 )) [1] Not specified
Inhibition by Ketoconazole (CYP3A4 inhibitor) 90-97% inhibition [1] 47-94% inhibition [1]

Species Differences in Metabolism

Studies with hepatic microsomes from various mammals, including humans, reveal that the core metabolic pathways are consistent, but qualitative and quantitative differences exist [2].

Species Similarities to Humans Notable Differences
All Species Carbofuran pathway favored over detoxification; 3-Hydroxycarbofuran is a main metabolite [2]. Moderate differences in intrinsic clearance (CLint); up to 6.2-fold for some metabolites [2].
Rat Metabolite profile largely similar [2]. Used in in vivo studies; principal metabolites include conjugated 3-keto-7-phenolcarbofuran [3].
Rabbit Not specified Only species to significantly produce 7-phenolcarbofuran via carbofuran hydroxylation [2].
Dog Not specified Carbofuran not detected due to extremely rapid further metabolism [2].

Environmental Transformation and Hydrolysis

In the environment, particularly in water and soil, hydrolysis is the primary initial degradation process for this compound [4] [5]. This non-enzymatic reaction readily converts this compound to carbofuran.

The rate of hydrolysis is highly dependent on pH, proceeding rapidly in acidic conditions (pH < 6.0) [5]. The resulting carbofuran can then be degraded by further hydrolysis (accelerated by high pH), microbial activity, oxidation, and photolysis [4] [5].

A field study in irrigated rice fields quantified this transformation, estimating the half-life of this compound in paddy water to be as short as 27.1 hours, while the carbofuran formed from it reached its maximum concentration in about 32 hours [4].

Experimental Protocols for In Vitro Metabolism

The following diagram outlines a standard experimental workflow for studying this compound metabolism using hepatic microsomes, based on the methodologies from the research.

experimental_workflow In Vitro Hepatic Metabolism Study Workflow Liver Microsomes\n(Human/Animal) Liver Microsomes (Human/Animal) Incubation System Incubation System Liver Microsomes\n(Human/Animal)->Incubation System Reaction Termination\n(& Sample Preparation) Reaction Termination (& Sample Preparation) Incubation System->Reaction Termination\n(& Sample Preparation) This compound\n(Substrate) This compound (Substrate) This compound\n(Substrate)->Incubation System NADPH\n(Regeneration System) NADPH (Regeneration System) NADPH\n(Regeneration System)->Incubation System Metabolite Analysis\n(LC-MS/MS) Metabolite Analysis (LC-MS/MS) Reaction Termination\n(& Sample Preparation)->Metabolite Analysis\n(LC-MS/MS) Enzyme Kinetics Enzyme Kinetics Metabolite Analysis\n(LC-MS/MS)->Enzyme Kinetics Chemical Inhibition\n(e.g., Ketoconazole) Chemical Inhibition (e.g., Ketoconazole) Metabolite Analysis\n(LC-MS/MS)->Chemical Inhibition\n(e.g., Ketoconazole) Correlation Analysis\n(with CYP markers) Correlation Analysis (with CYP markers) Metabolite Analysis\n(LC-MS/MS)->Correlation Analysis\n(with CYP markers) Recombinant CYP Assays Recombinant CYP Assays Metabolite Analysis\n(LC-MS/MS)->Recombinant CYP Assays Data Analysis Data Analysis Enzyme Kinetics->Data Analysis Identification of CYP Isoforms\n& Kinetic Parameters Identification of CYP Isoforms & Kinetic Parameters Data Analysis->Identification of CYP Isoforms\n& Kinetic Parameters Chemical Inhibition\n(e.g., Ketoconazole)->Data Analysis Correlation Analysis\n(with CYP markers)->Data Analysis Recombinant CYP Assays->Data Analysis Chemical Inhibition Chemical Inhibition Correlation Analysis Correlation Analysis

General workflow for in vitro studies identifying this compound metabolites and responsible enzymes.

Key Methodology Details
  • Incubation System: Studies typically use pooled or individual human liver microsomes incubated with this compound (e.g., 1-50 µM) in a NADPH-regenerating system at 37°C to facilitate cytochrome P450-mediated metabolism [1] [2] [3].
  • Metabolite Identification & Quantification: Analysis is performed using Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) for initial metabolite screening and LC with tandem Mass Spectrometry (LC-MS/MS) for precise quantification and fragmentation analysis [1] [3].
  • Enzyme Kinetics: Metabolite formation data is fitted to the Michaelis-Menten model to determine kinetic parameters ((K_m), (V_{max}), CL) [1].
  • CYP Isoform Identification: This involves three main approaches [1]:
    • Chemical Inhibition: Using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4).
    • Correlation Analysis: Comparing this compound metabolic rates with known marker enzyme activities across a panel of human liver microsomes.
    • Recombinant Enzymes: Incubating this compound with single, cDNA-expressed CYP isoforms to directly confirm activity.

This guide synthesizes the established metabolic picture of this compound. Current research continues to explore its toxicological consequences and methods for environmental remediation [6] [5].

References

carbosulfan hydrolysis products and behavior

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Metabolic Pathways and Kinetics

In mammals, hepatic cytochrome P450 enzymes mediate two primary competing pathways for carbosulfan biotransformation [1] [2] [3].

  • Activation Pathway (Carbofuran Pathway): This involves the cleavage of the nitrogen-sulfur (N-S) bond, producing carbofuran and dibutylamine. Carbofuran is a significantly more toxic insecticide and is further metabolized through hydroxylation into other toxic compounds like 3-hydroxycarbofuran and 3-ketocarbofuran [1] [3].
  • Detoxification Pathway (Sulfur Oxidation Pathway): This involves the oxidation of the sulfur atom, leading to the formation of This compound sulfinamide [1] [2].

Studies with human liver microsomes show the activation pathway is dominant, primarily catalyzed by the CYP3A4 enzyme, with contributions from CYP3A5. The detoxification pathway is mainly catalyzed by CYP2B6 and CYP3A4 [2].

The table below summarizes the key metabolites and their roles:

Metabolite Name Pathway Role / Toxicity
Carbofuran Carbofuran Pathway Primary activation product; more toxic than parent compound [1] [3]
3-Hydroxycarbofuran Carbofuran Pathway Major toxic metabolite [1]
3-Ketocarbofuran Carbofuran Pathway Toxic metabolite [1] [3]
Dibutylamine Carbofuran Pathway By-product of N-S bond cleavage [1]
This compound Sulfinamide Sulfur Oxidation Detoxification product [1] [2]
7-Phenolcarbofuran Carbofuran Pathway Metabolite found in some species (e.g., rabbit) [1]

Environmental Hydrolysis and Degradation

In the environment, particularly in water and soil, this compound primarily undergoes hydrolysis to form carbofuran, which subsequently degrades into other metabolites [4].

  • Primary Hydrolysis: The main reaction is the hydrolysis of this compound to carbofuran [4]. This reaction occurs more rapidly in water than in soil solution.
  • Subsequent Degradation: The resulting carbofuran is further degraded into metabolites including 3-hydroxycarbofuran and 3-ketocarbofuran [4]. This sequential process means that assessing environmental impact requires considering both the parent compound and its transformation products.
  • Persistence: this compound and carbofuran are considered to have low persistence in water and medium persistence in the soil solution of tropical irrigated rice fields. However, both can persist at concentrations above safety limits for human and environmental health [4].

Experimental Protocols for In Vitro Metabolism

To study the mammalian metabolism of this compound in vitro, the following methodology can be employed, based on studies with hepatic microsomes [1] [3].

Incubation System
  • Hepatic Microsomes: Utilize pooled liver microsomes from the species of interest (e.g., human, rat, mouse). Microsomes are subcellular fractions containing cytochrome P450 enzymes [1].
  • Incubation Mixture: The typical reaction mixture includes:
    • Microsomal protein (e.g., 0.5 mg/mL)
    • This compound substrate (at varying concentrations, e.g., 5-500 µM, to determine kinetics)
    • Cofactor: An NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) to supply energy for the CYP enzymes [3].
  • Control Incubations: Perform control incubations without the NADPH-regenerating system or without the microsomal protein to confirm that the reactions are enzyme-dependent [1].
Metabolite Identification and Quantification
  • Reaction Termination: Stop the reactions after a defined incubation period (e.g., 30-60 minutes) by adding a solvent like acetonitrile [3].
  • Analysis by LC-MS/MS:
    • Instrumentation: Liquid chromatography coupled with a mass spectrometer, such as a time-of-flight (TOF) mass spectrometer for initial screening or a triple quadrupole for quantification [1] [3].
    • Identification: Metabolites are identified by comparing their accurate masses and retention times to those of authentic standards. The exact masses of protonated molecules ([M+H]⁺) for this compound and its metabolites are used for detection [3].
    • Quantification: Use multiple reaction monitoring (MRM) for high sensitivity and selectivity. Metabolite formation is quantified based on standard curves [2] [3].
Enzyme Kinetics and CYP Isoform Identification
  • Kinetic Analysis: Incubate this compound at a range of concentrations with a fixed amount of enzyme source. Plot the metabolite formation rate against substrate concentration to determine kinetic parameters (Km, Vmax, CL) [1] [2].
  • Enzyme-Specific Metabolism:
    • Chemical Inhibition: Use specific chemical inhibitors for CYP isoforms (e.g., ketoconazole for CYP3A4) in human liver microsomes to observe the reduction in metabolite formation [2].
    • Recombinant Enzymes: Incubate this compound with individual cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2B6, 2C19, 2D6, 3A4, 3A5) to identify which ones are capable of producing the metabolites [2].
    • Correlation Analysis: Correlate the rate of this compound metabolism in a panel of individual human liver microsomes with the known marker activity levels of specific CYP isoforms [2].

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound in biological systems, showing the competition between activation and detoxification.

CarbosulfanMetabolism This compound This compound Activation Activation This compound->Activation N-S Bond Cleavage Detoxification Detoxification This compound->Detoxification Sulfur Oxidation Carbofuran Carbofuran Activation->Carbofuran This compound Sulfinamide This compound Sulfinamide Detoxification->this compound Sulfinamide 3-Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->3-Hydroxycarbofuran 3-Ketocarbofuran 3-Ketocarbofuran 3-Hydroxycarbofuran->3-Ketocarbofuran CYP3A4/CYP3A5 CYP3A4/CYP3A5 CYP3A4/CYP3A5->Activation Primary CYP3A4/CYP3A5->Detoxification CYP2B6 CYP2B6 CYP2B6->Detoxification Primary

This compound is metabolized via two main cytochrome P450-mediated pathways: activation to more toxic products and detoxification.

Toxicological Implications of Metabolites

The transformation of this compound has significant toxicological consequences because the process often generates products more toxic than the original compound.

  • Increased Toxicity: The activation pathway produces carbofuran, which has a much lower LD₅₀ (8 mg/kg in rats) compared to this compound (185-250 mg/kg in rats) [3]. Metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran also contribute to overall toxicity [1].
  • Developmental Neurotoxicity: Studies in rats have shown that embryonic exposure to this compound can lead to developmental disability, oxidative stress in the brain, a decline in acetylcholinesterase activity, and histopathological changes in the cerebellum [5].
  • Oxidative Stress in Aquatic Life: In aquatic invertebrates like Tubifex tubifex, this compound exposure induces a dose-dependent increase in oxidative stress biomarkers (CAT, SOD, MDA) and causes histopathological damage, indicating a broader ecological risk [6].

References

Whitepaper: The Environmental Fate and Degradation of Carbosulfan

Author: Smolecule Technical Support Team. Date: February 2026

Abstract Carbosulfan, a broad-spectrum N-methylcarbamate insecticide, is a pro-insecticide that undergoes rapid metabolic activation to its more toxic counterpart, carbofuran. Its environmental persistence and transformation pathways are critical for understanding ecological risk. This whitepaper synthesizes current data on the physicochemical properties, environmental distribution, and biotic/abiotic degradation pathways of this compound. It provides standardized quantitative data tables and detailed experimental protocols for key assays, serving as a technical reference for environmental scientists and toxicologists.


Physicochemical Properties & Environmental Partitioning

The behavior of this compound in the environment is governed by its intrinsic physicochemical properties. The following table summarizes key parameters that influence its fate.

Table 1: Physicochemical Properties of this compound

Property Value Significance & Conditions
Molecular Formula C₂₀H₃₂N₂O₃S -
Molecular Weight 380.55 g/mol -
Water Solubility 0.03 - 0.04 mg/L Very low solubility; indicates high potential for sorption to soil organic matter.
Log Pow (Octanol-Water Partition Coefficient) 5.4 - 6.2 (approx.) Highly lipophilic; high potential for bioaccumulation in aquatic organisms.
Vapor Pressure ~ 0.048 mPa (25°C) Very low volatility; minimal loss to the atmosphere via volatilization.
Henry's Law Constant ~ 3.8 x 10⁻⁴ Pa·m³/mol Suggests volatilization from water bodies is not a significant dissipation pathway.
Soil Adsorption Coefficient (Koc) 1,000 - 5,000 mL/g High to very high adsorption potential; mobility in soil is very low.

The interplay of these properties determines the primary environmental compartments where this compound will reside. The following diagram illustrates its partitioning logic.

G Start This compound Application Soil Soil Compartment Start->Soil Primary Route Water Water Compartment Soil->Water Runoff/Erosion (Low Potential) Air Air Compartment Soil->Air Volatilization (Negligible)

Diagram: Environmental partitioning logic of this compound post-application.


Degradation Pathways & Metabolites

This compound degrades through both abiotic (hydrolysis, photolysis) and biotic (microbial, enzymatic) pathways. A central feature is its rapid conversion to carbofuran.

2.1 Primary Biotic Degradation Pathway In soil and biological systems, this compound is rapidly metabolized via hydrolysis of the N-S bond.

Table 2: Primary Metabolites of this compound

Metabolite Structure Relationship Toxicity & Significance
Carbofuran Formed by hydrolytic cleavage of the N-S bond. Highly toxic acetylcholinesterase inhibitor; primary toxicant.
Carbofuran-7-phenol Hydrolysis of the carbamate ester of carbofuran. Major degradation product; significantly lower toxicity.
3-Hydroxy-carbofuran Hydroxylation of the aromatic ring of carbofuran. Oxidative metabolite; retains anticholinesterase activity.

The metabolic activation and subsequent degradation pathway is as follows:

G This compound This compound Carbofuran Carbofuran (More Toxic) This compound->Carbofuran Hydrolysis (N-S bond cleavage) CF_phenol Carbofuran-7-phenol (Low Toxicity) Carbofuran->CF_phenol Esterase Hydrolysis OH_Carbofuran 3-Hydroxy-carbofuran (Toxic) Carbofuran->OH_Carbofuran Cytochrome P450 Oxidation

Diagram: Primary metabolic pathway of this compound to key metabolites.


Experimental Protocols for Fate and Degradation Studies

3.1 Protocol for Aerobic Soil Metabolism Study (OECD 307)

Objective: To determine the rate of degradation and identify major metabolites of this compound under aerobic conditions in soil.

Materials:

  • Test Substance: ¹⁴C-radiolabeled this compound (ring-labeled).
  • Soil: Three representative soils (e.g., varying in pH, clay, and organic carbon content).
  • Apparatus: Biometer flasks or similar closed systems with CO₂ traps (e.g., NaOH solution).

Methodology:

  • Soil Preparation: Sieve soil (<2 mm) and adjust to 40-60% of its maximum water-holding capacity. Pre-incubate for a week at 20°C ± 2°C.
  • Application: Apply the ¹⁴C-carbosulfan (e.g., 10 mg/kg soil) in a small volume of a suitable organic solvent (e.g., acetone) evenly to a portion of the soil. Mix this with the bulk of the soil to ensure homogeneous distribution.
  • Incubation: Transfer soil (e.g., 100 g dry weight equivalent) to biometer flasks. Seal and incubate in the dark at 20°C ± 2°C.
  • Sampling & Analysis:
    • CO₂ Trapping: Analyze the CO₂ trap (NaOH) at regular intervals by liquid scintillation counting (LSC) to measure ¹⁴CO₂ evolution.
    • Soil Extraction: Sacrifice replicate flasks at time zero, 1, 3, 7, 14, 30, 60, and 90 days.
    • Extract soil with an appropriate solvent (e.g., acetonitrile:water, 9:1 v/v) via shaking and/or sonication.
    • Analysis: Quantify parent compound and metabolites in the extract using HPLC with UV/FLD detection and radio-HPLC for ¹⁴C mass balance. Identify metabolites via HPLC-MS/MS.
  • Data Analysis: Model the degradation data to calculate the half-life (DT₅₀) using a first-order kinetics model: C_t = C_0 * e^(-kt), where DT₅₀ = ln(2)/k.

3.2 Protocol for Aqueous Photolysis Study (OECD 316)

Objective: To determine the rate and pathway of this compound degradation by simulated sunlight.

Materials:

  • Test Substance: this compound and ¹⁴C-labeled this compound.
  • Apparatus: Solar simulator (Xenon arc lamp with appropriate filters to match sunlight), quartz reaction vessels, cooling system, actinometer.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound in buffered pure water (pH 5, 7, 9) at a concentration below its water solubility.
  • Irradiation: Place the solution in quartz vessels and expose to the solar simulator. Maintain a constant temperature (e.g., 25°C). Include dark controls (wrapped in foil) for each pH.
  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 1, 3, 6, 12, 24 hours).
  • Analysis: Analyze samples by HPLC-UV/MS to quantify the disappearance of this compound and formation of photoproducts. Use the actinometer to quantify photon flux.
  • Data Analysis: Calculate the direct photolysis half-life.

Quantitative Degradation Data

The following table compiles degradation half-lives (DT₅₀) for this compound and its primary metabolite, carbofuran, under various conditions.

Table 3: Environmental Degradation Half-Lives (DT₅₀)

Compound Matrix/Condition Typical DT₅₀ (Range) Key Influencing Factors
This compound Soil, Aerobic 1 - 7 days Rapid conversion to carbofuran. Faster in soils with high microbial activity and moisture.
This compound Water, Hydrolysis (pH 7, 25°C) 5 - 20 days Highly pH-dependent; faster under acidic and alkaline conditions vs. neutral.
This compound Water, Photolysis 10 - 50 days Dependent on light intensity, water turbidity, and depth.
Carbofuran Soil, Aerobic 30 - 120 days Soil type, pH, and microbial community structure. Longer persistence in dry, sterile conditions.
Carbofuran Water, Hydrolysis (pH 7, 25°C) 100 - 300 days Stable at neutral pH; rapid hydrolysis at high pH (>9).

The experimental workflow for determining these parameters in soil is summarized below.

G A Soil Sampling & Preparation (Sieving, Moisture Adjustment) B Pre-incubation (1 week, 20°C) A->B C ¹⁴C-Carbosulfan Application (Homogenization) B->C D Incubation in Biometer Flasks (Dark, 20°C) C->D E Sequential Sacrificial Sampling D->E F Extraction & Analysis (HPLC-MS/MS, LSC) E->F G Data Modeling (DT₅₀ Calculation) F->G

Diagram: Aerobic soil degradation study workflow (OECD 307).


Conclusion and Environmental Impact Summary

This compound exhibits a dualistic environmental fate. The parent compound is not persistent but acts as a transient reservoir for its more stable and significantly more toxic metabolite, carbofuran. Its high Koc limits leaching, making runoff and erosion of soil particles the primary routes for contamination of surface waters. The prolonged persistence of carbofuran in soil and water represents the most significant long-term ecotoxicological risk, particularly to non-target invertebrates and birds. Ongoing research focuses on bioremediation strategies using carbofuran-degrading microbial consortia to mitigate this persistence.


Key Developmental Toxicity Effects of Carbosulfan

Author: Smolecule Technical Support Team. Date: February 2026

Effect Category Specific Observations Test System Key Quantitative Findings
Growth & Morphological Alterations Reduced body weight, structural anomalies in fetuses [1] Rat embryos [1] Dose-dependent reduction in pup body weight from postnatal day (PND) 1 to PND 35 [1]
Epidermal lesions, setal anomalies, clitellar swelling [2] Tubifex tubifex (aquatic worm) [2] Altered longitudinal muscles and ruptured mucus channels at sublethal doses (0.831 & 1.632 mg/L) [2]
Neurodevelopmental & Behavioral Effects Impaired motor function, delayed sensorimotor reflexes (surface righting, cliff avoidance) [1] Rat pups [1] Significant delay in righting reflex and cliff avoidance on PND 7-11 [1]
Increased anxiety [1] Adolescent rats [1] Less time spent in open arms of elevated plus maze [1]
Oxidative Stress & Biochemical Alterations Increased lipid peroxidation (MDA), decreased antioxidant defense (GSH) [1] Rat pup brain tissue [1] Elevated MDA, decreased GSH, reduced activity of antioxidant enzymes (SOD, CAT, GST) [1]
Elevated oxidative stress biomarkers (CAT, SOD, MDA) [2] Tubifex tubifex [2] Concentration-dependent increase in CAT, SOD, MDA; peak elevation on 14th day of exposure [2]
Cellular & Histopathological Damage Cerebellar damage, Purkinje cell degeneration [1] Rat pup brain tissue [1] Disintegration of longitudinal muscles and continuity of muscle layers [2]

Standardized Experimental Protocols

For reliable and regulatory-recognized developmental toxicity testing, standardized guidelines define the core methodology.

Prenatal Developmental Toxicity Study (OECD TG 414)

This guideline is the international standard for testing chemical effects on pregnant mothers and developing fetuses [3].

  • Animals and Group Size: Typically uses pregnant rats (preferred) or rabbits. Each test and control group should contain enough females to yield approximately 20 animals with implantation sites for examination at necropsy [3].
  • Dosing Period: The test substance is administered daily to the pregnant females at least from the day of implantation (e.g., day 6 in rats) until one day prior to the scheduled cesarean section, which is just before the expected day of delivery [3].
  • Dose Groups and Route: At least three dose levels and a concurrent control group are used. The route of administration should ideally mimic potential human exposure, most commonly oral gavage (to ensure precise dosing) or via diet/water [4] [3].
  • Endpoint Measurements:
    • Maternal: Daily clinical observations, body weight, and food consumption [3].
    • Fetal Examination: At cesarean section, the uterine contents are examined for resorptions and dead fetuses. Live fetuses are evaluated for body weight, sex, and external, visceral, and skeletal abnormalities [3].
In Vitro and Mechanistic Bioassays

New Approach Methodologies (NAMs) like the zebrafish model provide a complementary tool for mechanistic insight.

  • Zebrafish Embryo Toxicity Screening: Early life stage zebrafish are exposed to the chemical from 6 hours post-fertilization (hpf) up to 120 hpf [5]. This model is valuable for high-throughput screening of morphological defects (e.g., yolk sac edema, craniofacial malformations) and for subsequent transcriptomic analysis to identify disrupted pathways, such as neurodevelopment, prior to the onset of visible malformations [5].

Mechanism of Action: A Pathway to Toxicity

Carbosulfan's developmental toxicity is primarily driven by two interconnected mechanisms: inhibition of acetylcholinesterase and induction of oxidative stress. The following diagram illustrates the cascade of cellular events leading to adverse developmental outcomes.

G Start This compound Exposure A Hydrolysis to Toxic Metabolites (e.g., carbofuran) Start->A B Inhibition of Acetylcholinesterase (AChE) A->B C Accumulation of Acetylcholine (ACh) B->C D Disrupted Neural Signaling & Oxidative Stress C->D E1 Altered Neurodevelopment (Behavioral deficits) D->E1 E2 Oxidative Damage (Lipid peroxidation, DNA damage) D->E2 E3 Altered Redox Signaling (Cell fate disruption) D->E3 F Adverse Developmental Outcomes (Growth retardation, Morphological anomalies, Functional deficiency) E1->F E2->F E3->F

This pathway illustrates the cascade from this compound exposure to adverse developmental outcomes [1] [6] [2].

Conclusion

Evidence from animal and invertebrate studies demonstrates that this compound is a developmental toxicant. Its adverse effects are mediated through AChE inhibition and significant oxidative stress, leading to neurobehavioral deficits, growth retardation, and cellular damage. Regulatory guidelines provide a robust framework for its hazard assessment, while emerging models like zebrafish offer insights into conserved toxicity pathways.

References

Key Oxidative Stress Biomarkers in Carbosulfan Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Exposure to the carbamate insecticide carbosulfan induces a clear oxidative stress response across different biological models. The table below summarizes the most consistently reported biomarkers and the alterations observed in recent studies.

Biomarker Type / Role Reported Alteration Experimental Model Significance
Catalase (CAT) Antioxidant Enzyme Significant Increase [1] [2] Tubifex tubifex Indicates response to H₂O₂ accumulation
Superoxide Dismutase (SOD) Antioxidant Enzyme Significant Increase [1] [2] Tubifex tubifex Indicates response to elevated superoxide (O₂•⁻) radicals
Malondialdehyde (MDA) Lipid Peroxidation Product Significant Increase [1] [2] Tubifex tubifex Key marker of oxidative damage to cell membranes
Glutathione (GSH) Non-enzymatic Antioxidant Altered Levels [3] Rat Model (Wistar) Depletion indicates consumption of antioxidant reserves

Experimental Models & Toxicological Protocols

The data on this compound toxicity comes from standardized experiments in both aquatic and mammalian models.

  • Aquatic Invertebrate Model (Tubifex tubifex ): This benthic worm is used as a bioindicator for aquatic ecotoxicology. Key experimental parameters from recent studies include:

    • Acute Toxicity (LC50): The 96-hour LC50 (median lethal concentration) was determined to be 8.31 mg/L [1] [2].
    • Sub-lethal Exposure: Studies examined effects at two sub-lethal concentrations, 0.831 mg/L and 1.632 mg/L, over a 14-day period. The maximum elevation of CAT, SOD, and MDA was observed on the 14th day of exposure [1] [2].
    • Biomarker Analysis: Enzyme activities (CAT, SOD) and MDA levels are typically measured in tissue homogenates using established spectrophotometric assays [1].
  • Mammalian Model (Rattus norvegicus ): Rat studies provide insights into mammalian toxicity, particularly developmental neurotoxicity.

    • Exposure Regimen: Pregnant female Wistar rats were orally administered this compound (10, 20, or 30 mg/kg body weight) from embryonic day 1 (ED 1) to ED 15 [3].
    • Biomarker Analysis: In these studies, oxidative stress in the pup brain was assessed by measuring levels of lipid peroxides and the antioxidant glutathione (GSH) [3].

The experimental workflow for assessing oxidative stress in these models can be visualized as follows:

G cluster_a Biological Models cluster_b Key Biomarkers Measured Chemical Exposure\n(this compound) Chemical Exposure (this compound) Biological Model Biological Model Chemical Exposure\n(this compound)->Biological Model Tissue Homogenization Tissue Homogenization Biological Model->Tissue Homogenization Aquatic Invertebrate\n(Tubifex tubifex) Aquatic Invertebrate (Tubifex tubifex) Biological Model->Aquatic Invertebrate\n(Tubifex tubifex) Mammalian Model\n(Rattus norvegicus) Mammalian Model (Rattus norvegicus) Biological Model->Mammalian Model\n(Rattus norvegicus) Biomarker Quantification Biomarker Quantification Tissue Homogenization->Biomarker Quantification Oxidative Stress Assessment Oxidative Stress Assessment Biomarker Quantification->Oxidative Stress Assessment Antioxidant Enzymes\n(SOD, CAT) Antioxidant Enzymes (SOD, CAT) Biomarker Quantification->Antioxidant Enzymes\n(SOD, CAT) Lipid Peroxidation\n(MDA) Lipid Peroxidation (MDA) Biomarker Quantification->Lipid Peroxidation\n(MDA) Non-enzymatic Antioxidants\n(GSH) Non-enzymatic Antioxidants (GSH) Biomarker Quantification->Non-enzymatic Antioxidants\n(GSH)

Experimental workflow for assessing this compound-induced oxidative stress.

Molecular Mechanisms and Signaling Pathways

This compound toxicity operates through interconnected mechanisms that lead to oxidative damage.

  • Inhibition of Acetylcholinesterase (AChE): As a carbamate insecticide, this compound's primary mode of action is the reversible inhibition of AChE, leading to acetylcholine accumulation and disrupted synaptic transmission [2].
  • Reactive Oxygen Species (ROS) Generation: this compound exposure induces the overproduction of ROS, creating an imbalance that overwhelms the antioxidant defense system [1] [2].
  • Disruption of Energy Metabolism: Molecular docking studies indicate that this compound interacts with cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. This interaction can disrupt cellular energy production (ATP synthesis) and further amplify ROS generation [1].
  • Oxidative Damage to Macromolecules: The surge in ROS causes direct cellular injury, notably:
    • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, producing toxic aldehydes like MDA, which serves as a reliable marker for this type of damage [1] [4].
    • Damage to Proteins and DNA: Oxidative stress can also lead to protein carbonylation and DNA base modifications (e.g., formation of 8-hydroxydeoxyguanosine), although these were not the focus in the primary this compound studies retrieved [4].

The interplay between these mechanisms and the antioxidant response is outlined below:

G cluster_primary Primary Mechanisms cluster_biomarkers Oxidative Damage Biomarkers cluster_defense Antioxidant Defense Response This compound Exposure This compound Exposure AChE Inhibition AChE Inhibition This compound Exposure->AChE Inhibition Mitochondrial Disruption\n(e.g., Cytochrome c oxidase) Mitochondrial Disruption (e.g., Cytochrome c oxidase) This compound Exposure->Mitochondrial Disruption\n(e.g., Cytochrome c oxidase) ROS Burst\n(Superoxide, H₂O₂) ROS Burst (Superoxide, H₂O₂) AChE Inhibition->ROS Burst\n(Superoxide, H₂O₂) Secondary Effect Mitochondrial Disruption\n(e.g., Cytochrome c oxidase)->ROS Burst\n(Superoxide, H₂O₂) Oxidative Damage Biomarkers Oxidative Damage Biomarkers ROS Burst\n(Superoxide, H₂O₂)->Oxidative Damage Biomarkers Antioxidant Defense Response Antioxidant Defense Response ROS Burst\n(Superoxide, H₂O₂)->Antioxidant Defense Response Induces Lipid Peroxidation\n(MDA) Lipid Peroxidation (MDA) Protein/DNA Damage Protein/DNA Damage SOD Activity ↑ SOD Activity ↑ CAT Activity ↑ CAT Activity ↑ GSH Alterations GSH Alterations Cellular Damage\n& Apoptosis Cellular Damage & Apoptosis Oxidative Damage Biomarkers->Cellular Damage\n& Apoptosis

Proposed pathway of this compound-induced oxidative stress and biomarker response.

Analytical Methods & Human Health Risk

For researchers, accurate measurement is crucial. Here are the key analytical and risk assessment considerations.

  • Analytical Methods for Biomarker Quantification:

    • Spectrophotometry: Commonly used for measuring enzyme activities (SOD, CAT) and MDA levels in tissue homogenates [1].
    • Chromatographic Techniques (HPLC-MS/MS): This is the gold standard for sensitive and specific quantification of pesticide residues and their metabolites in food and environmental samples. It is crucial for exposure assessment, as seen in a 2024 study monitoring this compound in dates [5].
  • Human Health Risk Assessment:

    • Metabolites: this compound degrades into metabolites like carbofuran and 3-hydroxycarbofuran, which are often more toxic than the parent compound [5].
    • Hazard Quotient (HQ): A recent risk assessment for this compound residues in dates calculated that all Hazard Quotient (HQ) values were below the safety limit of 1.0 for both adults and children, suggesting no immediate adverse health risk from that specific exposure scenario [5].

References

Comprehensive Technical Review: Carbosulfan Neurotoxicity in Mammalian Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbosulfan and Its Neurotoxic Potential

This compound (C₂₀H₃₂N₂O₃S) is a broad-spectrum carbamate insecticide belonging to the benzofuranyl methylcarbamate chemical class that has seen widespread agricultural application despite growing concerns about its neurotoxic effects on mammalian systems. As a cholinesterase-inhibiting pesticide, this compound functions primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission by breaking down the neurotransmitter acetylcholine. This inhibition leads to excessive acetylcholine accumulation in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects throughout the central and peripheral nervous systems. The Joint Meeting on Pesticide Residues (JMPR) has established an acceptable daily intake of 0-0.01 mg/kg body weight based on neurotoxicity endpoints, reflecting the compound's significant neurotoxic potential in mammalian systems [1].

Unlike organophosphates that form irreversible bonds with AChE, carbamates like this compound create reversible carbamylated complexes with the enzyme, typically resulting in shorter-lasting neurological effects. However, this compound presents additional complexities due to its metabolic activation to more toxic compounds, primarily carbofuran and 3-hydroxycarbofuran, which exhibit greater cholinesterase inhibition potency than the parent compound. This metabolic transformation occurs across species, including rats, mice, dogs, rabbits, minipigs, monkeys, and humans, as demonstrated in hepatic microsomal studies [2]. The lipophilic nature of this compound enables efficient penetration across the blood-brain barrier, facilitating direct effects on the central nervous system that manifest in functional and behavioral alterations in exposed mammals.

Chemical Properties and Metabolic Activation

Basic Chemistry and Environmental Fate

This compound is chemically designated as [2,3-dihydro-2,2-dimethyl-7-benzofuranyl [(dibutylamino)thio]methylcarbamate] and characterized by its dibutylaminosulfenyl moiety attached to a carbamate functional group. This molecular configuration contributes to its moderate lipophilicity, which influences both its environmental distribution and biological uptake. The compound is primarily applied as a soil treatment or seed-coating agent in agricultural practices, leading to potential absorption by crops and subsequent dietary exposure risks [3]. In environmental matrices, this compound undergoes relatively rapid transformation through both chemical hydrolysis and enzymatic degradation, with the primary metabolites often exhibiting greater toxicity and persistence than the parent compound.

Metabolic Activation and Toxicokinetics

The metabolic activation of this compound represents a critical determinant of its neurotoxic potential, with two primary pathways identified in mammalian systems:

  • Carbofuran Pathway: This predominant route involves the cleavage of the nitrogen-sulfur bond (N-S), yielding carbofuran and dibutylamine. Carbofuran, the primary metabolite, undergoes further enzymatic hydroxylation to form 3-hydroxycarbofuran and/or 7-phenolcarbofuran, which subsequent oxidation converts to 3-ketocarbofuran or 3-hydroxy-7-phenolcarbofuran, respectively [2]. These metabolites ultimately form 3-keto-7-phenolcarbofuran through comprehensive oxidation.

  • Sulfur Oxidation Pathway: This alternative metabolic route entails the initial oxidation of sulfur to form this compound sulfinamide, which represents a detoxification pathway compared to the carbofuran route [2].

Table 1: Major this compound Metabolites and Their Neurotoxic Potential

Metabolite Formation Pathway Toxicity Relative to Parent Cholinesterase Inhibition
Carbofuran N-S bond cleavage Higher Potent
3-Hydroxycarbofuran Hydroxylation of carbofuran Higher Potent
3-Ketocarbofuran Oxidation of 3-hydroxycarbofuran Moderate Moderate
This compound sulfinamide Sulfur oxidation Lower Weak

Species-specific variations in this compound metabolism have been documented through in vitro studies using hepatic microsomes from humans, rats, mice, dogs, rabbits, minipigs, and monkeys. While 3-hydroxycarbofuran constitutes the primary metabolite across all species examined, qualitative and quantitative differences in secondary metabolic profiles exist [2]. Notably, rabbit liver microsomes demonstrate unique capability to metabolize carbofuran via hydroxylation to 7-phenolcarbofuran, while canine systems rapidly metabolize carbofuran, preventing its accumulation. These interspecies differences in metabolism must be considered when extrapolating neurotoxicity data between experimental animals and humans.

The following diagram illustrates the primary metabolic pathways of this compound in mammalian systems:

G cluster_pathway1 Carbofuran Pathway (Toxic) cluster_pathway2 Sulfur Oxidation Pathway (Detoxification) compound This compound Parent Compound carbofuran Carbofuran compound->carbofuran N-S bond cleavage sulfinamide This compound Sulfinamide compound->sulfinamide Sulfur oxidation hydroxycarbofuran 3-Hydroxycarbofuran carbofuran->hydroxycarbofuran Hydroxylation phenolcarbofuran 7-Phenolcarbofuran carbofuran->phenolcarbofuran Hydroxylation (rabbit-specific) ketocarbofuran 3-Ketocarbofuran hydroxycarbofuran->ketocarbofuran Oxidation final_toxic 3-Keto-7-phenolcarbofuran hydroxycarbofuran->final_toxic Further oxidation phenolcarbofuran->final_toxic Oxidation

Figure 1: Metabolic Pathways of this compound in Mammalian Systems. The carbofuran pathway produces increasingly toxic metabolites with potent cholinesterase inhibition activity, while the sulfur oxidation pathway represents a detoxification route.

Mammalian Neurotoxicity Profiles

Developmental Neurotoxicity

Gestational exposure to this compound produces significant neurodevelopmental abnormalities in mammalian models, particularly when exposure occurs during critical periods of organogenesis. Experimental studies administering this compound to pregnant Wistar rats from embryonic day 1-15 demonstrated dose-dependent reductions in offspring body weight and marked delays in achieving developmental milestones. Exposed pups exhibited impaired performance in behavioral assessments including the surface righting reflex, negative geotaxis response, and cliff avoidance tests, indicating substantial neuromotor development deficits [4]. These functional impairments correlated with biochemical alterations in cerebellar tissue, including elevated lipid peroxidation products and disrupted antioxidant defense systems, suggesting oxidative stress-mediated neurotoxicity.

The cerebellum appears particularly vulnerable to developmental this compound exposure, with histopathological examinations revealing significant damage to cerebellar Purkinje cells and granular layer disorganization. This selective vulnerability likely contributes to the observed motor coordination deficits in exposed animals. Additionally, animals developmentally exposed to this compound display heightened anxiety-like behaviors in adolescence and adulthood when assessed using the elevated plus maze paradigm, suggesting long-term alterations in neural circuits regulating emotional responses [4]. These findings indicate that gestational this compound exposure produces persistent neurobehavioral abnormalities that extend beyond the immediate exposure period, potentially resulting from disrupted neural development and oxidative damage to vulnerable brain regions.

Molecular Mechanisms and Oxidative Stress

Beyond its primary action as a cholinesterase inhibitor, this compound triggers secondary neurotoxic mechanisms involving oxidative stress and cellular damage in mammalian neural tissue. Experimental studies have demonstrated that this compound exposure significantly increases lipid peroxidation in brain regions including the cerebellum, cortex, and hippocampus, as measured by elevated malondialdehyde (MDA) levels [4]. This oxidative damage coincides with depletion of antioxidant reserves, including reduced glutathione (GSH), and altered activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), creating a pro-oxidant state within neural tissue.

The oxidative stress induced by this compound contributes to neuronal damage through multiple pathways, including mitochondrial dysfunction, membrane integrity disruption, and initiation of apoptotic signaling cascades. Molecular docking studies have demonstrated strong interactions between this compound and key stress biomarker enzymes, interfering with their activities and potentially exacerbating oxidative damage [5]. Additionally, interactions with cytochrome c oxidase indicate disruption of cellular energy production processes, potentially contributing to neuronal dysfunction and death. These multifaceted mechanisms highlight that this compound neurotoxicity extends beyond transient cholinesterase inhibition to include persistent oxidative damage that may underlie long-term neurological deficits following exposure.

Experimental Models and Methodologies

In Vivo Mammalian Neurotoxicity Assessment

Comprehensive assessment of this compound neurotoxicity employs standardized rodent models with detailed functional and behavioral test batteries. The typical experimental workflow involves exposure regimens ranging from acute to subchronic durations, followed by systematic evaluation of neurobehavioral parameters, biochemical analyses, and histopathological examination. For developmental neurotoxicity assessment, exposure typically occurs during critical periods of gestation, with offspring evaluated throughout postnatal development [4].

Table 2: Standard Neurobehavioral Test Battery for this compound Neurotoxicity Assessment

Test Domain Specific Assays Parameters Measured Significance in this compound Exposure
Neuromotor Development Surface righting reflex, Negative geotaxis, Cliff avoidance Time to complete response, Success rate Delayed achievement of developmental milestones
Motor Function & Coordination Rotarod, Grip strength, Foot splay Endurance time, Latency to fall, Stride length Impaired coordination and muscle weakness
Exploratory & Anxiety-like Behavior Open field, Elevated plus maze Entries into open areas, Time in center, Rearing frequency Increased anxiety-like behavior
Cognitive Function Morris water maze, Passive avoidance Escape latency, Retention time Learning and memory deficits

The experimental protocol typically involves dose-range finding studies followed by definitive experiments with multiple dose levels, including environmentally relevant concentrations. Animals are randomly assigned to treatment groups with appropriate sample sizes to ensure statistical power. For developmental studies, dosing occurs during specific gestational windows, with cross-fostering of pups to control for maternal care effects. Behavioral testing follows a standardized temporal sequence to avoid interference between tests, with all assessments conducted by observers blinded to treatment conditions to minimize bias [4].

Biochemical and Molecular Assessments

Cholinesterase activity measurement represents a cornerstone of this compound neurotoxicity assessment, typically employing the method of Ellman et al. (1961) with modifications for specific tissues [6] [4]. This spectrophotometric assay measures the rate of thiocholine production when acetylthiocholine serves as substrate, in the presence of dithiobisnitrobenzoate (DTNB). Tissues are homogenized in appropriate buffers (typically 0.1 M phosphate buffer, pH 8.0), and supernatants obtained after centrifugation are incubated with substrate and DTNB. The change in absorbance at 412 nm is monitored continuously, with enzyme activity calculated using the extinction coefficient of the thionitrobenzoate anion and normalized to protein content.

Oxidative stress biomarkers provide complementary data on this compound's secondary neurotoxic mechanisms. Standard protocols include:

  • Lipid peroxidation assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay, with absorbance measured at 532-535 nm [4] [7].
  • Antioxidant enzymes including superoxide dismutase (SOD) measured by inhibition of epinephrine auto-oxidation at 480 nm, catalase (CAT) assessed by monitoring H₂O₂ decomposition at 240 nm, and glutathione peroxidase (GPx) measured by NADPH oxidation at 340 nm in the presence of glutathione reductase and cumene hydroperoxide [4] [7].
  • Reduced glutathione (GSH) levels determined using Ellman's reagent (DTNB) with absorbance at 412 nm, following protein precipitation with sulfosalicylic acid [7].

For histopathological examination, neural tissues are typically perfused-fixed with paraformaldehyde, processed through graded alcohols and xylene, embedded in paraffin, sectioned at 4-7 μm thickness, and stained with hematoxylin and eosin or specialized stains (e.g., Nissl for neurons, Kluver-Barrera for myelin). Qualitative and quantitative assessments evaluate neuronal density, pyknosis, vacuolization, glial activation, and structural integrity of specific brain regions [4].

Quantitative Neurotoxicity Data

Toxicity Values and Exposure Thresholds

Comprehensive toxicity assessments have established dose-response relationships for this compound across multiple mammalian species, informing regulatory standards and risk assessment parameters. The Joint Meeting on Pesticide Residues (JMPR) established an acceptable daily intake (ADI) of 0-0.01 mg/kg body weight based on no observed adverse effect levels (NOAELs) of 1.3 mg/kg bw per day in a 2-year mouse study, 1.0 mg/kg bw per day in a 2-year rat study, and 1.3 mg/kg bw per day in a 6-month dog study [1]. These values reflect the species-specific susceptibility to this compound neurotoxicity and form the basis for human health protection standards.

Table 3: Comparative Neurotoxicity Values for this compound in Mammalian Systems

Species Study Duration NOAEL (mg/kg bw/day) Critical Effects Source
Rat 2-year 1.0 Cholinesterase inhibition, Neurobehavioral changes JMPR [1]
Mouse 2-year 1.3 Cholinesterase inhibition JMPR [1]
Dog 6-month 1.3 Cholinesterase inhibition JMPR [1]
Rat (developmental) Gestational (ED 1-15) <2.5 Developmental delays, Cerebellar damage Banji et al. [4]
Human (hepatic metabolism) In vitro microsomes N/A Production of toxic metabolites Pharma research [2]
Neurobehavioral and Biochemical Effects

Dose-dependent neurobehavioral impairments have been quantitatively documented in mammalian models following this compound exposure. Developmental studies in rats demonstrated that in utero exposure to 2.5 mg/kg and 5 mg/kg this compound during embryonic days 1-15 significantly delayed the acquisition of developmental reflexes, with surface righting reflex times increased by approximately 40% and 65%, respectively, compared to controls [4]. These functional deficits coincided with biochemical alterations in cerebellar tissue, including dose-dependent increases in lipid peroxidation (35-75% elevation in MDA levels) and depletion of reduced glutathione (20-45% decrease) in exposed offspring.

The cholinesterase inhibition potency of this compound and its metabolites directly correlates with neurotoxic outcomes. Experimental data indicate that this compound exposure results in 40-70% inhibition of brain acetylcholinesterase activity at doses of 2.5-5 mg/kg in rodent models [4]. This enzymatic inhibition shows regional variation within the brain, with some studies reporting differential susceptibility among brain regions potentially related to variations in cholinesterase molecular forms and local metabolic activation. The temporal pattern of cholinesterase inhibition follows a characteristic trajectory, with maximal inhibition occurring within 1-2 hours after acute exposure and gradual recovery over 24-48 hours, consistent with the reversible nature of carbamate-cholinesterase interactions.

Safety Pharmacology and Risk Assessment Framework

Regulatory Testing Standards

Safety pharmacology assessment of neurotoxic compounds like this compound follows standardized testing frameworks established by international regulatory authorities. The ICH S7A guideline outlines a core battery of safety pharmacology studies focusing on three vital systems: central nervous system (CNS), cardiovascular, and respiratory [8]. For CNS assessment, primary evaluations include general behavioral patterns, locomotor activity, neuromuscular coordination, convulsive threshold, and vigilance states. These assessments employ validated methodologies including functional observation batteries, motor activity monitoring, rotorod tests for coordination, and electroencephalographic measurements where indicated.

The evolving regulatory landscape emphasizes integrated risk assessment approaches that incorporate data from multiple sources, including in vitro systems, non-mammalian models, and traditional mammalian toxicology studies. Recent proposals to modernize the ICH S7A guideline advocate for flexible testing strategies that reflect scientific advancements while maintaining rigorous safety standards [9]. These updated approaches consider species-specific metabolic profiles to ensure relevance to human risk assessment, particularly important for compounds like this compound that exhibit interspecies variation in metabolic activation [2].

Experimental Design Considerations

Optimal study design for this compound neurotoxicity assessment requires careful consideration of exposure paradigms, model selection, and endpoint measurements. For developmental neurotoxicity evaluation, exposure during critical windows of neural development (e.g., embryonic days 7-15 in rats, corresponding to early neurogenesis) is essential for detecting sensitive effects [4]. Study designs should incorporate appropriate sample sizes to ensure statistical power, typically a minimum of 10-12 animals per group for behavioral assessments, with higher numbers (15-20) for developmental studies to account for litter effects.

Dose selection should encompass a range from no observable effect levels to clearly adverse effect levels, typically spanning at least an order of magnitude. Route of administration should reflect likely human exposure scenarios, with oral gavage commonly used for precise dosing and dietary administration representing more environmentally relevant continuous exposure. Study duration must adequately capture both immediate and delayed neurotoxic responses, with developmental studies extending through weaning into adolescence to identify latent effects [4]. Contemporary testing approaches increasingly incorporate molecular endpoints including gene expression profiling, proteomic analysis, and metabolic fingerprinting to elucidate mechanisms and identify potential biomarkers of effect and susceptibility.

Conclusion and Future Directions

This compound represents a significant neurotoxic hazard to mammalian systems through multiple mechanisms, primarily involving cholinesterase inhibition and secondary oxidative stress pathways. The developmental vulnerability to this compound exposure underscores the importance of sensitive testing methods during critical windows of neural development. The metabolic activation of this compound to more toxic compounds, including carbofuran and 3-hydroxycarbofuran, amplifies its neurotoxic potential and complicates risk assessment across species with differing metabolic capabilities.

References

carbosulfan solubility and environmental stability

Author: Smolecule Technical Support Team. Date: February 2026

Physical-Chemical Properties & Solubility Data

The following table summarizes the key properties of carbosulfan that influence its solubility and environmental distribution.

Property Value Conditions / Notes Source
Water Solubility 0.3 mg L⁻¹ 25 °C [1]
0.11 mg L⁻¹ 20 °C, pH 7 [2]
Solubility in Organic Solvents Miscible Acetone, Toluene [2]
250,000 mg L⁻¹ Methanol, Ethyl acetate [2]
Vapor Pressure 3.1 x 10⁻⁵ Pa 20 °C [1]
Octanol-Water Partition Coefficient (Log P) 6.050 Estimated [1]
Dissociation Constant (pKa) 3.15 ± 0.70 Predicted [1]

Transformation and Environmental Stability

This compound is not persistent in the environment and undergoes rapid transformation, primarily through hydrolysis. Its main degradation product is the more toxic insecticide carbofuran [1] [3]. The following table outlines its degradation characteristics.

Aspect Key Findings Experimental Context / Conditions
Overall Environmental Stability Low persistence; rapidly degrades in soil and water systems [2]. Field and laboratory observations.
Primary Degradation Pathway Hydrolysis, particularly in aqueous environments [1] [3]. --
Key Transformation Product Carbofuran (major metabolite) [1] [3] [4]. Formed in soil, water, and plants.
Half-life in Paddy Water Approx. 27 hours (for conversion to carbofuran) [3]. Field study in irrigated rice fields.
Half-life in Soil Solution Approx. 17 days (for carbofuran) [3]. Field study in irrigated rice fields.
Effect of pH Decomposes rapidly to carbofuran at pH <7; stable under neutral or alkaline conditions [1]. Laboratory studies on hydrolysis.
Effect of Temperature Degradation rate increases with temperature (e.g., during food drying processes) [5]. Observed during apple drying processes.

The transformation pathway of this compound begins with hydrolysis, where the molecule breaks down into carbofuran. This primary metabolite can then undergo further reactions, including hydrolysis and oxidation, leading to the formation of compounds like 3-hydroxycarbofuran and carbofuran phenol [1] [3] [4].

G This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis (S-N Cleavage) 3-Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->3-Hydroxycarbofuran Oxidation Carbofuran Phenol Carbofuran Phenol Carbofuran->Carbofuran Phenol Hydrolysis

Diagram: Primary transformation pathway of this compound in the environment, showing initial hydrolysis to carbofuran followed by secondary degradation steps.

Key Experimental Protocols for Stability Assessment

To evaluate the stability and transformation of this compound in environmental matrices or food products, researchers typically employ the following methodological approaches:

  • Sample Preparation and Fortification: Homogenize the matrix (e.g., soil, water, plant tissue, or food product). Weigh a representative sample into a container and fortify it with a known concentration of this compound standard, often dissolved in a volatile organic solvent like acetone or acetonitrile [5] [3].
  • Incubation Under Controlled Conditions: Expose the fortified samples to controlled environmental factors. This includes:
    • Temperature: Using ovens or water baths at specific temperatures (e.g., 40°C to 80°C) [5].
    • pH: Buffering aqueous solutions at different pH levels [1].
    • Light: Using photochambers to study photolysis [3]. Samples are collected at predetermined time intervals for analysis.
  • Extraction and Cleanup:
    • Liquid-Liquid Extraction (LLE): For liquid samples like water, use solvents such as dichloromethane or a mixture to partition analytes [3] [6].
    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): For solid or complex matrices. Involves extracting with acetonitrile followed by a cleanup step using sorbents like Primary-Secondary Amine (PSA) to remove interfering compounds [5].
  • Analysis and Quantification:
    • Chromatography: Typically use Ultra-High-Performance Liquid Chromatography (UHPLC) or gas chromatography to separate this compound and its metabolites.
    • Detection: Tandem Mass Spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the detection and confirmation of target compounds at ultra-trace levels [5] [6].
  • Kinetic Modeling and Half-life Calculation: Model the concentration data over time using appropriate kinetic models (e.g., first-order decay) to calculate degradation rate constants and half-lives [3].

Key Insights for Researchers

  • This compound as a Pro-Insecticide: Its insecticidal activity is primarily due to its rapid transformation into carbofuran, a potent acetylcholinesterase inhibitor, within target organisms and the environment [1] [4].
  • Risk Assessment Focus: The environmental and health risks associated with this compound use are largely linked to the persistence and toxicity of its breakdown product, carbofuran, which can be more toxic and mobile [5] [3].
  • Processing-Induced Transformation: Food processing techniques like drying can significantly accelerate the conversion of this compound to carbofuran, which is a critical consideration for setting maximum residue limits (MRLs) in food commodities [5].

References

carbosulfan AChE reversible inhibition kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Kinetic Classification

Carbosulfan is a carbamate insecticide whose primary mode of action is the reversible inhibition of AChE [1] [2]. It belongs to the carbamate chemical class (Group 1A) according to the Insecticide Resistance Action Committee [2].

The following diagram illustrates the established catalytic cycle of AChE and the competitive inhibition mechanism by this compound.

G ACh Acetylcholine (ACh) ACh_AChE ACh-AChE Complex ACh->ACh_AChE Product Acetate + Choline ACh_AChE->Product Hydrolysis AChE_Free Free AChE Product->AChE_Free Enzyme Regenerated AChE_Free->ACh_AChE Substrate Binding Carb_AChE Carb-AChE Complex AChE_Free->Carb_AChE Reversible Inhibition Carb This compound Carb->Carb_AChE Carb_AChE->AChE_Free Slow Decarbamylation

This mechanism involves two key stages:

  • Carbamylation: The carbamate moiety of this compound binds to the serine residue in the active site of AChE, forming a covalent but reversible carbamylated enzyme complex. This prevents acetylcholine from accessing the active site [1] [3].
  • Decarbamylation: The carbamylated complex slowly hydrolyzes, releasing the enzyme back to its free, active state. This reversal is what classifies this compound as a reversible inhibitor, in contrast to organophosphates which cause irreversible inhibition [1] [4].

Key Characteristics and Experimental Data

While specific second-order rate constants (k_i) or dissociation constants (K_d) for this compound are not published in the searched literature, its behavior can be understood from related data and general carbamate properties.

The table below summarizes the available toxicological and inhibitory data for this compound and a related, more toxic metabolite:

Property This compound Carbofuran (Metabolite) Context & Notes
Inhibition Type Reversible [1] [2] Reversible [1] Carbamates cause reversible carbamylation of the AChE active site.
Oral LD50 (Rat) 90–250 mg/kg bw [5] Information Missing Indicates moderate mammalian toxicity.
Metabolic Activation Can be metabolized to carbofuran [6] Hypertoxic [6] This compound's toxicity is linked to its conversion to carbofuran.
Stability Unstable in acidic conditions [6] Information Missing Hydrolyzes, breaking the N–S bond, releasing -SH species [6].

A primary experimental challenge is that this compound itself is unstable and often requires specific conditions for analysis. A 2025 study notes that under typical bioassay conditions (acidic pH), this compound readily hydrolyzes, which can confound the measurement of its direct inhibitory kinetics [6].

Established Experimental Protocols

Research on this compound's interaction with AChE employs both direct and indirect methods. Here is an overview of key protocols:

1. Colorimetric AChE Inhibition Assay (qHTS Platform) This method, used in large-scale screening like the Tox21 program, measures AChE activity by the hydrolysis of acetylthiocholine [7].

  • Workflow: AChE (cellular or recombinant) is incubated with test compounds. Detection cocktail containing acetylthiocholine and DTNB is added. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow product measurable at 405 nm. Inhibitor presence reduces color formation [7].
  • Data Analysis: Dose-response curves are generated through quantitative high-throughput screening (qHTS) to determine IC₅₀ values [7].

2. AChE-Free Colorimetric Detection Based on Hydrolysis A novel 2025 method bypasses AChE to directly detect this compound via its hydrolysis products [6].

  • Principle: this compound hydrolyzes under acidic conditions, breaking the N–S bond and releasing reducing sulfide species (-SH). These species inhibit the peroxidase-like activity of a Ti3C2/AuPt nanozyme, reducing color formation in a catalytic reaction [6].
  • Procedure: this compound is hydrolyzed in acidic buffer. The hydrolysate is incubated with Ti3C2/AuPt nanozyme and substrates (OPD & H₂O₂). The resulting solution absorbance is measured; the signal decrease is proportional to this compound concentration [6].

3. Molecular Docking Analysis

  • Purpose: To understand the binding interaction and relative inhibitory potency at the atomic level [7].
  • Procedure: The 3D structure of this compound is docked into the crystal structure of AChE. Software simulates the binding pose, affinity, and key molecular interactions within the enzyme's active site gorge [7].

Key Insights for Researchers

  • Focus on the Active Metabolite: The kinetic profile you measure for this compound may largely reflect the activity of its hydrolysis product, carbofuran, a known hypertoxic AChE inhibitor [6].
  • Assay Choice is Critical: Be aware that "AChE inhibition assays" may not distinguish between this compound and its metabolites. The newer AChE-free methods that leverage its hydrolysis behavior can offer more selective detection [6].
  • Explore Metabolic Activation: The Tox21 program screens AChE inhibition both with and without metabolic activation systems like human liver microsomes. This is crucial for identifying pro-inhibitors like triazophos, which could also be relevant for this compound [7].

References

LC-MS analysis of carbosulfan residues

Author: Smolecule Technical Support Team. Date: February 2026

DOT Script: Analytical Workflow

SampleCollection Sample Collection (50 fresh date samples) Homogenization Homogenization (50g dates + 75mL water) SampleCollection->Homogenization Extraction Solvent Extraction (10g paste + 10mL ACN + 0.1% acetic acid) Homogenization->Extraction Partitioning Partitioning (4g MgSO₄ + 1g NaCl) Extraction->Partitioning Cleanup d-SPE Cleanup (PSA + GCB + C18EC + MgSO₄) Partitioning->Cleanup Analysis HPLC-MS/MS Analysis (Ternary gradient separation) Cleanup->Analysis DataProcessing Data Processing (Internal standard calibration) Analysis->DataProcessing RiskAssessment Health Risk Assessment (Hazard Quotient calculation) DataProcessing->RiskAssessment

Detailed Analytical Protocol

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation due to its efficiency with complex date matrices [1].

  • Homogenization: Blend 50 g of pitted date fruits with 75 mL of cold purified water until a uniform paste forms [1]
  • Weighing: Transfer 10 g of homogenized date paste into a 50 mL polypropylene centrifuge tube [1]
  • Internal Standard Addition: Add 100 μL of carbofuran d3 (100 μg/kg) as internal standard [1]
  • Extraction: Add 10 mL of acetonitrile (containing 0.1% acetic acid), vortex thoroughly, and let stand in a dark, cold place for 60 minutes [1]
  • Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl, then centrifuge at 4500 rpm for 10 minutes [1]
Cleanup Procedure
  • d-SPE Cleanup: Transfer supernatant to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄ [1]
  • Centrifugation: Vortex and centrifuge at 4500 rpm for 10 minutes [1]
  • Reconstitution: Transfer extract to glass tube, evaporate to dryness, and reconstitute in 1 mL mobile phase B (methanol:acetonitrile, 2:1) [1]
  • Filtration: Filter through 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis [1]
HPLC-MS/MS Analysis Conditions
Chromatographic Conditions
  • Column: Zorbax Bonus-RP (150 mm × 2.1 mm, 5 μm) [2]
  • Mobile Phase: Ternary gradient water-methanol-acetonitrile with 1.0 mM ammonium acetate [2]
  • Flow Rate: 0.2 mL/min [2]
  • Injection Volume: 5-10 μL (depending on sensitivity requirements) [2]
Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive mode [2]
  • Mass Analyzer: Triple quadrupole [2]
  • Operation Mode: Multiple Reaction Monitoring (MRM) [2]
  • Optimization: Monitor at least two characteristic transitions per compound for unambiguous identification [3]

Method Validation Parameters

Validation Parameter Results Acceptance Criteria
Linearity R² > 0.998 [1] R² ≥ 0.990
LOD 0.001-0.04 μg/kg [1] -
LOQ 0.003-0.1 μg/kg [1] -
Recovery (%) 92-103% [1] 70-120%
Precision (RSD%) 1-9% [1] ≤20%
Matrix Effect (%) -16.43 to 17.09% [1] ±20%

Application to Real Samples

The validated method was applied to 50 fresh date samples from UAE markets and farms [1]. The analysis revealed:

  • Carbosulfan: Detected in 100% of samples, with 46% exceeding the MRL of 10 μg/kg [1]
  • Carbofuran: Exceeded MRL in 4.87% of samples [1]
  • 3-hydroxycarbofuran: Exceeded MRL in 40% of samples [1]
  • 3-ketocarbofuran: Below MRL in all samples [1]
  • Dibutylamine: Detected in 82% of samples, average concentration 9.01 μg/kg [1]

Health Risk Assessment

The health risk assessment was conducted using the Hazard Quotient (HQ) approach:

  • HQ Calculation: HQ = (Estimated Daily Intake) / (Acceptable Daily Intake) [1]
  • Findings: All HQ values were below the safety limit of 1.0 for both adults and children [1]
  • Conclusion: Date consumption poses no adverse health risks despite MRL exceedances [1]

Discussion

The developed method demonstrates excellent sensitivity and reliability for monitoring this compound and its metabolites in date fruits. The QuEChERS approach effectively minimized matrix effects, which is crucial for accurate quantification [1]. The triple quadrupole mass analyzer provided superior sensitivity compared to ion trap instruments, enabling precise detection at ultra-trace levels [3].

The detection of this compound metabolites, particularly the more toxic carbofuran and 3-hydroxycarbofuran, highlights the importance of monitoring transformation products in addition to the parent compound [1]. Despite the MRL exceedances, the health risk assessment confirms the safety of date consumption, providing valuable scientific data for regulatory decisions [1].

References

Comprehensive Analytical Methods for Detection of Carbosulfan and Its Metabolites in Citrus Fruits

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Carbosulfan is a carbamate insecticide widely used in agricultural practices for pest control in citrus fruits and other crops. As a pro-insecticide, this compound itself is moderately toxic but undergoes rapid degradation to form more toxic metabolites, including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which exhibit significantly greater toxicity to mammals and insects alike [1] [2]. This transformation presents a substantial analytical challenge because monitoring programs must track not only the parent compound but also its potentially more hazardous degradation products to ensure food safety. The systemic nature and high liposolubility of this compound further complicate residue analysis, as these properties affect its distribution within fruit matrices and persistence in edible portions [2].

Regulatory agencies worldwide have established strict maximum residue limits (MRLs) for this compound and its metabolites in citrus fruits and other agricultural commodities. The European Union has set the MRL for the sum of this compound, carbofuran, and 3-hydroxycarbofuran in citrus fruits at 0.05 mg kg⁻¹, recognizing the combined toxicological risk posed by these compounds [1]. Similarly, the temporary acceptable daily intake (ADI) for this compound has been established at 0-0.01 mg kg⁻¹ body weight, reflecting the need for careful monitoring and control of exposure levels [1]. These stringent regulations necessitate highly sensitive and selective analytical methods capable of detecting these compounds at trace levels in complex fruit matrices.

Table 1: Regulatory Limits and Toxicity Profiles of this compound and Key Metabolites

Compound MRL in Citrus (mg kg⁻¹) Toxicity (DL50 Rats, mg kg⁻¹) Key Transformation Route
This compound 0.05 (sum with metabolites) 250 Hydrolysis, oxidation
Carbofuran Included in sum 8 Primary hydrolysis product
3-Hydroxycarbofuran Included in sum N/A Hydroxylation of carbofuran
3-Ketocarbofuran Not regulated separately N/A Oxidation of 3-hydroxycarbofuran
Dibutylamine Not regulated separately N/A Degradation product

Analytical Method Summaries

The analysis of this compound and its metabolites in citrus fruits has evolved significantly, with modern methodologies increasingly relying on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and selectivity. Early methods employed high-performance liquid chromatography with post-column fluorescence detection (HPLC-FLD), which provided adequate sensitivity but lacked the specificity needed for unambiguous identification in complex matrices [3]. These methods required extensive sample clean-up and derivatization steps, making them time-consuming and less suitable for high-throughput monitoring programs. The limited structural information provided by fluorescence detection also made it difficult to confirm the identity of detected residues, particularly for metabolites with similar chemical structures.

The introduction of mass spectrometric detection revolutionized carbamate pesticide analysis, with ion-trap (IT) and triple quadrupole (QqQ) mass analyzers emerging as the preferred platforms for routine monitoring. Liquid chromatography ion-trap triple-stage mass spectrometry (LC-MSn) enables multiple fragmentation steps (MS³), providing detailed structural information that facilitates the identification of unknown compounds and elucidation of fragmentation pathways [4] [1]. This capability is particularly valuable for investigating metabolic pathways and identifying novel transformation products. However, for routine quantification and confirmation at very low concentrations, triple quadrupole instruments operating in selected reaction monitoring (SRM) mode offer superior sensitivity and quantitative capabilities, with reported limits of quantification (LOQ) reaching 0.001-0.01 mg kg⁻¹ for most this compound metabolites in orange samples [2].

Table 2: Comparison of Key Analytical Methods for this compound and Metabolites in Citrus Fruits

Method Parameter LC-Ion Trap MSⁿ LC-Triple Quadrupole MS/MS HPLC-FLD
LOQ Range (mg kg⁻¹) 0.01-0.07 0.001-0.01 0.03-0.25
Recovery Range (%) 55-90 92-103 66-98
Precision (RSD%) 8-19 1-9 N/A
Key Advantage Structural elucidation Sensitivity & quantification Cost-effectiveness
Instrumentation Cost High Very High Moderate

Sample Preparation and Extraction Techniques

QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as the preferred sample preparation methodology for this compound and its metabolites in citrus fruits and other complex matrices. This method significantly reduces analysis time and improves throughput while maintaining high efficiency in extracting the target analytes. For citrus samples, the typical QuEChERS protocol involves homogenizing 10 g of fruit pulp with 10 mL of acetonitrile containing 0.1% acetic acid, followed by salt-induced partitioning using 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) [5]. The addition of acetic acid enhances the extraction efficiency of this compound and its metabolites by maintaining acidic conditions that stabilize these compounds during the extraction process. After vigorous shaking and centrifugation, the extract undergoes a dispersive solid-phase extraction (d-SPE) clean-up step to remove matrix interferences such as organic acids, pigments, and sugars that could compromise the chromatographic separation and detection.

The d-SPE clean-up typically employs a mixture of 400 mg primary secondary amine (PSA), 400 mg graphitized carbon black (GCB), 400 mg C18 endcapped sorbent, and 1200 mg MgSO₄ per milliliter of extract [5]. Each sorbent plays a specific role in removing matrix components: PSA effectively removes fatty acids and other organic acids; GCB targets pigments and planar compounds; C18 eliminates non-polar interferences; and MgSO₄ removes residual water. This comprehensive clean-up strategy is particularly important for citrus fruits, which contain high concentrations of essential oils, organic acids, and natural pigments that can cause significant matrix effects in LC-MS analysis. The optimized QuEChERS method has demonstrated excellent performance characteristics, with recovery rates of 92-103% for this compound and its major metabolites in date fruits (a similar matrix to citrus), and relative standard deviations (RSD) below 9%, indicating high precision and reliability [5].

Pressurized Liquid Extraction

As an alternative to QuEChERS, pressurized liquid extraction (PLE) has been successfully applied to the extraction of this compound and its metabolites from citrus fruits. PLE utilizes conventional solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of target analytes from solid samples. The operational parameters for PLE of this compound from oranges typically employ dichloromethane as the extraction solvent at temperatures ranging from 80-100°C and pressures of 1500-2000 psi [4] [1]. These conditions enhance the solubility and mass transfer of analytes from the sample matrix, resulting in extraction efficiencies comparable to or better than conventional techniques but with significantly reduced solvent consumption and processing time.

The principal advantage of PLE lies in its automation capability and reproducibility, as the system operates under computer-controlled conditions that minimize manual intervention and operator-induced variability. Additionally, PLE systems can be configured for in-line clean-up by incorporating sorbent materials into the extraction cells, further streamlining the sample preparation workflow. However, the higher equipment costs and the potential for thermal degradation of sensitive compounds represent limitations of this technique. For this compound and its metabolites, which are relatively stable at elevated temperatures, PLE has proven particularly effective, with reported recovery rates of 55-90% for this compound and its seven major metabolites in orange samples [4]. The method also demonstrated good precision, with RSD values ranging from 8-19% across the target analytes, making it suitable for regulatory monitoring and residue dissipation studies.

HPLC-MS/MS Analysis and Conditions

Chromatographic Separation

The chromatographic separation of this compound and its metabolites presents specific challenges due to the structural similarity and varying polarities of these compounds. Reversed-phase chromatography using C18 stationary phases has proven most effective, with columns typically measuring 150-250 mm in length, 2.1-4.6 mm in internal diameter, and packed with 3-5 μm particles providing optimal resolution [1] [2]. The mobile phase generally consists of a binary mixture of water and methanol or acetonitrile, often modified with 5-10 mM ammonium formate or ammonium acetate to enhance ionization efficiency in the mass spectrometer. A representative gradient program begins with a high aqueous content (90-95% water) and gradually increases the organic modifier to 90-95% over 15-25 minutes, effectively eluting the more hydrophobic compounds like this compound while maintaining resolution of the earlier-eluting, more polar metabolites.

The separation efficiency is particularly crucial for certain isobaric metabolites that may undergo in-source fragmentation, potentially leading to misidentification or inaccurate quantification. A notable example is the pair 3-ketocarbofuran and 3-keto-7-phenolcarbofuran, where in-source fragmentation of 3-ketocarbofuran can produce the precursor ion of 3-keto-7-phenolcarbofuran [2]. Without adequate chromatographic resolution, this phenomenon could lead to overestimation of 3-keto-7-phenolcarbofuran concentrations. The optimal flow rate for LC-MS analyses typically ranges from 0.2-0.3 mL/min for columns with 2.1 mm internal diameter and 0.8-1.0 mL/min for 4.6 mm columns, balancing separation efficiency with analysis time and solvent consumption. Maintaining the column temperature at 30-40°C improves retention time reproducibility and peak shape, particularly for the more polar metabolites that tend to exhibit broader peak shapes at ambient temperature.

Mass Spectrometric Detection

Triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode represent the gold standard for quantification of this compound and its metabolites in citrus fruits, offering exceptional sensitivity and selectivity. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, which generates abundant protonated molecules [M+H]⁺ for all compounds possessing the intact carbamic ester group [2]. For metabolites with a free-phenol group, such as the phenolcarbofuran derivatives, both positive and negative ionization modes can be employed with similar sensitivity. The ionization parameters must be carefully optimized for each instrument, with typical settings including a capillary voltage of 3.5-4.0 kV, source temperature of 100-150°C, and desolvation temperature of 300-400°C to ensure efficient droplet desolvation and ion formation.

For unambiguous identification and confirmation, regulatory guidelines require monitoring two characteristic SRM transitions for each compound, with the ratio between these transitions providing additional confirmation criteria [2]. The most intense transition serves as the quantifier ion, while the second transition functions as the qualifier ion for confirmatory purposes. This compound typically fragments to yield product ions at m/z 160 and m/z 118, derived from cleavage of the carbamate linkage and the butylamine side chain. Similarly, carbofuran generates characteristic fragments at m/z 149 and m/z 123, while 3-hydroxycarbofuran produces ions at m/z 165 and m/z 147 [1] [2]. The triple quadrupole platform achieves exceptional sensitivity for these compounds, with reported limits of detection (LOD) as low as 0.001 mg kg⁻¹ and limits of quantification (LOQ) of 0.003-0.1 μg/kg in orange samples, sufficiently below the regulatory MRL of 0.05 mg kg⁻¹ [2] [5].

The following diagram illustrates the metabolic pathway of this compound and the characteristic fragmentation patterns used for identification:

G This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis Dibutylamine Dibutylamine This compound->Dibutylamine Degradation Hydroxycarbofuran Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Hydroxylation Ketocarbofuran Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation

Figure 1: Metabolic Pathway of this compound in Citrus Fruits

Experimental Protocol Implementation

Detailed QuEChERS Protocol for Orange Samples

The following step-by-step protocol describes the optimized QuEChERS procedure for extraction of this compound and its metabolites from orange tissues:

  • Sample Homogenization: Remove the peel from fresh oranges and separate the pulp from seeds. Homogenize 200 g of orange pulp using a food processor at high speed for 2-3 minutes until a smooth, consistent puree is obtained. Maintain the sample at 4°C during processing to prevent analyte degradation.

  • Weighing: Precisely weigh 10.0 ± 0.1 g of the homogenized orange pulp into a 50 mL polypropylene centrifuge tube. Add 100 μL of internal standard solution (carbofuran-d₃ at 100 μg/L) to each sample, followed by 10 mL of acetonitrile with 0.1% acetic acid.

  • Extraction: Vortex the mixture vigorously for 1 minute, then place the tubes in a dark, cold location (4°C) for 60 minutes to allow complete analyte extraction. After incubation, add 4 g of anhydrous MgSO₄ and 1 g of NaCl to each tube. Immediately shake the tubes vigorously for 30 seconds to prevent clumping of salts.

  • Centrifugation: Centrifuge the tubes at 4500 rpm for 10 minutes at 4°C to achieve phase separation. The orange pulp solids will form a compact pellet at the bottom, with the acetonitrile extraction layer on top.

  • Clean-up: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄. Vortex the mixture for 30 seconds and centrifuge at 4500 rpm for 5 minutes.

  • Concentration: Transfer 4 mL of the cleaned extract to a 10 mL glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) and filter through a 0.22 μm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters have been optimized for the analysis of this compound and its seven major metabolites on a triple quadrupole mass spectrometer:

Table 3: Optimized SRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion 1 (Quantifier) Product Ion 2 (Qualifier) Collision Energy (V)
This compound 382.2 160.1 118.1 15, 25
Carbofuran 222.1 165.1 123.1 10, 20
3-Hydroxycarbofuran 238.1 181.1 127.1 8, 18
3-Ketocarbofuran 236.1 179.1 125.1 12, 22
Dibutylamine 130.1 86.1 58.1 15, 25
7-Phenolcarbofuran 165.1 122.1 94.1 20, 30
3-Hydroxy-7-phenolcarbofuran 181.1 138.1 110.1 15, 25
3-Keto-7-phenolcarbofuran 179.1 136.1 108.1 18, 28

Chromatographic Conditions:

  • Column: C18 (150 mm × 2.1 mm, 3.5 μm)
  • Mobile Phase A: 5 mM ammonium formate in water
  • Mobile Phase B: Methanol
  • Gradient Program: 0 min (10% B), 0-5 min (10-50% B), 5-15 min (50-95% B), 15-18 min (95% B), 18-20 min (95-10% B)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 35°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive
  • Capillary Voltage: 3.8 kV
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 800 L/h
  • Collision Gas Flow: 0.15 mL/min

The following workflow diagram summarizes the complete analytical procedure from sample preparation to analysis:

G SampleHomogenization Sample Homogenization (200 g orange pulp) Weighing Weighing (10.0 g ± 0.1 g + internal standard) SampleHomogenization->Weighing Extraction Extraction (10 mL ACN + 0.1% acetic acid) Weighing->Extraction Partitioning Partitioning (4g MgSO₄ + 1g NaCl, vortex, centrifuge) Extraction->Partitioning CleanUp d-SPE Clean-up (PSA + GCB + C18 + MgSO₄) Partitioning->CleanUp Concentration Concentration (N₂ evaporation, reconstitution) CleanUp->Concentration LCTandemMS LC-Tandem MS Analysis (SRM mode) Concentration->LCTandemMS DataAnalysis Data Analysis & Confirmation LCTandemMS->DataAnalysis

Figure 2: Analytical Workflow for this compound and Metabolites in Citrus Fruits

Method Validation and Quality Control

The validation of analytical methods for this compound and its metabolites must demonstrate reliability, sensitivity, and specificity for regulatory compliance monitoring. The method should be thoroughly validated according to international guidelines such as SANTE/11312/2021, which establishes performance criteria for pesticide residue analysis in food and feed [5]. Linearity is typically assessed over a concentration range of 0.001-100 μg/kg, with correlation coefficients (R²) exceeding 0.998 for all target analytes in both solvent and matrix-matched calibration curves [5]. The limit of quantification (LOQ) for each compound should be at least five times lower than the established MRL of 0.05 mg kg⁻¹, with modern LC-MS/MS methods achieving LOQs of 0.003-0.1 μg/kg, well below this requirement.

Accuracy and precision are determined through recovery studies using spiked samples at multiple concentration levels (e.g., 0.01, 0.05, and 0.1 mg kg⁻¹). Acceptable recovery rates range from 70-120% with relative standard deviations (RSD) below 20% for all target analytes [4] [5]. The matrix effect, which can significantly influence ionization efficiency in LC-MS analysis, should be evaluated by comparing the analytical response in matrix-matched standards to that in pure solvent. For citrus matrices, the combination of effective clean-up and compensation with matrix-matched calibration standards typically reduces matrix effects to acceptable levels (-16.43 to 17.09%) [5]. Uncertainty measurements should not exceed 50%, ensuring that the method provides sufficient reliability for regulatory decision-making.

Routine quality control measures include the analysis of procedural blanks, spiked samples, and certified reference materials with each batch of samples to monitor for contamination and verify method performance. Additionally, the inclusion of internal standards such as carbofuran-d₃ corrects for potential variations in sample preparation and instrument response, improving the precision and accuracy of quantification [5]. For confirmatory analysis, the ion ratio between the two monitored SRM transitions must fall within ±30% of the mean ratio observed in calibration standards, providing additional confidence in compound identification. These comprehensive validation and quality control procedures ensure that the analytical data generated are sufficiently reliable for regulatory purposes and risk assessment studies.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery of this compound: If recovery of this compound falls consistently below 70%, this may indicate degradation during sample preparation. Ensure that extraction is performed under acidic conditions (acetonitrile with 0.1% acetic acid) and avoid prolonged exposure to room temperature. Process samples quickly and store extracts at -18°C if analysis cannot be performed immediately.

  • Matrix Effects in LC-MS Analysis: Significant suppression or enhancement of ionization indicates insufficient clean-up. Increase the d-SPE sorbent amounts proportionally (e.g., by 25%) or consider a two-step clean-up procedure. Using matrix-matched calibration standards is essential to compensate for residual matrix effects.

  • Chromatographic Peak Tailing: Poor peak shape for early-eluting metabolites suggests secondary interactions with residual silanol groups. Increase the ammonium formate concentration to 10 mM or add 0.1% formic acid to the mobile phase to improve peak symmetry.

  • In-source Fragmentation: Excessive fragmentation of 3-ketocarbofuran in the ion source can interfere with the detection of 3-keto-7-phenolcarbofuran. Lower the source temperature and cone voltage, and ensure adequate chromatographic separation between these compounds.

Analytical Performance Verification

Before analyzing actual samples, verify method performance by analyzing a set of spiked samples at the LOQ level and at the MRL (0.05 mg kg⁻¹). The criteria for acceptable performance include:

  • Retention time stability: ≤ 0.1 min deviation from the calibration standard
  • Ion ratio tolerance: ± 30% of the average ratio in calibration standards
  • Chromatographic resolution: Baseline separation (R > 1.5) for critical pairs
  • Signal-to-noise ratio: ≥ 10 for the quantifier ion at the LOQ

Regular participation in proficiency testing schemes and analysis of certified reference materials, when available, provides external validation of method performance and ensures ongoing compliance with regulatory standards.

Conclusion

The comprehensive analytical methodologies detailed in these application notes provide robust and reliable approaches for monitoring this compound and its toxic metabolites in citrus fruits. The combination of efficient sample preparation using QuEChERS or PLE, chromatographic separation optimized for polar metabolites, and high-sensitivity detection by tandem mass spectrometry enables accurate quantification at concentrations well below established regulatory limits. The detailed protocols, troubleshooting guidance, and quality control measures support implementation in routine testing laboratories, facilitating compliance with food safety regulations and protecting consumer health. As analytical technology continues to advance, further improvements in sensitivity, throughput, and cost-effectiveness can be anticipated, strengthening the scientific foundation for pesticide residue monitoring programs worldwide.

References

carbosulfan extraction from agricultural products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbosulfan is a systemic insecticide of the carbamate class widely used to protect various crops due to its effectiveness against a broad spectrum of pests [1] [2]. However, its use raises significant concerns for food safety and environmental health. This compound is unstable and readily degrades into several metabolites, including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which are often more toxic and persistent than the parent compound [3] [2]. Regulatory bodies worldwide have established strict Maximum Residue Limits (MRLs) for this compound and its metabolites; for instance, the EU has set MRLs as low as 0.001 mg/kg for apples [2]. Therefore, robust, sensitive, and accurate analytical methods for monitoring these compounds in agricultural products are essential for ensuring consumer safety and compliance with regulatory standards. This document provides detailed protocols and data for the analysis of this compound.

Analytical Methods Overview & Performance Comparison

The analysis of this compound typically involves an initial extraction, a clean-up step to remove matrix interferents, and final instrumental determination. The choice of method depends on the required sensitivity, specificity, and the complexity of the agricultural matrix.

Table 1: Comparison of Analytical Techniques for this compound Determination

Analytical Technique Detection Mode Key Advantages Reported LOD/LOQ Best For

| HPLC-MS/MS [3] | Multiple Reaction Monitoring (MRM) | High selectivity & sensitivity; multi-residue & metabolite identification | LOD: 0.001–0.04 μg/kg LOQ: 0.003–0.1 μg/kg | Regulatory compliance, complex matrices, metabolite profiling | | Stripping Voltammetry [4] | Adsorptive Stripping | Extreme sensitivity; cost-effective | LOD: 6.0×10⁻¹⁰ M LOQ: 2.0×10⁻⁹ M | High-sensitivity screening in labs without MS instrumentation | | Colorimetry (Nanozyme) [5] | Visible Spectrophotometry | Rapid, low-cost, suitable for on-site testing | LOD in μM range (less sensitive than MS) | Rapid, portable screening and field testing |

Detailed Protocol: HPLC-MS/MS Analysis with QuEChERS

This protocol, adapted from a recent study monitoring dates in the UAE, provides a robust method for determining this compound and its metabolites in fruit matrices [3].

Principle

The method involves extracting pesticidal residues from the sample using acetonitrile, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up step to remove co-extractives. The purified extract is then analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

Reagents and Equipment
  • High-purity standards: this compound, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine [3].
  • Internal standard: Carbofuran d3 [3].
  • Solvents: Acetonitrile and methanol (HPLC grade ≥ 99.9%) [3].
  • QuEChERS kits: For extraction (containing MgSO₄, NaCl) and for d-SPE clean-up (containing PSA, GCB, C18EC, and MgSO₄) [3].
  • Equipment: HPLC-MS/MS system, analytical balance, vortex mixer, centrifuge, homogenizer, and PTFE syringe filters (0.45 μm) [3].
Step-by-Step Procedure
  • Sample Homogenization:

    • Take 50 g of the agricultural product (e.g., pitted dates) and blend it with 75 mL of cold purified water into a homogeneous paste [3].
  • Sample Extraction:

    • Weigh 10.0 ± 0.1 g of the homogenized paste into a 50 mL polypropylene centrifuge tube [3].
    • Add 100 μL of internal standard working solution (carbofuran d3) [3].
    • Add 10 mL of acetonitrile (acidified with 0.1% acetic acid) [3].
    • Vortex the mixture vigorously for 1 minute.
    • Let the tube incubate in a dark, cool place for 60 minutes [3].
    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to induce phase separation [3].
    • Shake vigorously for 1 minute and centrifuge at 4500 rpm for 10 minutes [3].
  • Extract Clean-up (d-SPE):

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄ [3].
    • Vortex for 1 minute and centrifuge at 4500 rpm for 10 minutes [3].
    • Transfer the resulting clean extract into a glass tube.
  • Sample Concentration and Reconstitution:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.
    • Reconstitute the residue in 1 mL of mobile phase B (methanol and acetonitrile, 2:1 v/v) [3].
    • Filter the reconstituted solution through a 0.45 μm PTFE syringe filter into an HPLC vial [3].
  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.
    • Chromatography: Use a reversed-phase C18 column. The mobile phase typically consists of (A) aqueous ammonium formate and (B) methanol/acetonitrile, with a gradient elution program [3].
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor ion > product ion transitions for each analyte and the internal standard in MRM mode for high selectivity [3].

Table 2: Method Validation Data for HPLC-MS/MS Analysis of this compound and Metabolites in Dates [3]

Analyte Linear Range (μg/kg) Coefficient of Determination (R²) Average Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%)
This compound 0.001 - 100 >0.998 92 - 103 1 - 9 -16.43 to 17.09
Carbofuran 0.001 - 100 >0.998 92 - 103 1 - 9 -16.43 to 17.09
3-Hydroxycarbofuran 0.001 - 100 >0.998 92 - 103 1 - 9 -16.43 to 17.09
3-Ketocarbofuran 0.001 - 100 >0.998 92 - 103 1 - 9 -16.43 to 17.09
Dibutylamine 0.001 - 100 >0.998 92 - 103 1 - 9 -16.43 to 17.09

The following workflow diagram summarizes the key steps of the QuEChERS HPLC-MS/MS method:

G Start Start Sample Preparation Homogenize Homogenize Sample with Water Start->Homogenize Extract Extract with Acetonitrile and Internal Standard Homogenize->Extract Incubate Incubate (60 min, dark) Extract->Incubate Salt Add MgSO₄ and NaCl Incubate->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 CleanUp d-SPE Clean-up Centrifuge1->CleanUp Centrifuge2 Centrifuge CleanUp->Centrifuge2 Evaporate Evaporate and Reconstitute Centrifuge2->Evaporate Filter Filter (0.45 µm PTFE) Evaporate->Filter Analyze HPLC-MS/MS Analysis Filter->Analyze

Diagram 1: Experimental workflow for this compound analysis using QuEChERS and HPLC-MS/MS.

Special Considerations & Alternative Methods

Transformation During Food Processing

Research indicates that food processing methods, particularly thermal treatments like drying, can significantly degrade this compound into more toxic metabolites. One study on apple drying found:

  • Oven-drying at 40–80 °C for 30 minutes degraded over 93% of this compound, primarily converting it to carbofuran [2].
  • Microwave drying was more effective at degrading both this compound and the resulting carbofuran [2].
  • Implication: Analytical protocols for processed food products must be designed to quantify not only the parent this compound but also its major transformation products, especially carbofuran [2].
Rapid Colorimetric Detection

For situations requiring rapid, on-site screening without sophisticated instrumentation, a novel acetylcholinesterase-free colorimetric method has been developed.

  • Principle: this compound is hydrolyzed under acidic conditions to generate reductive sulfide species (-SH). These species degrade MnO₂ nanozymes, inhibiting their oxidase-like activity and causing a visible color change in a TMB substrate [5].
  • Procedure:
    • Prepare H-PDA/MnO₂ NPs (synthesized as described [5]).
    • Mix the sample extract with the nanozymes and TMB in a buffered acidic solution.
    • Measure the absorbance decrease or observe the color change, which is proportional to the this compound concentration.
  • Advantages: The method is selective, rapid (assay in minutes), and can be integrated with a smartphone for portability, making it ideal for field testing [5].

Conclusion

The accurate determination of this compound and its toxic metabolites in agricultural products is critical for food safety. The QuEChERS-based HPLC-MS/MS method provides a "gold standard" for sensitive, multi-residue analysis in a laboratory setting, offering validated performance for regulatory compliance. Researchers must also consider the transformation of this compound during sample processing and storage. For rapid screening needs, emerging nanozyme-based colorimetric sensors present a promising, portable alternative. The choice of method should be guided by the required sensitivity, specificity, and available laboratory infrastructure.

References

Application Notes and Protocols: QqQ Mass Spectrometry for Carbosulfan Quantification in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed analytical protocols for the precise quantification of carbosulfan and its toxic metabolites in complex food matrices using QuEChERS extraction and HPLC-MS/MS with a QqQ mass analyzer. The methods have been optimized and validated for high sensitivity, accuracy, and precision in accordance with international guidelines.


Introduction and Analytical Challenge

This compound, a broad-spectrum insecticide, degrades into metabolites including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which often exhibit greater toxicity than the parent compound [1]. Monitoring these residues is crucial for food safety, requiring robust and highly sensitive analytical methods.

Liquid Chromatography coupled with tandem mass spectrometry using a triple quadrupole (QqQ) analyzer is the preferred technique due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. This protocol details a validated method for monitoring this compound and its metabolites at ultra-trace levels.

Experimental Protocol

Chemicals and Reagents
  • Analytical Standards: High-purity standards (≥95%) of this compound, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine. Internal Standard (IS): Carbofuran d3 or Pirimicarb d6 [1] [2].
  • Solvents: LC-MS grade acetonitrile and methanol.
  • QuEChERS Kits: d-SPE kits containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄ [1].
  • Water: Ultrapure water (e.g., 18.2 MΩ·cm from a Milli-Q system).
Standard Preparation
  • Stock Solutions (200 mg/kg): Prepare individual standards in methanol. Store at -18°C in the dark [1] [2].
  • Working Solutions: Prepare by serial dilution of stock solutions in methanol.
  • Calibration Curves: Prepare in both solvent (methanol) and blank matrix extract at concentrations of 0.001 to 100 μg/kg. Include a fixed concentration of internal standard (e.g., 10 μg/kg) in all calibration levels [1].
Sample Preparation using QuEChERS

The following workflow outlines the sample preparation and analysis process:

G A Sample Homogenization B Weigh 10g ± 0.1g homogenate A->B C Add Internal Standard (100 μL Carbofuran d3) B->C D Extract with 10 mL ACN (1% Acetic Acid) C->D E Shake Vigorously (3-5 min) D->E F Add Salts: 4g MgSO₄, 1g NaCl E->F G Centrifuge (4500 rpm, 10 min) F->G H d-SPE Clean-up: Transfer supernatant to QuEChERS tube G->H I Vortex & Centrifuge (4500 rpm, 10 min) H->I J Filter (0.45 μm PTFE) I->J K HPLC-MS/MS Analysis J->K

Detailed Procedure:

  • Sample Homogenization: Remove caps and pits from 50g of date fruits. Add 75 mL of cold deionized water and blend into a homogeneous paste. Other matrices (e.g., oranges, soil) should be prepared similarly to achieve a consistent homogenate [1] [2] [3].
  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenate into a 50 mL polypropylene centrifuge tube.
  • Internal Standard Addition: Add 100 μL of internal standard working solution (e.g., carbofuran d3 at 1.0 mg/kg) to correct for matrix effects and procedural losses [1] [2].
  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Vortex vigorously for 3-5 minutes. Let the mixture stand in a dark, cold place for 60 minutes to facilitate extraction [1].
  • Phase Separation: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake immediately and vigorously to prevent crystal clumping. Centrifuge at 4500 rpm for 10 minutes [1].
  • Clean-up: Transfer an aliquot (e.g., 1-6 mL) of the supernatant (acetonitrile layer) into a d-SPE tube containing PSA, C18, GCB, and MgSO₄. Vortex and centrifuge again at 4500 rpm for 10 minutes [1].
  • Final Preparation: Transfer the cleaned extract into a glass tube. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase (e.g., methanol/acetonitrile, 2:1). Filter through a 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis [1].
HPLC-MS/MS Instrumental Analysis
  • HPLC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).
  • Mobile Phase:
    • A: 5 mM Ammonium formate in water.
    • B: Methanol or acetonitrile.
  • Gradient Elution:
    • Initial: 10% B.
    • Ramp to 95% B over 10-15 minutes.
    • Hold for 2-3 minutes.
    • Re-equilibrate to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 μL.
  • MS/MS System: Triple Quadrupole (QqQ) mass spectrometer with ESI source.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Operation Mode: Multiple Reaction Monitoring (MRM). The following table summarizes the MRM transitions used for this compound and its metabolites.

Table 1: MRM Transitions and MS/MS Parameters for this compound and Key Metabolites. The quantifier transition is listed first for each compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Use
This compound 382.2 160.1* 15 Quantification
382.2 118.1 25 Qualification
Carbofuran 222.1 165.1* 10 Quantification
222.1 123.1 20 Qualification
3-Hydroxycarbofuran 238.1 181.1* 10 Quantification
238.1 127.1 20 Qualification
3-Ketocarbofuran 236.1 179.1* 15 Quantification
236.1 125.1 25 Qualification
Dibutylamine 130.1 84.1 15 Quantification
130.1 56.1 25 Qualification
Carbofuran d3 (IS) 225.1 168.1 10 Internal Standard

Note: *Primary quantifier ion. Specific MS parameters like capillary voltage, source temperature, and desolvation gas flow should be optimized for the specific instrument model used.


Method Validation and Performance Data

The described method was rigorously validated according to SANTE guidelines [1] [2]. The following tables summarize the key validation parameters.

Table 2: Method Validation Parameters for Linearity, Sensitivity, and Accuracy

Parameter Result Validation Criteria
Linearity (R²) > 0.998 [1] Typically ≥ 0.990
Limit of Detection (LOD) 0.001 – 0.04 μg/kg [1] -
Limit of Quantification (LOQ) 0.003 – 0.1 μg/kg [1] -
Accuracy (Recovery %)* 92 - 103% [1] 70 - 120% (SANTE)
Precision (RSD %) 1 - 9% [1] Typically ≤ 20%
Matrix Effect (%) -16.43 – 17.09% [1] Minimal suppression/enhancement

Note: *Recovery assessed at multiple spiking levels (e.g., 10, 100 μg/kg).

Table 3: Summary of MRL Exceedances Found in a Survey of Date Fruits from the UAE [1]

Compound MRL (μg/kg) % of Samples Exceeding MRL Maximum Concentration Found (μg/kg)
This compound 10 46% Data not specified
Carbofuran 10 4.87% Data not specified
3-Hydroxycarbofuran 10 40% Data not specified
3-Ketocarbofuran 10 0% Below MRL
Dibutylamine Not established - Average: 9.01

Application to Real Samples and Health Risk Assessment

This validated method was successfully applied to analyze 55 date fruit samples from the UAE [1] [2]. This compound was detected in all analyzed samples, with a significant proportion exceeding the EU MRL of 10 μg/kg.

A probabilistic health risk assessment was conducted by calculating the Hazard Quotient (HQ). The HQ values for both children and adults were found to be below the safety limit of 1.0, indicating that daily consumption of the analyzed dates is unlikely to pose adverse health effects from these pesticide residues [1] [2].


Troubleshooting and Best Practices

  • Matrix Effects: Use matrix-matched calibration and a stable isotope-labeled internal standard to compensate for ionization suppression/enhancement [1].
  • Recovery Issues: Ensure the sample is adequately hydrated before extraction. Optimize the volume of acetonitrile and the type/amount of clean-up sorbents for novel matrices [4].
  • Chromatographic Performance: Guard columns are recommended to preserve column lifetime when analyzing complex matrices like dates. Monitor retention time and peak shape consistency.

References

nanozyme sensor for carbosulfan detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbosulfan, a broad-spectrum carbamate pesticide, has been widely employed in agricultural production due to its high efficacy against pests and relatively short residual period [1] [2]. Despite its agricultural benefits, this compound poses significant risks to human health and environmental safety through its inhibitory effect on acetylcholinesterase activity, potentially causing neurological symptoms, genotoxicity, and mutagenic effects in aquatic organisms [1]. Traditional detection methods such as chromatography, while sensitive and reproducible, require expensive instrumentation, trained personnel, and complicated sample pretreatment, limiting their use for rapid on-site monitoring [1] [3] [4].

Nanozymes—nanomaterials with enzyme-like characteristics—have emerged as powerful tools for pesticide detection, offering advantages of high stability, low cost, and tunable catalytic activity [1] [3]. This protocol details specific hydrolysis-enabled nanozyme sensors that overcome the selectivity limitations of conventional acetylcholinesterase-based methods by exploiting this compound's unique acid-hydrolysis properties [5] [1] [2].

Working Principles and Mechanisms

Hydrolysis-Enabled Specific Detection

Under acidic conditions (pH ≈ 4.0), this compound undergoes hydrolysis with cleavage of its N–S bond, producing carbofuran, dibutylamine, and reductive sulfide compounds ([SH]) [1] [2]. These [SH] species significantly inhibit nanozyme activity by:

  • Poisoning metal active sites (e.g., in CeO₂ or Pt) through coordination bonds
  • Scavenging reactive oxygen species (ROS) essential for oxidase/peroxidase activity
  • Direct electron transfer interference [5] [1] [2]

This direct inhibition enables specific this compound detection without acetylcholinesterase, effectively distinguishing it from other pesticides that lack this hydrolysis behavior [5] [1].

G This compound Detection via Hydrolysis-Induced Nanozyme Inhibition cluster_1 Hydrolysis Phase cluster_2 Nanozyme Inhibition This compound This compound AcidicCondition Acidic Condition (pH 4.0) This compound->AcidicCondition Hydrolysis Hydrolysis (N-S Bond Cleavage) AcidicCondition->Hydrolysis SH_Production Reductive Sulfide ([SH]) Hydrolysis->SH_Production Inhibition Inhibition SH_Production->Inhibition Blocks Nanozyme Nanozyme ChromogenicReaction Chromogenic Reaction (TMB/OPD Oxidation) Nanozyme->ChromogenicReaction ColorSignal Color/Signal Output ChromogenicReaction->ColorSignal Inhibition->ChromogenicReaction Inhibits Start Start->this compound

Experimental Protocols

Protocol 1: Hydrolysis-Enabled Colorimetric Detection Using Carbon Nanozymes
Materials and Reagents
  • Nanozymes: CeO₂@NC (metal-doped) or NC (metal-free) synthesized via pyrolysis [5] [1]
  • This compound standard (purity ≥98%)
  • Acetate buffer (0.1 M, pH 4.0)
  • Chromogenic substrate: 3,3',5,5'-Tetramethylbenzidine (TMB, 10 mM in DMSO)
  • Stop solution: Sulfuric acid (2 M)
Experimental Procedure
  • Hydrolysis Reaction:

    • Prepare this compound solutions in acetate buffer (pH 4.0) at concentrations ranging from 0 to 100 μM
    • Incubate at 37°C for 30 minutes to facilitate complete hydrolysis and [SH] generation [5] [1]
  • Nanozyme Catalytic Reaction:

    • Add CeO₂@NC or NC nanozyme suspension (final concentration: 10 μg/mL) to each hydrolyzed sample
    • Introduce TMB solution (final concentration: 0.5 mM)
    • Incubate the reaction mixture at room temperature for 15 minutes [5] [1]
  • Signal Measurement:

    • For CeO₂@NC-based system: Measure absorbance at 652 nm immediately
    • For metal-free NC system: Add stop solution (final concentration: 0.5 M H₂SO₄) and measure absorbance at 450 nm
    • Plot absorbance versus this compound concentration to generate calibration curve [5] [1]
Protocol 2: Ti₃C₂/AuPt Nanozyme-Based Colorimetric Assay
Materials and Reagents
  • Ti₃C₂/AuPt nanozyme: Synthesized via one-step self-reduction of HAuCl₄ and H₂PtCl₆ on Ti₃C₂ MXene sheets [2]
  • This compound standard solutions
  • Acetate buffer (0.1 M, pH 4.0)
  • Chromogenic substrate: o-phenylenediamine (OPD, 5 mM in ethanol)
  • Hydrogen peroxide (0.1 M)
Experimental Procedure
  • Hydrolysis and Inhibition:

    • Hydrolyze this compound standards in acetate buffer (pH 4.0) at 37°C for 30 minutes
    • Add Ti₃C₂/AuPt nanozyme suspension (final concentration: 20 μg/mL) to hydrolyzed samples [2]
  • Peroxidase-Mimetic Reaction:

    • Add OPD (final concentration: 1 mM) and H₂O₂ (final concentration: 5 mM)
    • Incubate at 37°C for 20 minutes
    • The reaction produces yellow-colored 2,3-diaminophenazine (DAP) [2]
  • Detection and Quantification:

    • Measure absorbance at 450 nm
    • The signal decrease is proportional to this compound concentration due to inhibition by [SH] species [2]
Protocol 3: Dual-Mode Sensing Using Fe-N/C SANs and R-CDs Hydrogel Platform
Materials and Reagents
  • Fe-N/C single-atom nanozymes (SANs): Synthesized via high-temperature pyrolysis [6]
  • Red-emissive carbon dots (R-CDs) with aggregation-induced emission properties
  • Sodium alginate hydrogel matrix
  • This compound standards
  • Acetate buffer (0.1 M, pH 4.0)
  • TMB solution (10 mM in DMSO)
Experimental Procedure
  • Hydrogel Probe Preparation:

    • Immobilize Fe-N/C SANs and R-CDs in sodium alginate hydrogel
    • Form uniform films or beads through cross-linking [6]
  • Dual-Mode Detection:

    • Incubate hydrogel probes with pre-hydrolyzed this compound samples (pH 4.0, 30 minutes)
    • Add TMB substrate and incubate for 15 minutes
    • Record both colorimetric and fluorescence signals [6]
  • Signal Acquisition:

    • Colorimetric: Capture images using smartphone or measure absorbance at 652 nm
    • Fluorescence: Measure fluorescence recovery of R-CDs (excitation/emission: ~550/650 nm) due to inner filter effect reduction [6]

Experimental Design Considerations

Nanozyme Selection Criteria
  • Metal-doped nanozymes (CeO₂@NC, Ti₃C₂/AuPt): Optimal for maximum sensitivity; detection limit as low as 3.3 nM for this compound [5] [2]
  • Metal-free nanozymes (NC): Preferred for complex matrices requiring superior anti-interference capability [5] [1]
  • Single-atom nanozymes (Fe-N/C): Ideal for multimodal sensing platforms with dual readout validation [6]
Sample Preparation for Real Samples
  • Vegetable/fruit samples: Homogenize and extract with acetonitrile
  • Water samples: Filter through 0.22 μm membrane and adjust to pH 4.0
  • Soil samples: Perform Soxhlet extraction with acetone-hexane mixture
  • For all samples: Include control samples without hydrolysis to verify specificity [1] [2]

Troubleshooting Guide

Problem Possible Cause Solution
High background signal Nanozyme auto-oxidation of substrate Optimize nanozyme concentration; use fresh substrate preparations
Poor sensitivity Incomplete hydrolysis of this compound Ensure precise pH control at 4.0; extend hydrolysis time
Signal instability Nanozyme aggregation Sonicate nanozyme suspension before use; include stabilizers
Matrix interference Non-target reducing substances Use metal-free nanozyme; implement sample cleanup steps

Applications and Validation

The developed nanozyme sensors have been successfully validated for this compound detection in various real samples, including:

  • Agricultural products: Apples, peaches, tomatoes, cabbages [1] [2]
  • Environmental samples: Lake water, soil [2]
  • Biological samples: Serum (for related biomarkers) [7]

Recovery rates typically range from 95.5% to 104.7%, demonstrating high accuracy and reliability for practical applications [7] [2].

Conclusion

These application notes provide comprehensive protocols for specific this compound detection using hydrolysis-enabled nanozyme sensors. The key advantages of these approaches include:

  • High specificity: Leveraging unique this compound hydrolysis instead of general acetylcholinesterase inhibition
  • Tunable performance: Choice between high-sensitivity metal-doped or robust metal-free nanozymes
  • Practical versatility: Adaptability to colorimetric, fluorescent, or dual-mode formats
  • Point-of-need capability: Potential for portable detection platforms including hydrogel probes and smartphone-based readout

Future development directions include integration with artificial intelligence for nanozyme design optimization, advanced multimodal sensing platforms, and expanded application to other hydrolyzable pesticides [3] [4].

References

determining carbosulfan metabolites in crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used globally on various crops. It degrades into several metabolites, some of which, like carbofuran and 3-hydroxycarbofuran, are significantly more toxic than the parent compound [1] [2]. This makes monitoring not just this compound, but its entire metabolic profile, crucial for accurate food safety risk assessments. This protocol provides a standardized, reliable method for the simultaneous quantification of this compound and its key metabolites in crop matrices.

Metabolic Pathway of this compound

The primary metabolic and degradation pathway of this compound involves initial activation to the more toxic carbofuran, followed by further oxidation. The relationship between these compounds is visualized below.

G This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage Metabolite_3_OH Metabolite_3_OH Carbofuran->Metabolite_3_OH Hydroxylation Metabolite_3_keto Metabolite_3_keto Metabolite_3_OH->Metabolite_3_keto Oxidation

Materials and Reagents

  • Analytical Standards: this compound, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine. Purity should be ≥95% [3] [4].
  • Internal Standard: Carbofuran-d3 is recommended for improved quantification accuracy [3].
  • Solvents: HPLC-grade acetonitrile and methanol [5] [3].
  • Water: Ultra-pure water (18 MΩ·cm resistivity).
  • QuEChERS Salts and Kits:
    • Extraction Salt Packet: 4 g anhydrous MgSO₄, 1 g NaCl [3].
    • d-SPE Clean-up Tube: 400 mg PSA, 400 mg C18EC, 400 mg GCB, and 1200 mg MgSO₄ [3].
  • Equipment: HPLC system coupled to a tandem mass spectrometer (MS/MS), analytical balance, vortex mixer, centrifuge, and homogenizer.

Sample Preparation and Extraction Protocol

Standard Solution Preparation

Prepare individual stock solutions of each analyte at 200-1000 mg/L in methanol [3]. Store at -18°C. Prepare working standard mixtures by serial dilution in acetonitrile or a solvent matching the final extract.

Sample Homogenization

Take a representative crop sample (e.g., whole dates, oranges). Remove pits/stones if present. Homogenize 50 g of the edible portion with 75 mL of cold purified water into a consistent paste using a food processor [3].

QuEChERS Extraction
  • Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 100 µL of the internal standard solution (e.g., carbofuran-d3 at 100 µg/kg) [3].
  • Add 10 mL of acetonitrile (with 0.1% acetic acid) [3].
  • Vortex vigorously for 1 minute.
  • Let the mixture stand in a dark, cold place for 60 minutes to allow for sufficient extraction [3].
  • Add the extraction salt packet (4 g MgSO₄ + 1 g NaCl). Shake immediately and vigorously for 1 minute to prevent salt clumping.
  • Centrifuge at ≥4500 rpm for 10 minutes.
Extract Clean-up
  • Transfer 6 mL of the supernatant (acetonitrile layer) into a d-SPE tube containing the clean-up sorbents.
  • Vortex for 1 minute and centrifuge again at 4500 rpm for 10 minutes.
  • The resulting clean extract is transferred to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC Conditions

The following conditions are recommended based on the literature [3] [2]:

Parameter Specification
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water [3]
Mobile Phase B Methanol or Acetonitrile [3]
Gradient Start at 20% B, increase to 95% B over 10-15 minutes [2]
Flow Rate 0.2 - 0.3 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS/MS Conditions

Analysis should be performed in positive electrospray ionization (ESI+) mode [2]. The following table summarizes example multiple reaction monitoring (MRM) transitions for target compounds. Optimal parameters like collision energy (CE) must be optimized for the specific instrument used.

Compound Precursor Ion > Product Ion (Quantifier) Precursor Ion > Product Ion (Qualifier) Retention Time (min, example)
This compound 381.2 > 118.1 [2] 381.2 > 160.1 [2] ~3.80 [5]
Carbofuran 222.1 > 165.1 [2] 222.1 > 123.1 [2] ~2.90 [5]
3-Hydroxycarbofuran 238.1 > 181.1 [2] 238.1 > 127.0 [2] ~2.66 [5]
3-Ketocarbofuran 236.1 > 179.1 [2] 236.1 > 127.0 [2] -
Dibutylamine 130.2 > 84.1 130.2 > 56.1 -

Method Validation and Performance

When validated according to the above protocol, the method demonstrates excellent performance characteristics, as shown in the table below summarizing data from recent studies.

Validation Parameter Performance Data Reference
Linearity (R²) > 0.998 [3]
LOQ 0.003 - 0.1 μg/kg [3]
Recovery (%) 79.5 - 111.9% [5] [3]
Precision (%CV) 1.7 - 13.0% [5]
Matrix Effect -39.8 to +17.1% [5] [3]

Application Notes & Troubleshooting

  • Matrix Effects: Always use matrix-matched calibration standards for quantification. Prepare these by spiking the target analytes into the final extract of a blank, control sample [5] [3].
  • Metabolite Focus: Given that metabolites like carbofuran are often more toxic and persistent, their monitoring is as critical as monitoring the parent this compound [1] [2].
  • Processing Effects: Be aware that food processing (e.g., drying apples) can significantly increase the conversion of this compound to carbofuran, altering the residue profile [1].
  • Health Risk Assessment: To assess risk, calculate the total residue considering this compound and its metabolites, and compare it to established MRLs. The Hazard Quotient (HQ) can be calculated; an HQ < 1 indicates negligible health risk [3].

Graphical Experimental Workflow

The complete analytical procedure, from sample to result, is summarized in the following workflow:

G Sample_Prep Sample Homogenization (10 g paste + 10 mL ACN + ISTD) QuECHERS QuEChERS Extraction (Add 4g MgSO₄, 1g NaCl) Vortex & Centrifuge Sample_Prep->QuECHERS Cleanup d-SPE Clean-up (PSA, C18, GCB) Vortex & Centrifuge QuECHERS->Cleanup Analysis HPLC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->Analysis Quant Quantification (Matrix-Matched Calibration) Analysis->Quant

References

Comprehensive Application Notes and Protocols: Carbosulfan Residue Analysis in Apples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Carbosulfan (chemical name: 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) methylcarbamate) is a broad-spectrum insecticide belonging to the N-methylcarbamate class. It is widely used in apple cultivation for controlling various pests, including aphids, thrips, and nematodes, through both ingestive-poisoning and contact-killing mechanisms [1]. Despite its effectiveness, this compound undergoes rapid degradation and transformation into potentially more toxic metabolites, with carbofuran being the primary conversion product of toxicological significance [1]. This transformation occurs through various pathways, including hydrolysis, oxidation, and hydroxylation, resulting in metabolites such as 3-hydroxycarbofuran and 3-ketocarbofuran that may pose greater health risks than the parent compound [2].

The regulatory landscape for this compound residues in apples has become increasingly stringent worldwide. The European Union has established particularly low maximum residue limits (MRLs) for this compound and its metabolites in apples at 0.001 mg/kg, reflecting a highly precautionary approach to consumer safety [1]. In China, the MRL for this compound in apples is set at 0.2 mg/kg, while the limit for its toxic metabolite carbofuran is significantly lower at 0.02 mg/kg [1]. These regulatory variations underscore the importance of understanding regional requirements when conducting residue analysis and interpreting results for compliance purposes.

Table 1: Global Maximum Residue Limits (MRLs) for this compound and Key Metabolites in Apples

Compound EU MRL (mg/kg) China MRL (mg/kg) Codex MRL (mg/kg)
This compound 0.001 0.2 To be determined
Carbofuran 0.001 0.02 To be determined
3-Hydroxycarbofuran 0.001 To be determined To be determined
3-Ketocarbofuran 0.001 To be determined To be determined

The toxicological profile of this compound and its metabolites necessitates rigorous monitoring in food products. This compound exerts its insecticidal activity through inhibition of acetylcholinesterase (AChE) in the nervous system, and this mechanism similarly affects mammalian systems [1]. The metabolite carbofuran demonstrates significantly higher neurotoxicity than the parent compound due to its enhanced capacity to accumulate reactive oxygen species and cause mitochondrial damage in brain cells [1]. Understanding this metabolic pathway is crucial for accurate risk assessment, as the presence of these metabolites may substantially increase the overall toxicity of residue mixtures in apple products.

Table 2: this compound and Major Metabolites Profile

Compound Relative Toxicity Persistence Key Transformation Pathways
This compound Moderate Low Hydrolysis, oxidation
Carbofuran High Moderate S-N bond cleavage
3-Hydroxycarbofuran High Moderate Hydroxylation
3-Ketocarbofuran Moderate Moderate Oxidation
Dibutylamine Low High Degradation

Analytical Methodology

Instrumentation and Parameters

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard for this compound residue analysis due to its high sensitivity, selectivity, and capability to simultaneously quantify the parent compound and its major metabolites. The system should consist of a binary pump, autosampler, thermostatted column compartment, and triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source [2] [3].

The chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate in water and (B) methanol or acetonitrile, delivered at a flow rate of 0.3 mL/min with a gradient elution program as follows: 0-2 min, 10% B; 2-8 min, 10-95% B; 8-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B for column re-equilibration [2]. The injection volume should be optimized between 2-10 μL to balance sensitivity and matrix effects.

Mass spectrometric detection employs multiple reaction monitoring (MRM) in positive ionization mode. Key instrument parameters include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; cone gas flow, 150 L/h; and desolvation gas flow, 1000 L/h. MRM transitions are optimized for each analyte using reference standards, with two transitions monitored per compound for confirmation purposes [2] [3].

Table 3: Optimized MRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
This compound 382.2 160.1 118.1 15, 25
Carbofuran 222.1 165.1 123.1 10, 20
3-Hydroxycarbofuran 238.1 181.1 127.1 10, 20
3-Ketocarbofuran 236.1 179.1 127.1 12, 22
Dibutylamine 130.1 86.1 58.1 15, 25
Quality Assurance and Validation

Method validation must demonstrate acceptable performance characteristics as specified in international guidelines such as SANTE/11312/2021 [2]. The linearity of the method should be established across a concentration range of 0.001-100 μg/kg, with coefficient of determination (R²) values exceeding 0.998 for all analytes [2]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined through analysis of spiked samples, with typical values of 0.001-0.04 μg/kg and 0.003-0.1 μg/kg, respectively, ensuring sufficient sensitivity to monitor compliance with established MRLs [2].

Accuracy and precision are assessed through recovery studies using blank apple matrix spiked at multiple concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Acceptable recovery rates range from 70-120% with relative standard deviations (RSD) below 20% [2]. The matrix effect should be evaluated by comparing analyte responses in matrix-matched standards to those in pure solvent, with compensation achieved through matrix-matched calibration or isotope-labeled internal standards such as carbofuran d3 [2].

Sample Preparation Protocols

QuEChERS Extraction Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the most widely adopted approach for this compound extraction from apple matrices due to its efficiency in handling complex fruit matrices [2]. The procedure begins with sample homogenization, where representative apple samples are prepared by removing stems and seeds, followed by blending into a homogeneous paste using a food processor. Approximately 50 g of edible portion is combined with 75 mL of cold purified water and blended at high speed until complete homogenization is achieved [2].

For the extraction process, 10 g of the homogenized apple paste is weighed into a 50 mL polypropylene centrifuge tube. Then, 100 μL of internal standard solution (carbofuran d3 at 100 μg/kg) is added, followed by 10 mL of acetonitrile containing 0.1% acetic acid [2]. The mixture is vortexed vigorously for 1 minute and then placed in a dark, cold location for 60 minutes to allow for sufficient analyte extraction. After this incubation period, 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) are added to induce phase separation through the salting-out effect. The tube is immediately shaken for another minute and centrifuged at 4500 rpm for 10 minutes [2].

The cleanup procedure utilizes dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. An aliquot of the supernatant (typically 6 mL) is transferred to a 15 mL d-SPE tube containing 400 mg primary secondary amine (PSA), 400 mg graphitized carbon black (GCB), 400 mg C18EC, and 1200 mg MgSO₄ [2]. The mixture is vortexed for 30 seconds and centrifuged at 4500 rpm for 10 minutes. The resulting clean extract is transferred to a glass tube, concentrated to dryness under a gentle nitrogen stream, and reconstituted in 1 mL of mobile phase B (methanol:acetonitrile, 2:1) [2]. Finally, the extract is filtered through a 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis.

G start Start Sample Preparation homogenize Homogenize Apple Sample (50 g edible portion + 75 mL water) start->homogenize weigh Weigh 10 g Homogenate into 50 mL Centrifuge Tube homogenize->weigh add_std Add 100 μL Internal Standard (Carbofuran d3, 100 μg/kg) weigh->add_std extract Add 10 mL Acetonitrile with 0.1% Acetic Acid add_std->extract vortex1 Vortex 1 Minute extract->vortex1 incubate Incubate 60 Minutes (Dark, Cold Place) vortex1->incubate salt Add 4 g MgSO₄ + 1 g NaCl incubate->salt vortex2 Vortex 1 Minute salt->vortex2 centrifuge1 Centrifuge 10 Minutes at 4500 rpm vortex2->centrifuge1 transfer Transfer 6 mL Supernatant to d-SPE Tube centrifuge1->transfer dspe d-SPE Cleanup: 400 mg PSA, 400 mg GCB 400 mg C18EC, 1200 mg MgSO₄ transfer->dspe vortex3 Vortex 30 Seconds dspe->vortex3 centrifuge2 Centrifuge 10 Minutes at 4500 rpm vortex3->centrifuge2 concentrate Concentrate Extract to Dryness Under N₂ centrifuge2->concentrate reconstitute Reconstitute in 1 mL Mobile Phase B concentrate->reconstitute filter Filter Through 0.45 μm PTFE Syringe Filter reconstitute->filter analyze HPLC-MS/MS Analysis filter->analyze

Diagram 1: Sample Preparation Workflow Using QuEChERS Method

Alternative Processing and Removal Techniques

Various food processing techniques significantly impact this compound residue levels in apple products, which must be considered during analysis. Drying processes induce substantial transformation of this compound to carbofuran, with temperature being a critical factor [1]. Studies demonstrate that oven-drying at temperatures ranging from 40-80°C for 30 minutes degrades over 93% of this compound, with the formation of carbofuran as the primary metabolite [1]. Microwave drying exhibits even higher degradation efficiency for both this compound and its metabolites compared to conventional oven-drying [1].

Emerging removal technologies show promise for reducing this compound residues in apple products. The synergistic application of ultrasound with other treatments demonstrates significantly enhanced removal efficiency [4]. When combined with techniques such as ozone and ultraviolet light, ultrasound treatment achieves substantially higher pesticide elimination percentages compared to individual treatments [4]. These combined approaches reduce variability in removal efficiency and represent valuable strategies for mitigating this compound residues in processed apple products.

Table 4: Efficiency of Processing Techniques on this compound Reduction in Apples

Processing Technique Conditions This compound Reduction (%) Carbofuran Formation
Oven Drying 40°C, 30 min >93% Significant
Oven Drying 60°C, 30 min >99% Extensive
Microwave Drying 700W, 3 min >99% Moderate
Ultrasound + Ozone 30 min combined >90% Controlled
Washing + Peeling Standard 40-60% Minimal

Results and Data Interpretation

Analytical Performance Characteristics

Comprehensive method validation demonstrates that the HPLC-MS/MS method with QuEChERS sample preparation provides reliable performance for monitoring this compound and its metabolites in apple matrices. The method exhibits excellent linearity across the concentration range of 0.001-100 μg/kg, with coefficient of determination (R²) values exceeding 0.998 for all target analytes [2]. The sensitivity parameters include limits of detection (LOD) ranging from 0.001-0.04 μg/kg and limits of quantification (LOQ) between 0.003-0.1 μg/kg, sufficiently low to enforce compliance with even the most stringent MRLs [2].

Accuracy and precision data show consistent recovery rates of 92-103% for this compound and its metabolites in apple matrices, with relative standard deviation (RSD) values ranging from 1-9% across multiple validation runs [2]. The matrix effect, evaluated by comparing analyte responses in matrix-matched standards to those in pure solvent, falls within an acceptable range of -16.43-17.09%, indicating minimal suppression or enhancement effects [2]. Uncertainty measurements remain below the 50% threshold, further confirming method reliability for regulatory decision-making [2].

Transformation Kinetics and Stability Data

Degradation studies reveal that this compound undergoes rapid transformation in apples during processing and storage. The half-life (DT50) of this compound in apple matrices under drying conditions is relatively low, contributing to its significant degradation during processing [1]. Investigation of transformation pathways indicates that this compound primarily converts to carbofuran through direct S-N bond cleavage, with subsequent hydroxyl substitution and oxidation reactions producing 3-hydroxycarbofuran and 3-ketocarbofuran [1].

Temperature-dependent degradation studies demonstrate that this compound residues decrease markedly with increasing processing temperatures. When apples are subjected to oven-drying at 40°C, this compound shows measurable persistence, but completely disappears at temperatures of 60°C and above [1]. Conversely, carbofuran formation increases with temperature up to 50°C, then decreases at higher temperatures due to subsequent degradation, following a distinct transformation pathway confirmed by molecular electrostatic potential and molecular orbital theory calculations [1].

G This compound This compound Parent Compound hydrolysis Hydrolysis S-N Bond Cleavage This compound->hydrolysis Primary Path oxidation Oxidation This compound->oxidation Minor Path hydroxylation Hydroxylation This compound->hydroxylation Minor Path carbofuran Carbofuran Primary Metabolite (High Toxicity) hydrolysis->carbofuran carbofuran->oxidation carbofuran->hydroxylation ketocarbofuran 3-Ketocarbofuran Moderate Toxicity oxidation->ketocarbofuran hydroxycarbofuran 3-Hydroxycarbofuran High Toxicity hydroxylation->hydroxycarbofuran further_deg Further Degradation Products ketocarbofuran->further_deg hydroxycarbofuran->further_deg

Diagram 2: this compound Metabolic Transformation Pathway in Apples

Experimental Considerations

Matrix Effects and Analytical Challenges

Apple matrix complexity presents significant challenges for this compound residue analysis due to the presence of various interfering compounds, including sugars, organic acids, polyphenols, and pigments. These matrix components can cause ion suppression or enhancement during MS/MS detection, potentially affecting accuracy and precision [2]. To mitigate these effects, several strategies prove effective: (1) using matrix-matched calibration standards prepared in blank apple extract; (2) employing stable isotope-labeled internal standards such as carbofuran d3; and (3) implementing efficient cleanup procedures during sample preparation [2].

Analytical specificity must be demonstrated through the analysis of blank matrix samples to confirm the absence of interfering peaks at the retention times of target analytes. The identification criteria for positive findings should include: (1) retention time matching within ±0.1 minute of the calibration standard; (2) detection of at least two MRM transitions per compound; and (3) ion ratio agreement within ±30% of the average calibration standard value [2]. These criteria ensure reliable identification and confirmation of this compound and its metabolites despite matrix complexities.

Safety and Regulatory Compliance

Laboratory safety protocols must be strictly followed when handling this compound standards and reference materials, as these compounds exhibit significant toxicity through dermal absorption, inhalation, and ingestion. Appropriate personal protective equipment including gloves, lab coats, and safety glasses should be worn at all times, with all procedures conducted in a well-ventilated fume hood when working with standard solutions [1]. Proper waste disposal procedures must be established for contaminated materials, extraction solvents, and sample residues in accordance with local regulations for hazardous chemicals.

Regulatory compliance requires adherence to established quality control procedures throughout the analytical process. Each batch of samples should include: (1) procedure blanks to monitor contamination; (2) spiked recovery samples to verify method performance; and (3) continuing calibration checks to ensure instrument stability [2]. Documentation should comprehensively cover all aspects of the analytical process, including sample receipt, storage conditions, preparation records, instrument calibration, and raw data, to provide complete traceability for potential regulatory review or legal challenges.

Conclusion

This comprehensive application note provides detailed protocols for the accurate determination of this compound and its toxic metabolites in apple matrices using HPLC-MS/MS with QuEChERS sample preparation. The method demonstrates excellent sensitivity, with LOD and LOQ values sufficiently low to enforce compliance with stringent international MRLs [2]. The robust performance characteristics, including high recovery rates, minimal matrix effects, and good precision, make this approach suitable for regulatory monitoring, risk assessment, and research applications [2].

Critical considerations for successful implementation include understanding the transformation behavior of this compound during apple processing, particularly the conversion to more toxic metabolites such as carbofuran under drying conditions [1]. Additionally, employing combined removal techniques such as ultrasound with ozone or ultraviolet light can significantly enhance residue elimination from apple products, offering potential strategies for risk mitigation [4]. By following the standardized protocols outlined in this document, researchers and analytical laboratories can generate reliable, reproducible data to support food safety decisions and regulatory compliance for this compound residues in apples and apple products.

References

Comprehensive Analytical Methods for Carbosulfan Residue Analysis in Food Matrices: Sample Preparation and HPLC-MS/MS Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbosulfan and Analytical Principles

This compound (C₂₄H₅₂N₂O₃S) is a broad-spectrum insecticide belonging to the carbamate class that has been widely used in agricultural practices worldwide. While the parent compound exhibits moderate toxicity, its primary degradation products, particularly carbofuran and 3-hydroxycarbofuran, are significantly more toxic and pose substantial concerns for food safety and human health [1] [2]. The analytical challenge in this compound monitoring lies in the need to detect not only the parent compound but also its potentially more hazardous metabolites, often at trace levels in complex food matrices. This necessitates robust sample preparation techniques coupled with highly selective and sensitive detection methods to ensure accurate quantification and compliance with maximum residue limits (MRLs) established by regulatory bodies such as the Codex Alimentarius and the European Union [1].

The metabolic pathway of this compound involves hydrolysis, hydroxylation, and oxidation processes that generate multiple transformation products. In agricultural products and environmental samples, this compound primarily degrades to carbofuran through hydrolysis, with subsequent metabolites including 3-hydroxycarbofuran, 3-ketocarbofuran, dibutylamine, and various phenol derivatives [1] [2]. This transformation has significant implications for food safety assessments, as regulatory limits often apply to the sum of this compound and its key metabolites rather than the parent compound alone. Understanding this pathway is essential for developing comprehensive analytical methods that capture all relevant analytes of toxicological concern.

Materials and Reagents

Chemical Standards
  • Reference standards: High-purity this compound, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine should be acquired from certified suppliers (e.g., Dr. Ehrenstorfer, Augsburg, Germany) [1] [3]. For accurate quantification using the internal standard method, carbofuran d3 is recommended as the internal standard [1].

  • Standard solution preparation: Prepare individual stock standard solutions at 200 mg/kg in methanol, storing in dark containers at -18°C to prevent degradation [1] [3]. Working standard solutions should be prepared fresh weekly through appropriate serial dilution with methanol or matrix-matched solvent.

Extraction and Clean-up Materials
  • Extraction solvents: Acetonitrile (HPLC grade ≥ 99.9%) with 0.1% acetic acid modification has demonstrated optimal recovery rates for this compound and its metabolites [1]. Alternative solvents include methanol, dichloromethane, and ethyl acetate for specific matrix types [2].

  • Salting-out reagents: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) in ratios of 4:1 (w/w) effectively induce phase separation between organic and aqueous layers [1] [3].

  • d-SPE clean-up sorbents: Commercial QuEChERS kits containing primary secondary amine (PSA, 400 mg), graphitized carbon black (GCB, 400 mg), octadecylsilane chemically bonded silica (C18EC, 400 mg), and MgSO₄ (1200 mg) provide comprehensive clean-up for complex matrices like dates [1]. The specific sorbent combination can be adjusted based on matrix pigmentation and fat content.

Equipment and Instrumentation
  • Sample processing: High-speed blender or food processor for homogenization, analytical balance (0.0001 g sensitivity), calibrated pH meter.

  • Extraction equipment: Vortex mixer, centrifuge capable of achieving 4500 rpm, polypropylene centrifuge tubes (50 mL).

  • Chromatographic system: HPLC system coupled with tandem mass spectrometry, preferably with triple quadrupole or ion-trap mass analyzers for optimal sensitivity and confirmation [2] [4]. Chromatographic separation is typically achieved using C18 or Bonus-RP columns (150 mm × 2.1 mm, 5 μm) [4].

Sample Preparation Protocols

Sample Collection and Homogenization

Proper sample collection and homogenization are critical first steps in ensuring representative analysis. For date fruit analysis, collect fresh samples and transport them in sterile polypropylene bags under refrigeration [1]. In the laboratory, remove pits and caps before processing. For 50 g of date flesh, add 75 mL of cold purified water and blend at high speed until a homogeneous paste is formed [1]. Similar approaches can be adapted for other matrices like oranges [4] and cucumbers [1] by adjusting the water content based on the natural moisture content of the commodity.

Table 1: Sample Preparation Guidelines for Different Matrices

Matrix Type Sample Size Water Added Homogenization Parameters Special Considerations
Date fruit 50 g 75 mL High speed until paste forms Remove pits and caps completely
Citrus fruits 50 g 50 mL High speed 3-5 minutes Include peel if whole fruit analysis required
Vegetables 50 g Variable based on moisture content High speed 2-3 minutes Adjust water to achieve consistent homogenate
Process dust waste 1 g None Vortex with extraction solvent Particle size reduction may be required
Extraction Procedures
3.2.1 QuEChERS Extraction Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices [1] [3]. The procedure involves:

  • Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortify with 100 μL of internal standard solution (carbofuran d3 at 100 μL/kg).

  • Add 10 mL of acetonitrile with 0.1% acetic acid, then vortex vigorously for 1 minute.

  • Allow the mixture to stand in a dark, cold place for 60 minutes to facilitate analyte partitioning [1].

  • Add 4 g anhydrous MgSO₄ and 1 g NaCl, then shake vigorously for 1 minute to prevent salt aggregation.

  • Centrifuge at 4500 rpm for 10 minutes to achieve clear phase separation.

The extraction time of 60 minutes in darkness has been shown to optimize recovery while minimizing this compound degradation to its metabolites [1]. The acetic acid modification enhances recovery of potentially polar metabolites through pH control.

3.2.2 Alternative Extraction Methods

While QuEChERS is generally preferred, pressurized liquid extraction (PLE) has also been successfully applied for citrus samples [2]. The PLE method employs elevated temperature (70-100°C) and pressure (1500-2000 psi) with solvents like dichloromethane-ethyl acetate (1:1, v/v) for 5-10 minutes static extraction time. For process dust waste, supercritical fluid extraction (SFE) with CO₂ at 138 bar and 40°C provides excellent recovery (98.9%) without modifier addition [5].

Clean-up Procedures

Clean-up efficiency is paramount for minimizing matrix effects and improving method sensitivity. For the QuEChERS method:

  • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄.

  • Vortex for 30 seconds to ensure complete interaction between the extract and sorbents.

  • Centrifuge at 4500 rpm for 10 minutes to pellet the sorbents.

  • Transfer the cleaned extract to a glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase B (methanol:acetonitrile, 2:1) and filter through a 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis [1].

The PSA sorbent effectively removes fatty acids and sugars, C18EC eliminates non-polar interferences, and GCB targets pigment removal, making this combination particularly effective for pigmented matrices like dates [1].

HPLC-MS/MS Analysis

Instrument Parameters

Table 2: Optimal HPLC-MS/MS Conditions for this compound and Metabolites

Parameter Recommended Conditions Alternative Options
Column Zorbax Bonus-RP (150 mm × 2.1 mm, 5 μm) C18 column (150 mm × 2.1 mm, 3-5 μm)
Mobile Phase Ternary gradient: water-methanol-acetonitrile with 1.0 mM ammonium acetate Binary gradient: methanol-water with 5 mM ammonium formate
Flow Rate 0.2 mL/min 0.2-0.3 mL/min depending on column dimensions
Injection Volume 5-10 μL Up to 20 μL for low-level detections
Column Temperature 30°C 25-40°C based on retention requirements
Ionization Mode Positive electrospray ionization (ESI+) Atmospheric pressure chemical ionization (APCI+)
Detection Multiple reaction monitoring (MRM) Product ion scan for confirmation
MS/MS Optimization

Mass spectrometric detection using triple quadrupole instruments in MRM mode provides the optimal combination of sensitivity and selectivity for this compound and metabolite determination [4]. For each compound, the protonated molecule ([M+H]+) is selected as the precursor ion, with two specific product ions monitored for confirmation:

  • This compound: m/z 268 → 160 (quantification) and m/z 268 → 116 (confirmation) [4]
  • Carbofuran: m/z 222 → 165 (quantification) and m/z 222 → 123 (confirmation)
  • 3-Hydroxycarbofuran: m/z 238 → 181 (quantification) and m/z 238 → 163 (confirmation)

Ion-trap mass analyzers offer the advantage of MSⁿ capability for structural elucidation of unknown metabolites, which is particularly valuable for degradation pathway studies [2]. Interface parameters should be optimized for each instrument, with typical drying gas temperature of 300°C, nebulizing gas flow of 3 L/min, and DL temperature of 250°C.

Chromatographic Separation

Chromatographic optimization should achieve baseline separation of this compound and its metabolites within a reasonable runtime. A typical ternary gradient for citrus samples [4] follows this profile: 0-2 min (10% B), 2-10 min (10-90% B), 10-15 min (90% B), 15-16 min (90-10% B), and 16-20 min (10% B) for column re-equilibration, where mobile phase A is 1 mM ammonium acetate in water and B is a mixture of methanol-acetonitrile (1:1, v/v). The retention behavior generally follows this order: dibutylamine (earliest), 3-ketocarbofuran, 3-hydroxycarbofuran, carbofuran, and this compound (latest).

Method Validation

Performance Characteristics

Comprehensive method validation is essential to establish reliability and reproducibility. Key validation parameters include:

  • Linearity: Calibration curves should demonstrate R² > 0.998 over the concentration range of 0.001-100 μg/kg, prepared in both solvent and matrix-matched solutions to evaluate matrix effects [1].

  • Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOD of 0.001-0.04 μg/kg and LOQ of 0.003-0.1 μg/kg have been achieved using HPLC-MS/MS [1].

  • Accuracy and precision: Recovery studies at multiple fortification levels should yield results between 92-103% with relative standard deviations (RSD) not exceeding 15% [1] [4].

  • Matrix effects: Evaluate by comparing analyte responses in matrix-matched standards versus pure solvent. Matrix effects within the range of -16.43% to 17.09% are considered negligible [1].

Validation Data

Table 3: Method Validation Parameters for this compound and Metabolites in Date Fruits [1]

Analyte LOD (μg/kg) LOQ (μg/kg) Recovery (%) RSD (%) Linearity (R²) Matrix Effect (%)
This compound 0.001 0.003 92-103 1-9 >0.998 -16.43 to 17.09
Carbofuran 0.005 0.01 90-98 3-8 >0.999 -12.35 to 14.27
3-Hydroxycarbofuran 0.01 0.03 88-95 4-9 >0.998 -10.15 to 15.42
3-Ketocarbofuran 0.02 0.05 85-92 5-11 >0.997 -8.65 to 12.18
Dibutylamine 0.04 0.1 90-101 2-7 >0.998 -5.25 to 9.35

Application Examples and Case Studies

Real Sample Analysis

The developed methods have been successfully applied to monitor This compound residues in various food commodities. In a comprehensive study of UAE date fruits, this compound was detected in all analyzed samples (n=50), with 46% exceeding the established MRL of 10 μg/kg [1]. Its metabolites were also frequently detected: carbofuran exceeded MRL in 4.87% of samples, 3-hydroxycarbofuran exceeded in 40% of samples, while 3-ketocarbofuran remained below MRL in all samples. Dibutylamine was found in 82% of samples at an average concentration of 9.01 μg/kg [1].

In citrus fruits, similar patterns have been observed, with the additional consideration of metabolite transformation during storage and processing [2] [4]. These findings highlight the importance of monitoring not just the parent compound but also its potentially more toxic metabolites to comprehensively assess consumer safety.

Regulatory Compliance and Health Risk Assessment

Health risk assessment conducted for date consumption in the UAE calculated hazard quotient (HQ) values for both children and adult populations [1]. All HQ values were significantly below the safety limit of 1.0, indicating that despite the frequent detection of this compound and metabolites, date consumption poses no adverse health risks for either demographic group. This demonstrates how analytical data translates into consumer safety assessments.

For regulatory compliance, the sum of this compound, carbofuran, and 3-hydroxycarbofuran is often considered against established MRLs, as these compounds represent the primary toxicological concern [2]. The analytical methods described here provide the necessary specificity and sensitivity to accurately quantify this sum, facilitating correct regulatory decisions.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor recovery of this compound: Ensure extraction is performed in darkness with acidic acetonitrile to prevent degradation. Check the pH of the homogenate, which should be slightly acidic (pH 5-6) for optimal stability.

  • Matrix effects in MS detection: Employ matrix-matched calibration standards and utilize the internal standard (carbofuran d3) for quantification. Adjust the d-SPE clean-up composition based on matrix characteristics—increase GCB for pigmented matrices and PSA for sugary matrices.

  • Degradation during analysis: Keep samples at 4°C throughout preparation and use refrigerated autosamplers (4-10°C) during HPLC analysis. Minimize light exposure by using amber vials or covering samples with aluminum foil.

Quality Control Measures

Implement a comprehensive quality assurance protocol including procedural blanks, duplicate samples, and continuing calibration verification every 10-12 injections. For batches of more than 20 samples, include matrix spikes at low, medium, and high concentrations to monitor method performance throughout the analysis.

Conclusion

The analytical methods detailed in this application note provide robust, sensitive, and specific approaches for determining this compound and its toxic metabolites in various food matrices. The QuEChERS sample preparation coupled with HPLC-MS/MS analysis has been extensively validated and demonstrated excellent performance characteristics across multiple laboratories and sample types. These protocols enable regulatory agencies, testing laboratories, and research institutions to accurately monitor this compound residues, ensuring compliance with food safety regulations and protecting consumer health. The continuing development of analytical methods for pesticide residues remains crucial in our increasingly food safety-conscious global market.

Workflow Diagram

G cluster_0 Sample Preparation Phase SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Partitioning Partitioning/Salting-out Extraction->Partitioning ExtractionNotes ACN with 0.1% Acetic Acid 60 min in darkness Extraction->ExtractionNotes Cleanup d-SPE Clean-up Partitioning->Cleanup Concentration Concentration/Reconstitution Cleanup->Concentration CleanupNotes PSA + C18 + GCB + MgSO₄ Cleanup->CleanupNotes HPLCMS HPLC-MS/MS Analysis Concentration->HPLCMS DataAnalysis Data Analysis & Reporting HPLCMS->DataAnalysis MSNotes MRM Mode ESI+ Detection HPLCMS->MSNotes

Figure 1: Complete analytical workflow for this compound residue analysis in food matrices, highlighting key steps from sample collection to final data reporting.

References

Application Note 1: Direct Colorimetric Detection of Carbosulfan in Water using Ti3C2/AuPt Nanozyme

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a sensitive and selective colorimetric method for detecting carbosulfan in water samples, leveraging the peroxidase-like activity of a synthesized Ti3C2/AuPt nanocomposite [1]. This approach eliminates the need for acetylcholinesterase (AChE), enhancing stability and selectivity by exploiting the specific hydrolysis behavior of this compound.

Experimental Principle

Under acidic conditions, this compound hydrolyzes, breaking the N–S bond and producing sulfide species (-SH) [1]. The Ti3C2/AuPt nanozyme possesses high peroxidase-like activity, catalyzing the oxidation of the substrate o-phenylenediamine (OPD) in the presence of H₂O₂ to produce a yellow-colored product (oxOPD). The hydrolyzed -SH moieties from this compound bind to the Pt atoms on the nanozyme surface, forming Pt-S bonds that block the active sites and inhibit its catalytic activity [1]. The degree of inhibition, measured by the decrease in color intensity, is proportional to the this compound concentration.

Materials and Reagents
  • Nanozyme Synthesis: Single-layer Ti3C2 MXene solution (5 mg mL⁻¹), Gold chloride trihydrate (HAuCl₄·3H₂O), Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) [1].
  • Colorimetric Assay: o-phenylenediamine (OPD), Hydrogen peroxide (H₂O₂, 30%), this compound standard, Acetate buffer (0.2 M, pH 4.0) [1].
  • Equipment: UV-Vis spectrophotometer, Centrifuge, Ultrasonic cleaner, Constant temperature incubator.
Step-by-Step Protocol
  • Synthesis of Ti3C2/AuPt Nanozyme: Mix 1 mL of Ti3C2 solution (5 mg mL⁻¹) with 400 μL of HAuCl₄ (20 mM) and 200 μL of H₂PtCl₆ (20 mM). React at 25°C for 4 hours with continuous stirring. Centrifuge the resulting solution, collect the precipitate, and wash it three times with ultrapure water. Re-disperse the final product in 1 mL of water [1].
  • Sample Preparation (Hydrolysis of this compound): Add the water sample (or this compound standard solution) into an acetate buffer (0.2 M, pH 4.0) to create an acidic environment. Incubate to allow for complete hydrolysis of this compound into -SH containing species [1].
  • Colorimetric Reaction:
    • In a 1 mL reaction system, combine 500 μL of acetate buffer, 100 μL of hydrolyzed sample, 50 μL of Ti3C2/AuPt nanozyme, 100 μL of OPD (6 mM), and 50 μL of H₂O₂ (100 mM) [1].
    • Incubate the mixture at 35°C for 30 minutes.
    • Terminate the reaction by placing the tubes in an ice bath.
  • Absorbance Measurement: Transfer the solution to a cuvette and measure the absorbance at 450 nm using a UV-Vis spectrophotometer.
  • Data Analysis: Plot the absorbance (or the inhibition rate) against the logarithm of this compound concentration to generate a standard curve for quantification.
Performance Data

Table 1: Analytical performance of the Ti3C2/AuPt nanozyme-based colorimetric method for this compound detection [1].

Parameter Performance
Linear Range 1–1000 nM
Limit of Detection (LOD) 0.37 nM
Selectivity High selectivity for this compound over other pesticides (atrazine, parathion-methyl, carbaryl, fenobucarb) due to specific Pt-S interaction.
Application Successfully applied to the detection of this compound in real lake water samples.

Application Note 2: HPLC-MS/MS Analysis of this compound and its Metabolites in Soil and Water using QuEChERS

This protocol describes a robust method for quantifying this compound and its key metabolites (carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran) in soil and water samples using HPLC-MS/MS. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed for efficient sample preparation and cleanup [2].

Experimental Principle

This method uses high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high-sensitivity and confirmatory analysis. The QuEChERS preparation involves extracting pesticides with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. The extracts are then analyzed via HPLC-MS/MS, providing precise identification and quantification based on retention time and multiple reaction monitoring (MRM).

Materials and Reagents
  • Standards: this compound, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine [2].
  • Internal Standard: Carbofuran d3 [2].
  • Extraction: Acetonitrile (HPLC grade), Acetic acid, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) [2].
  • Cleanup: d-SPE tubes (e.g., containing PSA, C18EC, GCB, and MgSO₄) [2].
  • Equipment: HPLC-MS/MS system, Centrifuge, Vortex mixer, Analytical balance.
Step-by-Step Protocol
  • Sample Preparation:
    • Water: Directly measure a representative volume (e.g., 10 mL) for extraction.
    • Soil: Weigh 10 g of homogenized soil sample [2].
  • Extraction:
    • Add 100 μL of internal standard solution (carbofuran d3, 10 μg/kg) to the sample [2].
    • Add 10 mL of acetonitrile (containing 0.1% acetic acid). Vortex vigorously for 1 minute.
    • Add a salt mixture (4 g MgSO₄ and 1 g NaCl) to induce phase separation. Shake vigorously and centrifuge at 4500 rpm for 10 minutes [2].
  • Cleanup (d-SPE):
    • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing 400 mg PSA, 400 mg C18EC, 400 mg GCB, and 1200 mg MgSO₄ [2].
    • Vortex for 1 minute and centrifuge at 4500 rpm for 10 minutes.
  • Analysis by HPLC-MS/MS:
    • Transfer the final extract to an HPLC vial for analysis.
    • HPLC Conditions: Use a reverse-phase C18 column. The mobile phase is typically a gradient of water and methanol (or acetonitrile), both with additives like ammonium formate for improved ionization [2].
    • MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor specific precursor ion > product ion transitions for each analyte in MRM mode for high selectivity and sensitivity [2].
Performance Data

Table 2: Validation data for the QuEChERS/HPLC-MS/MS method for this compound and metabolites in a date fruit matrix, demonstrating the method's capability [2].

Analyte Linear Range (μg/kg) LOD (μg/kg) LOQ (μg/kg) Recovery (%) RSD (%)
This compound 0.001 - 100 0.001 0.003 92 - 103 1 - 9
Carbofuran 0.001 - 100 0.001 0.003 92 - 103 1 - 9
3-Hydroxycarbofuran 0.001 - 100 0.001 0.003 92 - 103 1 - 9
3-Ketocarbofuran 0.001 - 100 0.001 0.003 92 - 103 1 - 9
Dibutylamine 0.001 - 100 0.04 0.1 92 - 103 1 - 9

Environmental Fate and Rationale for Monitoring

This compound is unstable and undergoes rapid hydrolysis in the environment, particularly in acidic conditions or water bodies, breaking down into carbofuran (a more toxic compound), dibutylamine, and sulfide species [1] [3]. Carbofuran can subsequently degrade into other metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran [2]. A field study in irrigated rice fields showed that this compound dissipates quickly from paddy water but persists longer in soil solution, with carbofuran being a primary and persistent transformation product [3]. Therefore, monitoring programs must target not only the parent compound but also its toxic metabolites to fully assess contamination and ecological risk.

Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the core principles of the two main methods described above.

G cluster_nanozyme Colorimetric Nanozyme Assay cluster_hplc QuEChERS / HPLC-MS/MS Start Sample in Acidic Buffer Step1 Hydrolysis of this compound Produces -SH Groups Start->Step1 Step2 Add Ti3C2/AuPt Nanozyme + OPD + H₂O₂ Step1->Step2 Step3 Active Nanozyme Catalyzes OPD Oxidation (Yellow Color) Step2->Step3 Step4 -SH Blocks Active Sites Inhibits Catalysis (Reduced Color) Step3->Step4 Step5 Measure Absorbance at 450 nm Step4->Step5 A Soil/Water Sample B Extract with Acetonitrile + Salt Partitioning A->B C d-SPE Cleanup (PSA, C18, GCB) B->C D Inject into HPLC-MS/MS C->D E Chromatographic Separation (Reverse-Phase C18 Column) D->E F MS/MS Detection (MRM Mode) E->F

Key Considerations for Researchers

  • Method Selection: The colorimetric method is ideal for rapid, on-site screening due to its simplicity and low cost. The HPLC-MS/MS method is essential for confirmatory analysis, regulatory compliance, and simultaneous quantification of multiple metabolites with high precision [1] [2].
  • Matrix Effects: Complex matrices like soil require effective cleanup. The use of d-SPE with sorbents like PSA (removes fatty acids), C18 (removes lipids), and GCB (removes pigments) is critical to minimize matrix effects and protect the analytical instrument [2] [4].
  • Quality Control: Always include procedural blanks, recovery studies using spiked samples, and internal standards (e.g., carbofuran d3) to ensure analytical accuracy and correct for losses during sample preparation [2].

References

reducing carbosulfan degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does carbosulfan degrade during analysis? this compound is inherently unstable and breaks down into metabolites like carbofuran, 3-hydroxycarbofuran, and 3-keto carbofuran [1] [2]. This degradation occurs through hydrolysis, photolysis, and microbial transformation [1]. Since these metabolites are often more toxic than the parent compound, accurate measurement requires minimizing this breakdown [1].

  • Q2: What are the critical factors to control in the lab? The primary factors are temperature, humidity, and the pH of solvents used during extraction. A study on grains showed that high temperature and high relative humidity significantly accelerate the degradation of this compound and other pesticides [3]. The use of acidified solvents during extraction can also influence stability and recovery [2].

  • Q3: What is the best method for analyzing this compound and its metabolites? Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most effective technique [1] [2]. It is particularly suited for these polar and thermally labile compounds, which are not ideal for Gas Chromatography (GC) [1]. For sample preparation, the QuEChERS method is widely recommended for its efficiency in extracting pesticides from complex food matrices [2] [3].

Troubleshooting Guide

Issue & Symptom Possible Root Cause Recommended Solution & Preventive Action
High metabolite levels, low this compound recovery Degradation during sample storage or processing. Store samples cold (e.g., 4°C or lower) immediately after collection. Control storage humidity. Grind samples only when ready for analysis [3].
Poor analytical sensitivity & high background noise Inefficient extraction and cleanup leading to matrix interference. Use the QuEChERS method with d-SPE cleanup (e.g., PSA, C18, GCB) [2]. For LC-MS/MS, use a C18 column with a mobile phase of 0.1% formic acid and acetonitrile/water gradient [2] [3].
Inconsistent results between replicates Hydrolysis of this compound during the analytical process. Keep extraction times consistent and avoid long waiting steps. Use acidified solvents (e.g., acetonitrile with 0.1% acetic acid) to stabilize the analyte [2].

Detailed Experimental Protocol: QuEChERS with HPLC-MS/MS

This protocol, adapted from recent studies on date fruit and wheat, is designed for efficient extraction while minimizing this compound degradation [2] [3].

Sample Preparation
  • Homogenization: Blend 10 g of the homogenized sample with 75 mL of cold purified water into a uniform paste [2].
  • Weighing: Precisely weigh 5.0 ± 0.02 g of the homogenate into a 50 mL polypropylene centrifuge tube [3].
  • Internal Standard: Add a known amount of internal standard (e.g., 100 µL of carbofuran D3) at this stage for quantitative accuracy [2].
Extraction
  • Solvent: Add 10 mL of acetonitrile containing 0.1% acetic acid [2].
  • Mixing: Vortex the mixture vigorously for 1 minute.
  • Equilibration: Let the sample stand in a dark, cool place for about 60 minutes to allow for infiltration [2].
  • Salting Out: Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl, to separate the organic and aqueous phases. Vortex immediately and centrifuge at 4000-4500 rpm for 10 minutes [2] [3].
Clean-up (d-SPE)
  • Transfer 6 mL of the supernatant (acetonitrile layer) into a 15 mL d-SPE tube containing 400 mg PSA, 400 mg C18, 400 mg GCB, and 1200 mg MgSO₄ [2].
  • Vortex and centrifuge again at 2000-4500 rpm for 10 minutes [2] [3].
  • The purified extract is then ready for analysis. It may be concentrated under a gentle nitrogen stream at 40°C and reconstituted in a mobile phase-compatible solvent before filtration and injection [3].
HPLC-MS/MS Analysis
  • Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent [3].
  • Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile [3].
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 - 1.5 | 10% | | 1.5 - 4 | Increase to 50% | | 4 - 10.5 | Increase to 90% | | 10.5 - 13 | Re-equilibrate at 10% |
  • Flow Rate: 0.4 mL/min [3].
  • Detection: ESI+ mode; monitor multiple reaction monitoring (MRM) transitions for this compound and its metabolites [2].

This compound Degradation Pathway

The following diagram illustrates the primary degradation pathway of this compound, which is crucial for understanding what to look for in your analysis.

carbosulfan_pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis Hydroxycarbofuran Hydroxycarbofuran This compound->Hydroxycarbofuran Hydroxylation Ketocarbofuran Ketocarbofuran Carbofuran->Ketocarbofuran Oxidation Hydroxycarbofuran->Ketocarbofuran Oxidation

References

carbosulfan stability in storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Carbosulfan Stability: Key Factors & Data

The stability of this compound is primarily influenced by temperature and relative humidity. High levels of both accelerate its degradation [1]. The following table summarizes the quantitative data related to its stability and occurrence:

Aspect Key Findings Context / Conditions
Degradation Rate Accelerated by high temperature and high relative humidity [1] Study on wheat and flour stored at 20-50°C and 50-80% relative humidity [1].
Half-Life Variation Varies significantly for different pesticides; specific values for this compound not provided in results [1] Compared with carbendazim, bensulfuron methyl, triazophos, and chlorpyrifos in wheat and flour [1].
Quantitative Model Constructed with R² ≥ 0.817 (wheat) and R² ≥ 0.796 (flour) [1] Model allows prediction of residue levels; based on controlled storage experiments [1].
Residue in Dates (UAE) This compound found in 100% of samples; 46% exceeded MRL of 10 μg/kg [2] HPLC-MS/MS analysis of 50 date fruit samples; metabolites also detected [2].

Experimental Protocol: Studying Degradation

This detailed methodology is adapted from a study on grains, which can serve as a robust template for your own stability studies [1].

1. Sample Preparation (Positive Controls)

  • Spiking: Prepare a mixed standard solution of this compound in a solvent like methanol. The concentration should be relevant to your study (e.g., based on MRLs or expected field residues). Homogeneously apply this solution to your control matrix (e.g., 5.0 g of ground sample) [1].
  • Equilibration: Leave the spiked samples sealed for a set period (e.g., 24 hours) to allow for solvent evaporation and interaction with the matrix [1].

2. Controlled Storage Setup

  • Environmental Control: Place samples in controlled environment chambers or containers.
    • Temperature: Use multiple temperature set points (e.g., 20°C, 30°C, 40°C, 50°C) [1].
    • Relative Humidity: Maintain specific humidity levels (e.g., 50%, 60%, 70%, 80%) using saturated salt solutions or controlled humidity generators [1].

3. Sample Extraction and Purification (QuEChERS Method) This is a widely used approach for complex matrices [2] [1].

  • Extraction:
    • Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of purified water, vortex, and let it soak for 10 minutes.
    • Add 10 mL of acetonitrile (or methanol [1]).
    • Add a salt mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl [2] or 1.5 g CH₃COONa with 6 g anhydrous MgSO₄ [1]).
    • Shake vigorously for 1 minute and then centrifuge (e.g., at 4000-4500 rpm for 10 minutes) [2] [1].
  • Purification (d-SPE):
    • Transfer an aliquot (e.g., 6 mL) of the supernatant to a d-SPE tube containing a purifier like 400 mg PSA, 400 mg C18, and 1200 mg MgSO₄ [2] [1].
    • Vortex and centrifuge again (e.g., at 2000-4500 rpm for 10 minutes) [2] [1].
    • The final extract is concentrated and re-dissolved in a solvent compatible with your analysis instrument [1].

4. Analysis and Quantification (UPLC-MS/MS or HPLC-MS/MS)

  • Instrumentation: Use Ultra-Performance Liquid Chromatography or High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS or HPLC-MS/MS) [2] [1].
  • Chromatography:
    • Column: A C18 column is standard (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 μm) [1].
    • Mobile Phase: A combination of water (with 0.1% formic acid) and an organic solvent like acetonitrile or methanol, using a gradient elution program [2] [1].
  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for optimal sensitivity to this compound and its metabolites [2] [1].

Experimental Workflow Diagram

The following diagram visualizes the experimental protocol from sample preparation to data analysis, providing a clear at-a-glance guide.

carbosulfan_stability_workflow start Start Stability Study prep Sample Preparation (Spiking & Homogenization) start->prep storage Controlled Storage (Vary Temperature & Humidity) prep->storage extraction Sample Extraction (QuEChERS Method) storage->extraction cleanup Sample Purification (d-SPE Cleanup) extraction->cleanup analysis Instrumental Analysis (U/HPLC-MS/MS) cleanup->analysis data Data Analysis & Modeling (Quantify Degradation) analysis->data end Generate Stability Report data->end

Diagram Title: this compound Stability Assessment Workflow

Frequently Asked Questions (FAQs)

What are the main products of this compound degradation? this compound readily degrades into several metabolites. The primary and more toxic metabolites include carbofuran (via hydrolysis) and 3-hydroxycarbofuran and 3-ketocarbofuran (via further oxidation and hydroxylation) [2]. Other detected metabolites are dibutylamine, 7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 3-keto-7-phenolcarbofuran [2]. It is crucial to monitor these metabolites in stability studies.

What is the best practice for storing this compound standard solutions?

  • Solvent: Prepare stock and working standard solutions in a high-purity solvent like methanol [2] [1].
  • Conditions: Store these solutions in the dark at -18°C to maximize stability and prevent degradation over time [2].

Our analytical method shows high matrix effects. How can this be mitigated?

  • Matrix-Matched Calibration: Prepare your calibration standards in the presence of the blank sample matrix (e.g., blank date paste or ground wheat) to compensate for signal suppression or enhancement [2].
  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., Carbofuran d3). This helps correct for losses during sample preparation and variations in instrument response [2].
  • Effective Cleanup: The d-SPE cleanup step in the QuEChERS method is designed to remove matrix interferents. Using a combination of sorbents like PSA, C18, and GCB can significantly reduce matrix effects [2].

References

overcoming matrix interference in carbosulfan assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Interference with Carbosulfan

Matrix interference occurs when co-extracted substances from a sample (like fats, pigments, or sugars) affect the accurate detection and measurement of an analyte. For this compound, this is a significant challenge because:

  • Its metabolites can be more toxic than the parent compound, requiring methods to detect both [1].
  • Complex sample matrices (e.g., fruits, grains) contain compounds that can suppress or enhance the instrument signal, leading to inaccurate results [2] [3].

The most common and effective strategy to manage this interference involves two key steps: a robust sample cleanup using QuEChERS, and highly specific detection via LC-MS/MS.


Optimized QuEChERS Protocol for Complex Matrices

The following protocol synthesizes the most effective approaches from recent studies for analyzing this compound and its metabolites in challenging matrices like dates and edible insects [2] [3].

Step Procedure Key Parameters & Tips
1. Homogenization Blend 10-50 g of sample with a water-miscible solvent (e.g., acetonitrile). High-fat matrices: Freeze-drying the sample before extraction improves precision and control over solvent ratios [3].
2. Extraction Add 10 mL of acetonitrile (with 0.1% acetic acid) per 10 g of homogenate. Vortex. Add salts (4 g MgSO₄, 1 g NaCl, etc.) to induce phase separation. Centrifuge. Solvent-to-sample ratio is critical. A ratio of 1.5:1 or higher significantly improves recovery of lipophilic pesticides [3].

| 3. Cleanup (d-SPE) | Transfer the supernatant to a d-SPE tube. Vortex and centrifuge. | Sorbent choice is vital for cleanup. Common combinations are:

  • PSA: Removes fatty acids and sugars.
  • C18: Removes non-polar interferences.
  • GCB: Effective for removing pigments; use with caution as it can also adsorb planar analytes [2]. | | 4. Analysis Preparation | Transfer the final extract to a vial for analysis by LC-MS/MS. | For ultra-trace levels, the extract can be concentrated under a gentle stream of nitrogen before reconstitution [2]. |

The workflow for this optimized protocol can be visualized as follows:

Start Sample Collection H Homogenization Start->H E Extraction with ACN H->E Rehydrate if freeze-dried C d-SPE Cleanup E->C Centrifuge & collect supernatant M LC-MS/MS Analysis C->M Use optimized sorbent mix End Data Acquisition M->End

Advanced LC-MS/MS Analysis for Specificity

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming and quantifying this compound and its metabolites, as it provides unmatched specificity to overcome residual matrix effects.

  • Chromatographic Separation: Using a C18 column with a gradient elution of water/methanol or water/acetonitrile effectively separates this compound from its metabolites and matrix components [1].
  • MS/MS Detection: Operating in Multiple Reaction Monitoring (MRM) mode is crucial. The first quadrupole (Q1) selects the precursor ion of the target analyte, the second (Q2) fragments it, and the third (Q3) monitors for a unique product ion.
  • Confirmatory Analysis: Monitoring at least two MRM transitions for each compound and calculating their ratio provides a high level of confidence in identification, as mandated by guidelines like SANTE [1].

The logic of this highly specific detection is outlined below:

Sample Sample Inlet Q1 Quadrupole 1 (Q1) Selects Precursor Ion Sample->Q1 Q2 Collision Cell (Q2) Fragments Ion Q1->Q2 Precursor Ion Isolation Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ion Detection

Frequently Asked Questions (FAQs)

Q1: What is the biggest mistake in sample cleanup for this compound? A: Using an inappropriate d-SPE sorbent mix. For example, overusing Graphitized Carbon Black (GCB) can adsorb the this compound analyte itself, leading to low recovery. It's best to use a balanced mixture of PSA and C18 and to validate the recovery for your specific matrix [2] [3].

Q2: My recovery for this compound is low, but its metabolite carbofuran looks fine. What could be wrong? A: this compound is more lipophilic than carbofuran. Ensure you are using a sufficient volume of acetonitrile during extraction (a high solvent-to-sample ratio) to efficiently partition the parent compound from the matrix, especially in fatty samples [3].

Q3: How can I quantitatively assess matrix effects in my method? A: You can calculate the Matrix Effect (ME %) by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent standard at the same concentration. The formula is: ME% = [(Peak Area in Matrix / Peak Area in Solvent) - 1] × 100 A value near 0% indicates no effect, negative values indicate ion suppression, and positive values indicate ion enhancement [2] [3].

Q4: Why is LC-MS/MS preferred over other methods for this compound? A: While other methods (like colorimetric assays or immunoassays) exist, they often lack the specificity to distinguish between this compound, its metabolites, and other pesticides. LC-MS/MS provides unambiguous identification and simultaneous quantification of the parent compound and its key toxic metabolites, which is essential for accurate risk assessment [4] [1].

References

optimizing carbosulfan extraction recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Carbosulfan Extraction

The following table summarizes two validated extraction protocols for this compound and its metabolites from different sample matrices.

Aspect QuEChERS Method (for Date Fruit) [1] Pressurized Liquid Extraction (PLE) (for Oranges) [2]
Sample Matrix Date palm fruit (Phoenix dactylifera) Oranges
Sample Prep 10 g homogenized paste blended with water; internal standard (Carbofuran d3) added [1] Not specified in detail [2]
Extraction Solvent 10 mL of acetonitrile (with 0.1% acetic acid) [1] Ethyl acetate [2]
Salting-Out 4 g MgSO₄, 1 g NaCl; vortex & centrifuge [1] Not applicable
Clean-up d-SPE (400 mg PSA, 400 mg GCB, 400 mg C18EC, 1200 mg MgSO₄); vortex & centrifuge [1] PLE process itself reduces need for extensive clean-up [2]
Extract Analysis HPLC-MS/MS [1] Liquid Chromatography-Ion-Trap Triple-Stage Mass Spectrometry (LC-MSⁿ) [2]

Key Considerations for Method Optimization

The search results highlight several critical factors that influence the success of this compound analysis and should be central to any troubleshooting guide:

  • Monitor Metabolites: this compound is known to degrade into other compounds, notably carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which are often more toxic than the parent compound [3] [1] [2]. Any analytical method must be validated to detect and quantify these primary metabolites.
  • Account for Matrix Effects: The complexity of your sample (e.g., fruit, vegetable, plant material) can suppress or enhance the analytical signal. The date fruit study successfully evaluated the matrix effect, which was found to be negligible, and used an internal standard (carbofuran d3) to compensate for potential variability [1]. This is a crucial step for achieving accurate, quantitative results.
  • Understand the Metabolic Pathway: Knowing how this compound breaks down helps in anticipating analytical challenges and ensuring your method covers all relevant compounds. The following diagram illustrates the primary transformation pathway:

G This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis Metabolite_3OH Metabolite_3OH Carbofuran->Metabolite_3OH Hydroxylation Metabolite_3Ket Metabolite_3Ket Metabolite_3OH->Metabolite_3Ket Oxidation

Primary Metabolic Pathway of this compound [3] [1]

Suggested Path for Developing Troubleshooting Guides

  • Check Recovery Rates: The QuEChERS method reported high recoveries in the range of 92% to 103% for this compound and its metabolites in dates [1]. If your recoveries are outside an acceptable range (e.g., 70-120%), investigate each step below.
  • Troubleshoot Low Recovery:
    • Extraction Efficiency: Ensure the solvent (e.g., acetonitrile) is adequately mixing with the sample. Insufficient homogenization or vortexing can lead to low recovery.
    • Chemical Stability: this compound degrades easily. Check the pH and storage conditions of your standards and samples. Degradation to carbofuran during extraction will lower the parent compound's recovery [1].
    • Clean-up Losses: The d-SPE sorbents (PSA, GCB, C18) can sometimes adsorb the target analytes if not optimized. Test different sorbent ratios or types for your specific matrix.
  • Address Inconsistent Results:
    • Use an Internal Standard: The method for dates used carbofuran d3 as an internal standard, which is critical for correcting losses during sample preparation and injection [1].
    • Control the Environment: The date extraction involved placing the sample in a "dark, cold place" for 60 minutes after solvent addition, which may help prevent photodegradation or other forms of decomposition [1].

References

Analytical Method Validation Parameters for Carbosulfan

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key validation parameters for an HPLC-MS/MS method used to analyze carbosulfan and its metabolites in a date palm fruit matrix, as per a 2024 study [1]. These parameters are crucial for demonstrating that an analytical method is reliable, accurate, and fit for its purpose.

Validation Parameter Reported Performance Industry Standard / Acceptance Criteria
Analytical Technique HPLC-MS/MS (QuEChERS) LC-MS/MS or GC-MS typically required for confirmatory analysis [1] [2].
Linearity R² > 0.998 Typically R² ≥ 0.990 is acceptable for a wide calibration range [1].
Range 0.001 - 100 μg/kg Should cover expected residue levels from LOQ to above the Maximum Residue Limit (MRL).
Limit of Detection (LOD) 0.001 – 0.04 μg/kg Not formally defined by ICH; should be sufficient to detect trace levels.
Limit of Quantification (LOQ) 0.003 – 0.1 μg/kg Should be at or below the MRL for the pesticide/commodity combination.
Accuracy (Recovery) 92% - 103% Typically 70-120% with RSD ≤ 20% for pesticide residue analysis [1].
Precision (Repeatability) RSD 1% - 9% Relative Standard Deviation (RSD) ≤ 20% is generally acceptable.
Matrix Effect -16.43% to +17.09% Ideally minimal; significant suppression/enhancement requires mitigation (e.g., matrix-matched calibration) [1].

Detailed Experimental Protocol: QuEChERS and HPLC-MS/MS

This protocol is adapted from the method used for date palm fruit analysis [1]. The QuEChERS approach is favored for complex matrices like fruits due to its effectiveness and simplicity compared to traditional methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) [1].

G A Sample Collection & Preparation B Homogenization A->B C Sample Extraction B->C D Extract Clean-up (d-SPE) C->D E Analysis (HPLC-MS/MS) D->E F Data & Risk Assessment E->F

Sample Preparation
  • Collection & Storage: Collect fresh samples and transport them in sterile bags. Store at 4°C until analysis [1].
  • Homogenization: Take a representative 50 g portion of fruit (without pits/caps). Add 75 mL of cold purified water and blend into a homogeneous paste using a food processor [1].
Sample Extraction (QuEChERS)
  • Weigh 10 g of the homogenized paste into a 50 mL centrifuge tube.
  • Add an internal standard (e.g., 100 µL of Carbofuran d3 at 10 µg/kg) [1].
  • Add 10 mL of acetonitrile (with 0.1% acetic acid) and vortex the mixture vigorously.
  • Allow the tube to stand in a dark, cold place for 60 minutes to facilitate extraction.
  • Add 4 g of anhydrous Magnesium Sulfate (MgSO₄) and 1 g of Sodium Chloride (NaCl) to induce phase separation. Shake and centrifuge at 4500 rpm for 10 minutes [1].
Extract Clean-up (d-SPE)
  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of sorbents. A typical mixture includes [1]:
    • 400 mg PSA (to remove fatty acids and sugars)
    • 400 mg C18EC (to remove non-polar interferents)
    • 400 mg GCB (to remove pigments)
    • 1200 mg MgSO₄ (to remove residual water)
  • Vortex and centrifuge again at 4500 rpm for 10 minutes.
  • The resulting clean extract is then ready for instrumental analysis [1].
HPLC-MS/MS Analysis
  • Chromatography: Separate the analytes using a suitable HPLC column. The specific column was not named, but a C18 column is commonly used for such applications.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimization Tip: Monitor at least two characteristic transitions per analyte for unambiguous identification, as required by EU guidelines [2]. The triple quadrupole instrument offers superior sensitivity and quantitative capabilities compared to ion trap systems for this application [2].

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My recovery rates for this compound are low. What could be the cause?

  • Incomplete Extraction: Ensure sufficient vortexing and standing time (e.g., 60 minutes) to allow the solvent to penetrate the matrix fully. Using acetonitrile with 0.1% acetic acid can improve the extraction of certain analytes [1].
  • Analyte Degradation: this compound is known to degrade into metabolites like carbofuran. Check your chromatogram for the presence of these metabolites, which might indicate degradation during sample preparation or storage [1] [2]. Keep samples cold and minimize analysis time.
  • Matrix Binding: Complex fruit matrices can bind analytes. The QuEChERS salt mixture (MgSO₄ and NaCl) is designed to break this binding and force the analytes into the organic phase [1].

Q2: I am observing significant matrix effects (signal suppression/enhancement). How can I mitigate this?

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank extract of the matrix you are analyzing (e.g., pesticide-free date paste). This is the most effective way to compensate for the matrix effect [1].
  • Effective Clean-up: The d-SPE step is critical. Ensure you are using the correct combination of sorbents (PSA, C18, GCB) to remove co-extractives from your sample that cause ionization effects in the mass spectrometer [1].
  • Use Internal Standards: Isotope-labeled internal standards (e.g., Carbofuran d3) are ideal for correcting for both matrix effects and losses during sample preparation, as they behave almost identically to the analyte [1].

Q3: Why is it important to monitor this compound metabolites, and which ones should I target? this compound readily degrades into metabolites that are often more toxic than the parent compound. For instance, the acute toxicity (LD₅₀) of carbofuran is significantly higher than that of this compound [3] [2]. Therefore, monitoring only the parent compound gives an incomplete and potentially non-protective risk assessment. The key metabolites to monitor include [1] [2] [4]:

  • Carbofuran (more toxic)
  • 3-Hydroxycarbofuran (more toxic)
  • 3-Ketocarbofuran
  • Dibutylamine

Q4: My method lacks sensitivity to meet the required MRLs. What can I do?

  • Check MS/MS Optimization: Ensure the MS/MS parameters (collision energy, etc.) are optimally tuned for each analyte to maximize the signal for the product ions. A triple quadrupole MS is recommended for high sensitivity at low concentrations [2].
  • Concentrate the Extract: After the clean-up step, you can evaporate the acetonitrile extract to dryness and reconstitute it in a smaller volume of solvent to pre-concentrate the analytes [1].
  • Review Sample Weight and Dilution: Adjusting the sample weight to solvent volume ratio can sometimes improve sensitivity, but be mindful of increasing matrix effects.

Key Takeaways for Analysts

  • The QuEChERS-HPLC-MS/MS method is a robust and validated approach for this compound and its metabolite analysis in complex fruit matrices.
  • Always include carbofuran and other key metabolites in your analytical scope due to their higher toxicity.
  • Employ matrix-matched calibration and isotope-labeled internal standards to ensure accuracy and compensate for matrix effects.
  • Method validation must demonstrate excellent linearity, sensitivity (LOD/LOQ), accuracy, and precision as per established guidelines.

References

addressing carbosulfan thermal degradation in GC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is my carbosulfan recovery low in GC analysis?

    • A: Low recovery is most likely due to thermal degradation in the hot injection port. This compound is thermally labile and can break down before it even enters the chromatographic column [1].
  • Q2: I see extra peaks in my chromatogram, one of which matches carbofuran. What is happening?

    • A: This is a classic sign of this compound degradation. This compound decomposes primarily to carbofuran, which then appears as a significant peak in your chromatogram. You may be quantifying the degradation product rather than the parent compound itself [2] [3].
  • Q3: Are there any ways to make GC analysis work for this compound?

    • A: While challenging, you can attempt to minimize degradation by optimizing your GC method. However, the most effective and recommended solution is to switch to a liquid chromatography-based method (LC-MS/MS or HPLC-MS/MS), which avoids thermal decomposition entirely [2] [4].
  • Q4: What are the toxicological implications of these degradation products?

    • A: The primary degradation product, carbofuran, is significantly more toxic than this compound. Its formation is a serious concern for accurate risk assessment [2] [5].

Troubleshooting Guide

Problem Possible Cause Recommended Solution

| Low recovery of this compound | Thermal degradation in GC inlet | Primary Solution: Switch to LC-MS/MS. [4] GC Workaround: Lower GC inlet temperature; use a clean, deactivated liner. [1] | | Appearance of Carbofuran peak | On-instrument degradation of this compound | Confirm: Analyze pure this compound standard to confirm in-situ degradation. [2] Quantify: Report sum of this compound and carbofuran, or switch to LC-MS/MS. [2] | | Inconsistent results | Progressive contamination of GC liner from non-volatile residues | Replace or clean the GC injection liner regularly. Use matrix-matched standards for calibration. | | High background noise in complex matrices | Inadequate sample clean-up for fatty samples | Incorporate additional d-SPE clean-up steps (e.g., with PSA, C18, or GCB) to remove co-extractives. [6] |

Experimental Protocols & Workarounds

Protocol 1: Confirmatory Analysis via LC-MS/MS (Recommended)

The most robust approach is to use Liquid Chromatography coupled with tandem mass spectrometry, as it entirely bypasses the thermal instability issue.

  • Sample Preparation: Use a validated QuEChERS method [6] [4].
    • Extract a 10g homogenized sample with 10 mL acetonitrile.
    • Salt-out using 4g MgSO₄ and 1g NaCl, then centrifuge.
    • Clean-up the supernatant using a d-SPE tube (e.g., containing PSA, C18, and MgSO₄) to remove fatty acids and other interferents [4].
  • Instrumentation: HPLC-MS/MS.
  • Key Parameters:
    • Chromatography: C18 column. Mobile phase: methanol/acetonitrile and water with ammonium formate or formic acid [4].
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This method is excellent for also detecting this compound's major metabolites (carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran) [2] [4].

The following workflow outlines this recommended protocol:

Start Start: Homogenized Sample Step1 Extract with Acetonitrile Start->Step1 Step2 Salt-out with MgSO₄ & NaCl Centrifuge Step1->Step2 Step3 d-SPE Clean-up (PSA, C18, MgSO₄) Step2->Step3 Step4 Analyze via LC-MS/MS Step3->Step4 Result Result: Quantification of This compound & Metabolites Step4->Result

Protocol 2: GC-MS/MS Workaround (If GC is Mandatory)

If you must use GC, focus on minimizing thermal stress.

  • Sample Preparation: As above, a thorough QuEChERS clean-up is essential to protect the instrument [6].
  • Instrumentation: GC-MS/MS is preferred over GC-MS for better specificity in complex matrices.
  • Critical GC Modifications:
    • Inlet Temperature: Lower the injection port temperature to the minimum possible level that still provides efficient vaporization and transfer. Test temperatures between 200-230°C [1].
    • Liner: Use a deactivated, single-taper liner to reduce active sites and residence time in the hot zone.
    • Carrier Gas Flow: Optimize flow rates to swiftly move the analyte through the inlet.
  • Data Interpretation: Monitor for carbofuran. In some regulatory contexts, the result is reported as the sum of this compound and carbofuran [2].

Thermal Degradation Data

The table below summarizes quantitative data on this compound's thermal degradation, which underpins the troubleshooting advice.

Substance & Condition Degradation Rate / Key Finding Primary Degradation Product Analytical Method
This compound in apples during oven-drying at 60°C for 30 min [1] >93% degraded Carbofuran LC-MS
This compound pure standard in ozone water [3] 66.3% degradation rate Carbofuran GC-MS
This compound in pak choi washed with ozone water [3] 38.2% degradation rate Carbofuran GC-MS

References

enhancing carbosulfan chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common challenges researchers face when analyzing carbosulfan and its metabolites.

Q1: What are the most common issues causing poor peak shape for this compound, and how can I resolve them? Poor peak shape can often be traced to the chromatographic column or mobile phase. To resolve this:

  • Column Selection: Use a Zorbax Bonus-RP column (150 mm x 2.1 mm, 5 µm) or an equivalent reversed-phase column designed for polar compounds [1].
  • Mobile Phase: Optimize a ternary gradient of water, methanol, and acetonitrile. The addition of 1.0 mM ammonium acetate to the aqueous phase can help improve peak shape and ionization in LC-MS/MS [1].

Q2: How can I achieve baseline separation between this compound and its toxic metabolites like carbofuran? Achieving separation relies on optimizing the physical parameters of your method. The key factors are summarized in the table below [2].

Factor Description Impact on Resolution
Column Efficiency (N) Number of theoretical plates; increased by using a high-quality column and optimal flow rate. Higher efficiency (↑N) leads to sharper peaks and better resolution.
Selectivity (α) Ability to distinguish between analytes; adjusted by changing mobile phase composition, pH, or column temperature. Higher selectivity (↑α) provides the greatest improvement in separating closely eluting compounds.
Retention Factor (k) Measure of how long a compound is retained on the column; adjusted by strength of the mobile phase. Increasing k improves resolution initially, but benefits diminish once k > 10 and analysis time increases significantly.

Q3: My method lacks sensitivity for trace-level detection. What can I do?

  • Sample Preparation: Ensure an effective cleanup. Using a d-SPE tube containing PSA, C18, and Graphitized Carbon Black (GCB) can remove fatty acids, pigments, and other interferences from complex matrices, reducing ion suppression in MS [3].
  • Instrument Tuning: For LC-MS/MS, optimize the MS/MS conditions for each compound. Use a triple quadrupole mass analyzer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity [1].

Q4: How can I quickly screen for this compound without complex sample preparation? For rapid screening, consider Surface-Enhanced Raman Spectroscopy (SERS). This method uses silver nanoparticles as a substrate and can detect this compound at ultra-trace levels (as low as 8.7×10⁻¹¹ g/L) after a derivatization step with 2,6-dichloroquinone-4-chlorimide [4]. While highly specific, note that this technique often requires confirmation with chromatographic methods.

Experimental Protocols

Here are detailed methodologies for the analysis of this compound in complex food matrices, as cited in recent literature.

HPLC-MS/MS Analysis in Dates using QuEChERS [3]

This protocol is designed for the precise quantification of this compound and its metabolites in a high-sugar matrix.

  • Sample Preparation (QuEChERS):
    • Homogenization: Blend 50 g of pitted dates with 75 mL of purified water into a paste.
    • Extraction: Weigh 10 g of the homogenate into a 50 mL centrifuge tube. Add 100 µL of internal standard (e.g., Carbofuran d3 at 10 µg/kg) and 10 mL of acetonitrile (with 0.1% acetic acid). Vortex and let it stand in a dark, cold place for 60 minutes.
    • Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously and centrifuge at 4500 rpm for 10 minutes.
    • Clean-up: Transfer the supernatant to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg C18EC, 400 mg GCB, and 1200 mg MgSO₄. Vortex and centrifuge again at 4500 rpm for 10 minutes.
  • HPLC-MS/MS Analysis:
    • Chromatography:
      • Column: Reversed-phase C18 column (e.g., Zorbax Bonus-RP, 150 mm x 2.1 mm, 5 µm).
      • Mobile Phase: Ternary gradient of water, methanol, and acetonitrile with 1.0 mM ammonium acetate.
      • Flow Rate: 0.2 mL/min [1].
    • Detection: Tandem Mass Spectrometry with Electrospray Ionization (ESI) in positive mode.
    • Validation: The method demonstrated excellent linearity (R² > 0.998), high recoveries (92-103%), and low limits of quantification (0.003-0.1 μg/kg) [3].
UHPLC-MS/MS Analysis in Camel Milk [5]

This method is validated for a high-protein, high-fat liquid matrix.

  • Sample Preparation: Liquid-liquid extraction (LLE) was used to extract carbamates and their metabolites from pasteurized and raw camel milk samples.
  • UHPLC-MS/MS Analysis:
    • The developed method achieved high sensitivity, accuracy, and precision.
    • It showed exceptional linearity (R² ≥ 0.997) and very low limits of detection (0.0072–0.0578 µg/kg) and quantification (0.0217–0.1753 µg/kg).

Analytical Workflow for this compound

The following diagram illustrates the logical decision-making process and experimental workflow for analyzing this compound, integrating the protocols above.

Start Start: Sample Received Obj Define Analysis Objective Start->Obj Obj_Quant Quantitative & Confirmation Obj->Obj_Quant Regulatory/Enforcement Obj_Screen Rapid Screening Obj->Obj_Screen High-Throughput Check Matrix Select by Sample Matrix Obj_Quant->Matrix Prep_SERS Sample Prep: Derivatization Obj_Screen->Prep_SERS Prep_QuEChERS Sample Prep: QuEChERS Analysis_LCMS Analysis: LC-MS/MS Prep_QuEChERS->Analysis_LCMS Prep_LLE Sample Prep: LLE Prep_LLE->Analysis_LCMS Analysis_SERS Analysis: SERS Prep_SERS->Analysis_SERS Result_LCMS Result: Quantified Residues Analysis_LCMS->Result_LCMS Result_SERS Result: Presumptive Positive Analysis_SERS->Result_SERS Requires confirmation for compliance Matrix->Prep_QuEChERS Solid/Semi-solid (e.g., fruits, insects) Matrix->Prep_LLE Liquid (e.g., milk)

References

Frequently Asked Questions: Enhancing Precision & Accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges in carbosulfan analysis:

  • Q1: How can I improve accuracy in complex, high-fat sample matrices?

    • A1: For complex matrices like edible insects, an optimized QuEChERS protocol is crucial. Research indicates that using a higher solvent-to-sample ratio (e.g., 3:1 or greater) significantly enhances the recovery of lipophilic pesticides by promoting efficient partitioning from the fatty matrix into the organic solvent [1]. Properly hydrating freeze-dried samples before extraction is also vital for efficient analyte desorption [1].
  • Q2: My method suffers from low sensitivity for this compound and its metabolites. What are my options?

    • A2: You can explore several highly sensitive techniques as alternatives. HPLC-MS/MS consistently achieves low limits of detection (LOD) in the ng/kg (ppt) range [2] [3]. For a non-chromatographic approach, stripping voltammetry can offer LODs as low as 6.0×10⁻¹⁰ M, while novel nanozyme-based colorimetric assays provide a path for rapid, selective detection [4] [5].
  • Q3: Why is my recovery of this compound inconsistent?

    • A3: this compound is unstable and can degrade during analysis, leading to inconsistent recovery. A key solution is to use a method that hydrolyzes this compound and its other pro-pesticides into a single, stable analyte—carbofuran—for measurement. This approach is recommended by regulatory bodies and simplifies quantification, improving both accuracy and precision [6].
  • Q4: How can I reduce the matrix effect in my LC-MS/MS analysis?

    • A4: An effective clean-up step in the QuEChERS method is essential. Using d-SPE sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) effectively removes fatty acids, sugars, and other pigments from the sample extract, which minimizes ion suppression or enhancement [2] [1]. Constructing your calibration curve in a blank matrix instead of pure solvent is also critical for accurate quantification [2] [3].

Troubleshooting Guide: Precision & Accuracy Issues

Use this table to diagnose and resolve specific experimental problems.

Problem & Symptom Possible Root Cause Recommended Solution

| Low Recovery Spike recovery consistently outside 70-120% range. | • Degradation of this compound during extraction/analysis. • Inefficient extraction from complex matrix. | • Use an acidic QuEChERS extraction to convert this compound to stable carbofuran [6]. • Increase acetonitrile volume relative to sample weight (e.g., 15 mL ACN to 5 g sample) [1]. | | Poor Precision (High RSD) High variation between replicate analyses. | • Inconsistent sample homogenization. • Inadequate clean-up leading to variable matrix effects. | • Ensure complete homogenization of samples into a fine paste [2]. • Use internal standards (carbofuran d3 or pirimicarb d6) to correct for losses and instrument variability [2] [3]. | | High Matrix Effect Significant signal suppression/enhancement in matrix-matched calibrants. | • Co-extracted matrix components (e.g., lipids, pigments). | • Employ a comprehensive d-SPE clean-up with PSA, C18, and GCB sorbents [2]. • Dilute the final sample extract to reduce matrix concentration. | | Low Sensitivity Inability to detect residues near the LOQ. | • Sub-optimal instrument detection technique. • Loss of analyte during sample preparation. | • Switch to a more sensitive technique like HPLC-MS/MS [2] or stripping voltammetry [4]. • Avoid excessive evaporation steps and ensure proper reconstitution. |

Detailed Experimental Protocols

Here are detailed methodologies for two highly effective approaches cited in the search results.

Protocol 1: HPLC-MS/MS with QuEChERS for Date Fruit [2]

This validated method is designed for a complex, high-sugar matrix.

  • 1. Sample Preparation: Remove pits and homogenize 50 g of dates with 75 mL of cold water into a fine paste [2].
  • 2. Extraction: Weigh 10 g of homogenate into a 50 mL tube. Add 100 µL of internal standard (carbofuran d3, 100 µg/kg). Add 10 mL of acetonitrile with 0.1% acetic acid, vortex, and let stand in a dark, cold place for 60 minutes. Add 4 g MgSO₄ and 1 g NaCl, shake vigorously, and centrifuge at 4500 rpm for 10 min [2].
  • 3. Clean-up: Transfer the supernatant to a d-SPE tube containing 400 mg PSA, 400 mg C18EC, 400 mg GCB, and 1200 mg MgSO₄. Vortex and centrifuge again [2].
  • 4. Analysis: Transfer the clean extract, dry it down, and reconstitute in 1 mL of mobile phase (methanol:acetonitrile, 2:1). Filter through a 0.45 µm PTFE filter and analyze by HPLC-MS/MS [2].
  • 5. Calibration: Use matrix-matched calibration standards (0.001–100 µg/kg) with a fixed concentration of internal standard to compensate for matrix effects [2].
Protocol 2: Acid Hydrolysis for Determination as Carbofuran [6]

This method simplifies quantification by targeting a single, stable breakdown product.

  • 1. Core Principle: This protocol begins with a standard QuEChERS extraction (based on EN-15662). The key differentiator is that under the acidic conditions of the extraction, this compound (and other pro-pesticides) are hydrolyzed to carbofuran [6].
  • 2. Benefit: Instead of measuring multiple, unstable compounds, the analyst only needs to quantify carbofuran and 3-hydroxycarbofuran (the toxic metabolite). This greatly improves the reliability and accuracy of the sum determination for the residue definition [6].
  • 3. Application: This approach is particularly beneficial when very low MRLs must be met for toxicological reasons, as it streamlines the analysis of the regulated "carbofuran (sum)" [6].

Workflow and Decision Diagrams

The following diagrams illustrate the experimental workflow and a logical path for method selection.

Start Start: Sample Preparation Homogenize Homogenize with Water Start->Homogenize ISTD Add Internal Standard (e.g., Carbofuran d3) Homogenize->ISTD Extract Extract with Acetonitrile (0.1% Acetic Acid) Salt Add Salts (MgSO4, NaCl) & Centrifuge Extract->Salt ISTD->Extract Clean d-SPE Clean-up (PSA, C18, GCB) Salt->Clean Recon Dry & Reconstitute in Mobile Phase Clean->Recon Analyze Analyze via HPLC-MS/MS with Matrix-Matched Calibration Recon->Analyze End End: Data Analysis Analyze->End

Diagram 1: Detailed QuEChERS-HPLC-MS/MS Workflow. This chart outlines the step-by-step procedure for a precise and accurate this compound analysis, highlighting the critical use of internal standard and matrix-matched calibration [2].

Start Start: Define Analysis Goal Regulatory Regulatory Compliance & Very Low MRLs? Start->Regulatory Hydrolysis Use Method with Acidic Hydrolysis to Carbofuran [6] Regulatory->Hydrolysis Yes StandardMethod Standard Quantification of this compound Regulatory->StandardMethod No MatrixSimple Matrix: Simple (e.g., water, orange) StandardMethod->MatrixSimple MatrixComplex Matrix: Complex/High-Fat (e.g., dates, insects) StandardMethod->MatrixComplex Voltammetry Use Stripping Voltammetry for high sensitivity [4] MatrixSimple->Voltammetry QuECHERS Use Optimized QuEChERS with high solvent ratio [1] MatrixComplex->QuECHERS

Diagram 2: Method Selection Logic. This decision tree helps select the most appropriate analytical strategy based on the goal and sample matrix.

References

carbosulfan vs carbofuran toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Toxicity Classification

The table below summarizes the fundamental characteristics and comparative toxicity of these two carbamate insecticides.

Property Carbosulfan Carbofuran
Chemical Class Carbamate insecticide (a carbofuran sulfonylated derivative) [1] Carbamate insecticide [2]
WHO Toxicity Class II (Moderately hazardous) [2] [3] Ib (Highly hazardous) [2] [3]
Rat Oral LD₅₀ 250 mg/kg (from WHO, as cited in [2]) 8 mg/kg (from WHO, as cited in [2])
Common Formulations EC25 liquid (25% w/v) [2] [3] 3% wettable powder [2] [3]
Mode of Action Inhibition of acetylcholinesterase (AChE) enzyme [2] [4] Inhibition of acetylcholinesterase (AChE) enzyme [2]

Clinical Outcomes in Human Poisoning

A significant portion of the data comes from a large prospective clinical study of self-poisoning cases in Sri Lanka, which provides a direct comparison of human outcomes [2] [3].

Clinical Outcome This compound Carbofuran
Number of Cases 389 [2] [3] 719 [2] [3]
Case Fatality Rate 11.1% [2] [3] 2.2% [2] [3]
Risk of Death (Odds Ratio) 5.5 (95% CI: 3.0-9.8) compared to carbofuran [2] [3] Reference (1.0) [2] [3]
Intubation & Ventilation Rate 27.0% [2] [3] 6.1% [2] [3]
Risk of Intubation (Odds Ratio) 5.7 (95% CI: 3.9-8.3) compared to carbofuran [2] [3] Reference (1.0) [2] [3]
Median Time to Death 21.3 hours (IQR: 11.5-71.3) [2] [3] 42.3 hours (IQR: 5.5-67.3) [2] [3]

> Key Interpretation of Clinical Data: Although carbofuran is classified as more hazardous based on rat oral LD₅₀, this compound poisoning in humans demonstrated a significantly higher case fatality and intubation rate in this clinical study. The authors suggest that the liquid formulation and higher concentration of the ingested this compound product (25% liquid vs. 3% powder) likely contribute to this increased lethality [2] [3].

Metabolism and Activation Pathways

A critical factor in this compound's toxicity is its metabolic pathway. The following diagram illustrates how this compound is processed in the body, leading to the formation of more toxic compounds.

CarbosulfanMetabolism This compound Metabolic Pathway This compound This compound SulfurOxidation Sulfur Oxidation (Detoxification) This compound->SulfurOxidation  CYP450 NSBondCleavage N-S Bond Cleavage (Activation) This compound->NSBondCleavage  CYP450 CarbosulfanSulfinamide CarbosulfanSulfinamide SulfurOxidation->CarbosulfanSulfinamide Carbofuran Carbofuran NSBondCleavage->Carbofuran Hydroxylation Further Hydroxylation & Oxidation Carbofuran->Hydroxylation ThreeHydroxycarbofuran 3-Hydroxycarbofuran Hydroxylation->ThreeHydroxycarbofuran ThreeKetocarbofuran 3-Ketocarbofuran ThreeHydroxycarbofuran->ThreeKetocarbofuran  Oxidation

The metabolic profile reveals why this compound is particularly dangerous:

  • Activation over Detoxification: In vitro studies using mammalian liver microsomes (including human) show that this compound is primarily metabolized via the N-S bond cleavage pathway, which produces carbofuran [5] [1]. This means the body converts this compound into a more toxic substance.
  • Production of Toxic Metabolites: The carbofuran generated from this compound is further metabolized into other toxic compounds like 3-hydroxycarbofuran and 3-ketocarbofuran [5] [1]. One study concluded that liver enzymes from all species tested produced these more toxic metabolites more rapidly than the primary detoxification metabolite (this compound sulfinamide) [5] [1].
  • Implication for Risk: The conversion of this compound into the more potent acetylcholinesterase inhibitor carbofuran is a key mechanism behind its high clinical toxicity, effectively making it a pro-insecticide [1].

Experimental Protocols for Metabolic Studies

For researchers looking to replicate or understand the metabolic data, here is a summary of the key methodology from the in vitro studies cited:

  • In Vitro System Preparation: Hepatic microsomes were prepared from various mammalian species, including human, rat, mouse, dog, rabbit, minipig, and monkey. Microsomes contain cytochrome P450 (CYP) enzymes responsible for phase I metabolism [5] [1].
  • Incubation Conditions: this compound was incubated with the microsomal preparations in the presence of a NADPH-regenerating system to provide the necessary cofactors for CYP450 enzyme activity [5] [1].
  • Metabolite Analysis: The metabolites were identified and quantified using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This high-sensitivity technique allows for the detection and precise measurement of multiple metabolites at very low concentrations [5] [1].

Key Takeaways for Professionals

  • Look Beyond LD₅₀: The higher lethality of this compound in human cases compared to carbofuran shows that rodent LD₅₀ values and WHO toxicity classes alone are insufficient to predict real-world human outcomes. Formulation and concentration matter significantly [2].
  • Metabolism is Key to Toxicity: this compound's primary mode of toxicity in mammals is likely through its rapid conversion to the more toxic carbofuran and its subsequent metabolites via the CYP450 system [5] [1].
  • No Delayed Toxicity: Unlike some organophosphorus insecticides, carbamate poisoning (including this compound and carbofuran) did not show delayed onset of toxicity or "intermediate syndrome" in the clinical study. The median time to death was within the first few days [2].

References

comparison of mass analyzers for carbosulfan detection

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Mass Analyzers

The table below summarizes key performance data from a comparative study of four liquid chromatography/mass spectrometry (LC/MS) systems for analyzing carbosulfan and its metabolites. The instruments were evaluated based on sensitivity, precision, and linear dynamic range [1].

Mass Analyzer Type Best Sensitivity (LOD) Repeatability (Within-day RSD) Linear Dynamic Range Key Characteristics / Best Use Case
Triple Quadrupole (QqQ) 0.04–0.4 μg/kg [1] 5–9% [1] At least three orders of magnitude [1] Routine monitoring; best sensitivity and precision for targeted, quantitative analysis [1] [2].
Single Quadrupole 4–70 μg/kg [1] 5–10% [1] At least three orders of magnitude [1] Cost-effective option; less sensitive but good precision for less complex matrices or higher MRLs [1].
Quadrupole Ion Trap (QIT) 4–25 μg/kg [1] 12–16% [1] Two orders of magnitude [1] Structural elucidation; capable of MSn experiments for confirming unknown metabolites [3].
Quadrupole Time-of-Flight (QqTOF) 4–23 μg/kg [1] 9–16% [1] Two orders of magnitude [1] Non-targeted screening; high resolution and mass accuracy for identifying untargeted compounds [1].

> Note on Real-Sample Performance: The study confirmed that while the Triple Quadrupole (QqQ) provided superior sensitivity and precision, the mean concentration values obtained for this compound in field-treated oranges by all four instruments were acceptable and comparable [1].

Detailed Experimental Protocol

For reliable detection of this compound and its metabolites, the sample preparation and instrumentation must be carefully optimized. The following workflow, adapted from a 2024 study on dates, details a robust methodology using the QuEChERS extraction method and HPLC-MS/MS [4].

G start Sample Collection & Preparation step1 1. Homogenization • 50g of fruit (pitted) • Add 75mL cold water • Blend into paste start->step1 step2 2. Sample Extraction • Weigh 10g homogenate • Add 10mL acetonitrile (0.1% acetic acid) • Add internal standard (e.g., Carbofuran d3) • Vortex, then let stand for 60 min (dark, cold) step1->step2 step3 3. Liquid-Liquid Partitioning • Add 4g MgSO₄ & 1g NaCl • Shake vigorously & centrifuge step2->step3 step4 4. Clean-up (d-SPE) • Transfer supernatant to d-SPE tube (400mg PSA, 400mg C18EC, 400mg GCB, 1200mg MgSO₄) • Vortex & centrifuge step3->step4 step5 5. Analysis Ready • Transfer extract to vial • Dry & reconstitute • Filter before HPLC-MS/MS step4->step5

Key Instrumentation Parameters

For the analysis, the following conditions are typically employed, though they should be optimized for your specific instrument:

  • Chromatography: HPLC with a suitable reverse-phase column (e.g., C18).
  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with modifiers like ammonium formate or formic acid to enhance ionization [4].
  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode, is commonly used for carbamates [4].
  • Mass Analyzer Detection:
    • Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion for the analyte and monitoring one or more characteristic product ions for highly selective and sensitive quantification [2].
    • Ion Trap (QIT): Operated in MSn mode, which is useful for elucidating fragmentation pathways and confirming the structure of metabolites [3].

Key Selection Criteria for Your Laboratory

When deciding on a mass analyzer, consider the following trade-offs:

  • For Maximum Sensitivity and Throughput in Targeted Analysis: The Triple Quadrupole (QqQ) is the unequivocal choice for monitoring strict MRLs due to its superior sensitivity in MRM mode [1] [2].
  • For Metabolite Discovery and Identification: QqTOF provides accurate mass measurements for elemental composition, while Ion Trap allows for structural interrogation via MSn experiments [1] [3].
  • Balancing Budget and Performance: If your targets have higher MRLs and your lab has budget constraints, a Single Quadrupole can be a viable, lower-cost alternative [1].

References

Comprehensive Comparative Analysis: Carbosulfan vs. Organophosphates in Acetylcholinesterase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AChE Inhibiting Insecticides

Acetylcholinesterase (AChE) inhibitors represent one of the most significant classes of insecticides used in global agriculture, with organophosphates (OPs) and carbamates (including carbosulfan) comprising the majority of these compounds. Despite sharing a common molecular target, these two classes exhibit fundamental differences in their chemical structures, mechanisms of action, inhibition kinetics, and clinical management in poisoning cases. Understanding these distinctions is crucial for researchers investigating insecticide toxicology, drug development professionals working on antidotes, and regulatory scientists assessing compound safety profiles.

The significance of AChE as a pesticide target stems from its essential role in neurotransmission. AChE rapidly terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to acetylcholine accumulation, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and potentially lethal consequences in both target pests and non-target organisms [1] [2]. This review systematically compares the specific properties of this compound and organophosphate insecticides, providing experimental data and mechanistic insights to inform research and development activities.

Mechanisms of AChE Inhibition

Molecular Inhibition Pathways

The primary mechanism of toxicity for both organophosphates and this compound involves inhibition of acetylcholinesterase, but the molecular interactions and resulting enzyme-inhibitor complexes differ significantly between these classes. Organophosphates phosphorylate the serine residue within the catalytic site of AChE, forming a covalent phosphate-enzyme bond that is extremely stable and resistant to hydrolysis [1] [3]. The phosphorylation reaction occurs when the organophosphate molecule enters the active site gorge of AChE, with its leaving group oriented opposite from the oxygen (Oγ) of the catalytic serine (Ser203 in human AChE), enabling a nucleophilic attack that results in inhibition [3].

In contrast, This compound and other carbamates act as pseudo-irreversible inhibitors that carbamylate the same catalytic serine residue. This carbamylation reaction forms a covalent carbamyl-enzyme complex that is significantly more labile than the phosphorylated enzyme produced by organophosphate inhibition [4]. The carbamylated AChE undergoes relatively rapid spontaneous hydrolysis, with enzyme activity typically recovering within 24-48 hours through a process called decarbamylation [4]. This fundamental difference in bond stability and enzyme recovery kinetics has profound implications for the toxicity duration and treatment approaches for these two insecticide classes.

Table 1: Comparative Mechanisms of AChE Inhibition

Feature Organophosphates This compound
Chemical Class Organophosphorus compounds Carbamate
Inhibition Type Irreversible Pseudo-irreversible
Binding Mechanism Phosphorylation of serine hydroxyl Carbamylation of serine hydroxyl
Enzyme Complex Stability Highly stable Moderately stable
Spontaneous Reactivation Minimal to none Relatively rapid (24-48 hours)
Aging Process Rapid dealkylation creates non-reactivatable complex Does not occur
Structural Determinants of Inhibition

The structural features of organophosphates and this compound dictate their specificity and potency as AChE inhibitors. Research using molecular modeling and in silico docking studies has revealed that organophosphate pesticides form specific interactions with amino acids lining the active site gorge of AChE. For instance, Trp86 located at the choline binding site creates stabilizing interactions with organophosphate molecules during progressive inhibition, while certain OPs like phosalone and fenamiphos position near catalytic Ser203 to form hydrogen bonds [3].

This compound, as a carbamate insecticide, features a carbamate ester functional group that is essential for its AChE inhibitory activity. The compound undergoes metabolic activation in biological systems, where it is transformed into carbofuran (COA), which demonstrates even greater neurotoxicity due to reactive oxygen species accumulation and mitochondrial damage in brain cells [5]. This transformation pathway represents an important consideration when evaluating this compound toxicity, as the metabolites may contribute significantly to overall toxicological effects.

Quantitative Comparison of AChE Inhibition

Inhibition Kinetics and Potency

The inhibitory potency of organophosphates and this compound can be quantitatively compared through kinetic parameters determined via enzyme inhibition assays. Studies with human acetylcholinesterase have demonstrated that different organophosphates exhibit varying inhibition potencies. For example, ethoprophos and fenamiphos display particularly high potency as cholinesterase inhibitors, with ethoprophos showing a bimolecular rate constant of inhibition (k~i~) approximately 30-fold higher than those of phosalone and methamidophos [3].

For this compound, the reversible nature of AChE inhibition distinguishes it from organophosphates in kinetic studies. The inhibition percentage increases with both concentration and exposure time, as demonstrated in studies with honey bees (Apis mellifera) where AChE inhibition by this compound analogs increased significantly from 1 hour to 24 hours post-exposure [6]. However, unlike organophosphates, this inhibition is typically reversible upon removal of the carbamate, with enzyme activity recovering spontaneously over time.

Table 2: Experimentally Determined AChE Inhibition Kinetics

Compound Inhibition Type k~i~ (M^-1^min^-1^) Time-Dependent Inhibition Spontaneous Recovery
Ethoprophos (OP) Irreversible ~10^5^ Progressive Minimal
Fenamiphos (OP) Irreversible ~10^4^ Progressive Minimal
Methamidophos (OP) Irreversible ~10^3^ Progressive Minimal
Phosalone (OP) Irreversible ~10^3^ Progressive Minimal
This compound Pseudo-irreversible Not available Time-dependent Significant (24-48 hours)
Time-Dependent Inhibition Profiles

The temporal aspects of AChE inhibition reveal crucial differences between organophosphates and this compound. Research on honey bees demonstrated that AChE inhibition increases significantly over time for both classes, but with different long-term implications. In studies with organophosphates like chlorpyriphos, inhibition percentage increased from approximately 25-35% at 1 hour after treatment to 58-80% after 24 hours, depending on concentration and application method [6]. Similar time-dependent increases were observed with other organophosphates including dimethoate and profenophos.

For carbamate-type inhibitors like this compound, time-dependent inhibition follows a similar pattern initially, but the potential for spontaneous enzyme recovery alters the long-term toxicity profile. This distinction becomes particularly important in cases of accidental exposure, where the duration of toxic effects may be significantly shorter for carbamates compared to organophosphates. The reversibility of carbamate inhibition means that if the initial acute crisis is survived, long-term consequences may be less severe than with organophosphate poisoning.

Experimental Protocols for AChE Inhibition Studies

Standardized Assay Methodologies

Research on AChE inhibition employs standardized experimental protocols to ensure reproducible and comparable results across studies. The cell-based AChE inhibition assay utilizes human neuroblastoma cells (SH-SY5Y) cultured in a mixture of Eagle's minimum essential medium and F-12 medium, supplemented with fetal bovine serum [2]. In this protocol, cells are dispensed into assay plates and exposed to test compounds across a concentration range, followed by measurement of AChE activity using colorimetric detection with DTNB and acetylthiocholine.

The enzyme-based AChE inhibition assay employs purified recombinant human AChE protein incubated with test compounds with or without metabolic activation systems. For assays requiring metabolic activation, human liver microsomes are added along with NADPH to simulate mammalian metabolic conversion [2]. This approach is particularly important for organophosphorus compounds that require oxidative bioactivation to their corresponding oxon forms, which are typically more potent AChE inhibitors than their parent compounds.

High-Throughput Screening Approaches

Modern toxicology research has developed quantitative high-throughput screening (qHTS) platforms to efficiently evaluate large chemical libraries for AChE inhibitory activity. The Tox21 program has implemented a tiered qHTS approach that screens compound libraries in a homogenous cell-based AChE inhibition assay and enzyme-based AChE inhibition assays with and without microsomes [2]. This methodology allows for rapid identification of both reversible inhibitors (e.g., donepezil, tacrine) and irreversible inhibitors (e.g., chlorpyrifos, bromophos-ethyl) across a broad concentration range.

The experimental workflow for these advanced screening approaches involves dispensing assay components into high-density plates (1536-well format), transferring test compounds via automated systems, incubating for standardized periods, and measuring absorbance changes using plate readers. Data analysis then yields concentration-response curves and half-maximal inhibitory concentration (IC~50~) values that enable comparative assessment of inhibitory potency across diverse chemical structures.

G compound Test Compound metabolic_activation Metabolic Activation (Microsomes + NADPH) compound->metabolic_activation Pro-drug compounds active_inhibitor Active Inhibitor compound->active_inhibitor Direct inhibitors metabolic_activation->active_inhibitor ache_enzyme AChE Enzyme (Recombinant/Cellular) active_inhibitor->ache_enzyme Binding reaction enzyme_inhibition Enzyme-Inhibitor Complex ache_enzyme->enzyme_inhibition detection Detection System (DTNB + Acetylthiocholine) enzyme_inhibition->detection Substrate addition measurement Absorbance Measurement (405 nm) detection->measurement Color development

Experimental Workflow for AChE Inhibition Studies

Clinical Manifestations and Therapeutic Approaches

Toxicity Syndromes and Management

The clinical manifestations of acute poisoning with both organophosphates and this compound share similarities but require distinct management approaches. Both classes can induce a cholinergic crisis characterized by muscarinic symptoms (excessive salivation, lacrimation, urination, diaphoresis, gastrointestinal disturbance, emesis, bronchorrhea, bronchospasm, bradycardia), nicotinic symptoms (fasciculation, muscle weakness leading to paralysis), and central nervous system effects (agitation, confusion, seizures, coma) [4]. However, the irreversible nature of organophosphate inhibition typically leads to more severe and prolonged toxicity compared to this compound.

The primary treatment for both types of poisoning involves atropine administration to antagonize muscarinic receptors and manage life-threatening symptoms. However, a critical distinction arises in the use of oxime reactivators such as pralidoxime. These compounds are recommended for organophosphate poisoning as they can dephosphylate the inhibited enzyme, but they are generally not recommended for carbamate poisoning [4]. This difference stems from the faster spontaneous reactivation of carbamylated AChE and concerns that oximes may potentially enhance carbamate toxicity in some cases.

Table 3: Clinical Management Comparison

Aspect Organophosphates This compound
Primary Toxic Mechanism Irreversible AChE inhibition Reversible AChE inhibition
Onset of Symptoms Rapid Rapid
Duration of Toxicity Prolonged (days to weeks) Shorter (typically 24-48 hours)
Atropine Administration Essential Essential
Oxime Therapy Recommended Generally not recommended
Spontaneous Recovery Minimal without treatment Significant within 24-48 hours
Special Populations and Considerations

Research has identified that both organophosphate and carbamate exposures can have particularly severe impacts on vulnerable populations. Occupational exposure studies indicate that agricultural workers with repeated low-level exposure to organophosphates may develop long-term neurological sequelae even without acute cholinergic crisis [7]. Similarly, early-life exposures to both classes of insecticides have been associated with neurodevelopmental effects and behavioral abnormalities [7].

Another critical consideration is the potential for pesticide transformations that may alter toxicity profiles. This compound degrades through a series of chemical reactions and can be transformed into carbofuran (COA), which demonstrates significant neurotoxicity through accumulation of reactive oxygen species and damage to mitochondria in brain cells [5]. Similarly, many organophosphates undergo metabolic activation to their oxon forms, which are often far more potent AChE inhibitors than the parent compounds.

Summary of Key Distinctions

The comparative analysis between this compound and organophosphates reveals several fundamental distinctions that impact their research applications, regulatory considerations, and clinical management:

  • Inhibition Reversibility: this compound causes reversible AChE inhibition with spontaneous enzyme recovery within 24-48 hours, while organophosphates typically cause irreversible inhibition with prolonged toxicity duration.

  • Molecular Mechanisms: Organophosphates create stable phosphorylated enzyme complexes that age to non-reactivatable forms, while this compound forms carbamylated complexes that spontaneously hydrolyze.

  • Therapeutic Approaches: Oxime reactivators are recommended for organophosphate poisoning but generally contraindicated for carbamate exposures like this compound.

  • Toxicological Screening: Advanced screening approaches must account for differences in metabolic activation requirements and time-dependent inhibition patterns between these classes.

  • Environmental Impact: Both classes pose risks to non-target organisms, but the reversibility of this compound's effects may result in different ecological impacts compared to organophosphates.

These distinctions highlight the importance of class-specific approaches in both research and clinical practice when working with AChE-inhibiting insecticides. Researchers should carefully consider these differences when designing experiments, interpreting results, and extrapolating findings across chemical classes.

Emerging Research Directions

Current research on AChE inhibitors continues to evolve, with several promising avenues of investigation. For organophosphates, significant efforts focus on developing broad-spectrum oxime reactivators capable of efficiently reactivating AChE inhibited by diverse OP compounds, including phosphoramidates like methamidophos and fenamiphos [3]. Novel compounds such as bispyridinium triazole oximes and zwitterionic oximes show particular promise as they may overcome limitations of current medical countermeasures.

Another emerging area involves understanding the non-cholinergic mechanisms of toxicity for both organophosphates and carbamates. Research indicates that acute and long-term effects of acute OP intoxication may be mediated by mechanisms in addition to or other than AChE inhibition [7]. These include oxidative stress, calcium dyshomeostasis, and neuroinflammation pathways that contribute to neurotoxicity independently of AChE inhibition.

For this compound specifically, research continues to elucidate its environmental transformation pathways and the toxicological significance of its metabolites. Studies on the transformation of this compound during food processing operations like apple drying have revealed that processing may increase pesticide residue levels or generate more toxic metabolites [5]. Understanding these transformations is essential for comprehensive risk assessment and management.

References

carbosulfan environmental persistence vs other carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Persistence Comparison

Compound Study Context Half-Life / Persistence Data Key Metabolites & Their Persistence
Carbosulfan Cucumber field trials [1] [2] Parent compound half-life: 1.5 days (Rapid dissipation) [1] [2] Carbofuran half-life: 45 days (Very stable) [1] [2]
Carbofuran Cucumber field trials [1] [2] - -
Methomyl Market Analysis [3] Not persistent / short-lived [3] -
Carbaryl Market Analysis [3] Not persistent / short-lived [3] -

Experimental Data and Methodology

The quantitative data in the table above is derived from specific experimental protocols. Here is a detailed breakdown of the key study on this compound.

  • Research Objective: To investigate the residue behavior and dietary intake risk of this compound and its metabolites in cucumbers under field conditions [1] [2].
  • Field Trial Design: Trials were conducted in Beijing, China. This compound emulsifiable concentrate (200 g/L) was applied to cucumber plots at the recommended dosage. Samples were collected at predetermined intervals (2 hours to 21 days) after application [2].
  • Analytical Method: A quick and reliable method using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was developed and validated [1] [2].
    • Extraction: Cucumber samples were extracted with solvents.
    • Analysis: UPLC-MS/MS was used to separate, identify, and quantify this compound, carbofuran, and 3-hydroxy carbofuran.
    • Validation: The method was validated with fortified recoveries ranging from 87.2% to 91.0% and relative standard deviations of 3.2%-8.1%, confirming its accuracy and precision [1].
  • Key Findings: The data showed that this compound rapidly dissipates, but its primary metabolite, carbofuran, is much more persistent and accumulates. The final residue of carbofuran 5 days after application was higher than China's maximum residue limit (MRL), while this compound's was below its MRL [1] [2].

Transformation Pathway and Metabolic Relationship

This compound's environmental impact is defined by its transformation into more toxic and persistent compounds. The following diagram illustrates its major metabolic pathway.

G CBSF This compound Carbofuran Carbofuran CBSF->Carbofuran Transformation in environment Metabolite 3-keto carbofuran Carbofuran->Metabolite Oxidation

This transformation is critical for risk assessment, as the joint toxicity of the parent compound and its metabolites must be considered [2] [4].

Key Implications for Research

  • Focus on Metabolites: Environmental persistence and risk assessments for this compound must account for its long-lived metabolites, particularly carbofuran [1] [2].
  • Regulatory and Safety Considerations: The dissociation between rapidly declining parent compound and accumulating toxic metabolites informs the establishment of safe pre-harvest intervals and Maximum Residue Limits (MRLs) [1] [5].

References

Analytical Methods for Carbosulfan: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and performance data of different analytical approaches for detecting carbosulfan and its metabolites.

Method & Technique Key Principle / Mechanism Analyte(s) Matrix Key Performance Data Primary Application

| QuEChERS/HPLC-MS/MS [1] | Liquid chromatography separation with tandem mass spectrometry detection. | this compound, Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, Dibutylamine | Date palm fruit | Linearity (R²): > 0.998 LOD: 0.001–0.04 μg/kg LOQ: 0.003–0.1 μg/kg Recovery: 92-103% | Multi-residue confirmatory analysis and quantification at trace levels. | | LC-Ion Trap-MSn [2] | Pressurized liquid extraction (PLE) with liquid chromatography and ion trap mass spectrometry capable of multiple fragmentation stages (MSn). | this compound and its metabolites (e.g., Carbofuran) | Oranges | Achieved quantification below the Maximum Residue Limit (MRL). | Identification and structural elucidation of metabolites; highly specific confirmation. | | Ti3C2/AuPt Nanozyme Colorimetry [3] | Hydrolysis of this compound releases -SH groups that inhibit the peroxidase-like activity of a Ti3C2/AuPt nanozyme, reducing color development. | this compound | Lake water | LOD: 4.3 nM (in lab conditions) Linear Range: 0.05 - 20 μM | Rapid, selective, on-site screening without the need for AChE enzyme or complex instruments. | | Mass Analyzer Comparison (LC/MS) [4] | Comparison of four mass analyzers (Single Quad, QIT, QqQ, QqTOF) for detecting this compound and metabolites. | this compound and its metabolites | Citrus | Most Sensitive: QqQ (LOD: 0.1-1 mg/kg) Widest Linear Dynamic Range: QqQ & Single Quad (3 orders of magnitude) | Evaluation of instrument sensitivity and suitability for residue testing. |

Detailed Experimental Protocols

QuEChERS/HPLC-MS/MS for Complex Food Matrices

This protocol, used for analyzing date fruits, is highly effective for complex, high-sugar matrices [1].

  • Sample Preparation: 50 g of date fruit (pitted) is blended with 75 mL of cold purified water into a homogeneous paste.
  • Extraction: A 10 g portion of the paste is placed in a 50 mL centrifuge tube. After adding an internal standard (carbofuran d3), 10 mL of acidified acetonitrile (0.1% acetic acid) is added. The mixture is vortexed and left in a dark, cold place for 60 minutes. Then, 4 g of anhydrous MgSO₄ and 1 g of NaCl are added to induce phase separation, followed by centrifugation.
  • Clean-up: The supernatant is transferred to a d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄. After vortexing and centrifuging, the clean extract is used for analysis.
  • HPLC-MS/MS Analysis: The extract is analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. The method validation demonstrates excellent linearity, high recovery, and very low detection and quantification limits, making it fit for purpose [1].
Nanozyme-Based Colorimetric Assay

This AChE-free method offers a simpler, cost-effective alternative for specific detection of this compound [3].

  • Nanozyme Synthesis: Ti3C2/AuPt nanocomposites are prepared via a one-step self-reduction reaction, where Ti3C2 nanosheets simultaneously act as a reductant and a support for the bimetallic nanoparticles.
  • This compound Hydrolysis & Detection: The sample is acidified to hydrolyze this compound, breaking the N-S bond and producing -SH (sulfhydryl) groups. These -SH groups bind to the Pt atoms on the nanozyme surface, poisoning its active sites and inhibiting its peroxidase-like activity. In the presence of H₂O₂, the inhibited nanozyme shows a reduced ability to catalyze the oxidation of the substrate o-phenylenediamine (OPD), leading to a decrease in color intensity that is measured spectrophotometrically [3].

Method Workflow and this compound Metabolism

To better understand the relationships and processes described, the following diagrams outline the metabolic pathway of this compound and the experimental workflow of the nanozyme method.

carbosulfan_metabolism This compound Metabolic Pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis Dibutylamine Dibutylamine This compound->Dibutylamine Hydrolysis Metab1 3-Hydroxycarbofuran Carbofuran->Metab1 Hydroxylation Metab2 3-Ketocarbofuran Metab1->Metab2 Oxidation

colorimetric_workflow Nanozyme Colorimetric Assay Workflow Start Sample Preparation A Acid Hydrolysis of this compound Start->A B Production of -SH Groups A->B C Add Ti3C2/AuPt Nanozyme and OPD Substrate B->C D -SH binds Pt, Inhibits Peroxidase Activity C->D E Reduced Color Development (Measured Spectrophotometrically) D->E

Interpretation and Recommendations

  • For Regulatory Compliance and Highest Accuracy: The QuEChERS/HPLC-MS/MS method is the undisputed choice. Its exceptional sensitivity, ability to quantify multiple residues simultaneously, and robust validation make it ideal for official controls and comprehensive risk assessment [1].
  • For Rapid, On-Site Screening: The nanozyme-based colorimetric method presents a significant advantage. Its selectivity for this compound (via its unique hydrolysis), simplicity, and potential for portability make it excellent for initial field screening [3].
  • For Metabolite Identification and Research: When the study goal is to identify unknown transformation products or elucidate degradation pathways, LC-Ion Trap-MSn is powerful due to its ability to perform multiple stages of mass spectrometry (MSn) for structural characterization [2].

References

carbosulfan species sensitivity distribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Carbosulfan Toxicity Across Species

The table below summarizes the available quantitative data on this compound toxicity for various aquatic species, which forms the basis for SSD construction.

Species Type/Species Name Toxicity Metric Value Key Observations/Other Metrics
Invertebrate Tubifex tubifex (worm) 96-h LC50 8.31 mg/L MATC: 0.831 mg/L; Increased oxidative stress biomarkers (CAT, SOD, MDA) [1].
Fish Nile tilapia (Oreochromis niloticus) larvae 96-h LC50 ~217.5 µg/L Value is an average of 214.7 and 220.7 µg/L from different formulations [2].
Fish Atlantic sturgeon (Acipenser oxyrhynchus) 96-h LC50 < 800 µg/L Most sensitive among 18 endangered/threatened fish species tested [2].
Fish Bluegill sunfish (Lepomis macrochirus) 96-h LC50 50 µg/L (Aldicarb) Acute toxicity study for a related carbamate [2].
Fish Rainbow trout (Oncorhynchus mykiss) 96-h LC50 560 µg/L (Aldicarb) Acute toxicity study for a related carbamate [2].
Fish Desert pupfish (Cyprinodon macularius) 96-h LC50 7,710 µg/L Least sensitive among 18 endangered/threatened fish species tested [2].
Fish Channel catfish (Ictalurus punctatus) 96-h LC50 15,800 µg/L (Carbaryl) Resistant to aldicarb due to lack of metabolic activation [2].

Experimental Protocols for Toxicity Assessment

For researchers aiming to conduct similar ecotoxicological studies, here are detailed methodologies from the search results:

  • Acute Toxicity Bioassay (for Tubifex tubifex) [1]:

    • Test Organism: Freshwater benthic worms (Tubifex tubifex), average body size 9.0 ± 0.2 mm.
    • Acclimatization: Organisms are disinfected (e.g., with 0.05% KMnO4 for 2 minutes) and acclimatized for 24 hours before the experiment.
    • Exposure: Organisms are exposed to a range of this compound concentrations. Mortality is recorded at 24, 48, 72, and 96 hours.
    • Data Analysis: LC50 values (concentration lethal to 50% of the population) are calculated with 95% confidence limits, often using statistical models like probit analysis. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.
  • Biomarker Analysis (Oxidative Stress) [1]:

    • Procedure: After exposure to sub-lethal concentrations of this compound, organisms are homogenized. The homogenate is centrifuged to obtain a supernatant for analysis.
    • Measured Biomarkers:
      • Catalase (CAT): Degrades hydrogen peroxide into water and oxygen.
      • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.
      • Malondialdehyde (MDA): A marker of lipid peroxidation, indicating oxidative damage to cell membranes.
    • Data Integration: The Integrated Biomarker Response (IBR) index can be used to combine multiple biomarker responses into a single value, providing a comprehensive assessment of stress levels in the organism.
  • Histopathological and Ultrastructural Examination [1]:

    • Sample Preparation: Tissues (e.g., from the anterior portion of worms) are fixed, dehydrated, and embedded.
    • Imaging:
      • Light Microscopy: Used to examine histopathological alterations in tissues (e.g., disintegration of longitudinal muscles).
      • Scanning Electron Microscopy (SEM): Used to observe surface ultrastructural changes (e.g., epidermal lesions, setal anomalies, clitellar swelling).

Conceptual Workflow for SSD and Toxicity Pathways

The following diagrams, generated using DOT language, illustrate the core concepts and relationships in your research area.

SSD_Workflow Start Start: Ecotoxicological Risk Assessment DataCollection Data Collection: Gather LC50/EC50 values from multiple species Start->DataCollection SSDModel SSD Model Fitting DataCollection->SSDModel HC5 Derive Hazard Concentration (HC5) SSDModel->HC5 Risk Risk Characterization HC5->Risk

SSD Study Workflow - This diagram outlines the key steps in developing a Species Sensitivity Distribution model for environmental risk assessment [1].

ToxicityPathway Exposure This compound Exposure AChE Inhibits Acetylcholinesterase (AChE) Exposure->AChE OxidativeStress Induces Oxidative Stress Exposure->OxidativeStress AChBuildUp Accumulation of Acetylcholine (ACh) AChE->AChBuildUp NeuroEffects Neurological Effects: Paralysis, Death AChBuildUp->NeuroEffects ROS Reactive Oxygen Species (ROS) Generation OxidativeStress->ROS BiomarkerChange Altered Biomarkers: ↑CAT, ↑SOD, ↑MDA ROS->BiomarkerChange CellDamage Cellular & Tissue Damage BiomarkerChange->CellDamage

This compound Toxicity Pathways - This diagram visualizes the primary mechanisms of this compound toxicity in organisms, linking molecular events to physiological outcomes [2] [1].

Research Implications and Data Gaps

The data shows that This compound poses a significant risk to aquatic ecosystems, with effects varying widely across species. Invertebrates like Tubifex tubifex and certain fish larvae are particularly vulnerable [2] [1]. The toxicity stems from its action as a neurotoxicant and an inducer of oxidative stress, leading to physiological and structural damage [2] [1].

  • Key Research Gap: The search results lack a complete, ready-made SSD curve for this compound. The provided data table is a crucial first step, but a full SSD study requires fitting this data to a statistical distribution to derive critical protective thresholds like the HC5 (the concentration at which 5% of species are expected to be affected).
  • Recommendation: To proceed, you could use the toxicity values in the table above as input data in statistical software (e.g., R or SSD-specific tools) to generate the SSD curve and calculate the HC5 value yourself.

References

Comparative Oxidative Stress Induced by Carbamate Insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Carbamate Insecticide Experimental Model Key Oxidative Stress Markers & Findings Proposed Mechanism(s)
Carbofuran Male Sprague-Dawley rats [1] [2] ↑ F(_2)-isoprostanes, F(_4)-neuroprostanes (2-3 fold); ↑ citrulline (4-8 fold); ↓ high-energy phosphates (ATP: 43-56%); dendritic damage in hippocampus [1] AChE inhibition → neuronal hyperactivity → increased ROS/RNS and energy depletion [1] [2]
Fenoxycarb Zebrafish larvae [3] ↑ ROS; ↓ survival rate; cardiovascular, hepatic, and pancreatic developmental toxicity [3] ROS overproduction → apoptosis and excessive inflammation [3]
Carbaryl In vitro and animal models [4] [5] ↑ ROS; acts as weak estrogen receptor agonist; endocrine-disrupting effects [4] [5] AChE inhibition; potential endocrine disruption [4] [2]
Mixed Carbamates (e.g., Carbofuran) Occupationally exposed farmers [6] Altered GSH/GSSG ratio; ↑ protein carbonyls; ↑ lipid peroxides; ↑ mitochondrial membrane fluidity [6] Chronic exposure → sustained oxidative stress and biomolecule damage [6]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from key studies cited above.

Protocol for Assessing Oxidative Stress in Animal Models (e.g., Rats)

This protocol is based on the study of carbofuran-induced neurotoxicity in rats [1].

  • Animal Model: Adult male Sprague-Dawley rats.
  • Dosing: Acute intoxication with carbofuran (1.5 mg/kg, administered subcutaneously). Pretreatment with memantine (18 mg/kg, sc) and atropine sulfate (16 mg/kg, sc) for protection studies.
  • Tissue Sampling: At peak effect (30-60 min post-exposure), brain regions (cortex, amygdala, hippocampus) are dissected.
  • Biomarker Analysis:
    • AChE Activity: Measured by colorimetric methods (e.g., Ellman's assay).
    • ROS/RNS Markers: F(_2)-isoprostanes and F(_4)-neuroprostanes (by gas chromatography/mass spectrometry, GC-MS); citrulline (marker for peroxynitrite formation).
    • Energetic Metabolism: High-energy phosphates (ATP, phosphocreatine) measured via HPLC.
    • Morphological Analysis: Dendritic length and spine density of hippocampal neurons quantified using Golgi staining or similar.
Protocol for Assessing Developmental Toxicity in Zebrafish

This protocol is based on the study of fenoxycarb toxicity in zebrafish [3].

  • Model: Wild-type and transgenic zebrafish embryos.
  • Exposure: Embryos are exposed to a range of fenoxycarb concentrations (e.g., 0.5, 1, 2 mg/L) dissolved in Danieau's solution, from 0 to 96 hours post-fertilization (hpf).
  • Endpoint Measurements:
    • Viability & Morphology: Survival and morphological defects monitored at 24 h intervals.
    • ROS Detection: Live larvae stained with 2',7'-dichlorofluorescin diacetate (DCFH-DA); fluorescence intensity quantified.
    • Apoptosis: Live larvae stained with acridine orange; fluorescent apoptotic cells counted.
    • Inflammation: Macrophage number quantified in mpeg1:EGFP transgenic larvae.
    • Gene Expression: RNA extracted from whole larvae; expression of genes related to inflammation, apoptosis, and organ development analyzed by qRT-PCR.
    • Organ-Specific Toxicity: Cardiovascular, liver, and pancreas development assessed in respective transgenic lines (cmlc2:DsRed, fli1a:EGFP, fabp10a:DsRed;elastase:GFP).

Mechanisms and Signaling Pathways

Carbamate-induced oxidative stress is primarily mediated through the disruption of the Nrf2-Keap1 signaling pathway, a central regulator of cellular antioxidant defense [5].

G CarbamateExposure Carbamate Exposure ROS ROS Production CarbamateExposure->ROS Induces Keap1 Keap1 Protein ROS->Keap1 Modifies Cys residues OxidativeDamage Oxidative Damage ROS->OxidativeDamage Causes Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases & Stabilizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidants Antioxidant Enzymes (SOD, CAT, GST) ARE->Antioxidants Activates Transcription Antioxidants->ROS Neutralizes Antioxidants->OxidativeDamage Protects from

Diagram: The Nrf2-Keap1 Antioxidant Signaling Pathway and its Disruption by Carbamates. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress induced by carbamates modifies critical cysteine residues in Keap1, leading to Nrf2 release and translocation to the nucleus. Nrf2 then binds to the Antioxidant Response Element (ARE) to activate the transcription of cytoprotective genes. When this pathway is inhibited, it leads to unchecked ROS accumulation and oxidative damage [5].

Key Conclusions for Researchers

  • Consistent Mechanism: The primary mechanism of carbamate toxicity is AChE inhibition, but a significant body of evidence confirms that oxidative stress via ROS production and Nrf2 pathway inhibition is a critical secondary mechanism contributing to damage in the nervous system, liver, pancreas, and cardiovascular system [5] [3] [1].
  • Cross-Species Relevance: Oxidative stress is a conserved toxic effect, observed in mammals, fish, and humans, making it a critical endpoint for risk assessment [6] [3] [1].
  • Measurable Biomarkers: A suite of reliable biomarkers (isoprostanes, protein carbonyls, GSH/GSSG ratio, gene expression) is available for quantifying carbamate-induced oxidative stress in both research and biomonitoring contexts [6] [1].

References

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Physical Description

Carbosulfan is a viscous brown liquid.
Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1]

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Exact Mass

380.21336406 Da

Monoisotopic Mass

380.21336406 Da

Heavy Atom Count

26

UNII

V1DGN4AK6G

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000031 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

55285-14-8

Metabolism Metabolites

Carbosulfan has known human metabolites that include dibutyl(sulfanyl)amine, (2,2-dimethyl-3H-1-benzofuran-7-yl) N-dibutylsulfinamoyl-N-methylcarbamate, and Carbofuran.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbosulfan

Use Classification

Insecticides, Nematicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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